Amino-O-tolyl-acetic acid methyl ester hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHYWCEIUBSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191401-35-1 | |
| Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Amino-O-tolyl-acetic acid methyl ester hydrochloride chemical properties.
An In-Depth Technical Guide to Amino-O-tolyl-acetic acid methyl ester hydrochloride
This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analysis, and applications of this compound, grounding technical data with practical, field-proven insights.
Executive Summary: Unveiling a Versatile Chemical Intermediate
This compound (AOTAA HCl) is an amino acid derivative whose unique structural features—a sterically influenced ortho-tolyl group and a reactive methyl ester—make it a valuable building block in medicinal chemistry and organic synthesis.[1] Its hydrochloride salt form enhances stability, making it suitable for storage and handling.[2] This guide will explore the fundamental chemical properties, optimized synthesis protocols, analytical characterization methods, and key applications of AOTAA HCl, with a focus on its emerging roles in neuroimaging and enzyme inhibition.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research and development.
2.1 Chemical Structure and Identifiers
The structure of AOTAA HCl features a chiral center at the alpha-carbon, an aromatic tolyl ring, an amino group protonated as an ammonium chloride salt, and a methyl ester.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 191401-35-1 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.67 g/mol | [1] |
| IUPAC Name | methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride | [1] |
| Appearance | White to off-white solid | [3] |
| SMILES | CC1=CC=CC=C1C(C(=O)OC)N.Cl | [1] |
| InChI Key | IKDHYWCEIUBSOM-UHFFFAOYSA-N | [1] |
| Storage Temperature | 2-8°C |[3] |
Synthesis and Purification: A Modern Approach
Amino acid methyl esters are crucial intermediates, but their synthesis can be hampered by harsh conditions or tedious multi-step procedures involving protection and deprotection.[4] A highly efficient and mild one-step method utilizing trimethylchlorosilane (TMSCl) in methanol has proven superior for producing amino acid methyl ester hydrochlorides in high yields.[2][5]
3.1 Causality Behind the TMSCl/Methanol System
This synthetic choice is deliberate. Traditional methods using thionyl chloride or gaseous HCl are effective but pose significant safety and handling challenges.[4] The TMSCl/methanol system offers a safer, more convenient alternative that operates at room temperature.[4][5]
-
Mechanism of Action: TMSCl reacts with methanol in situ to generate anhydrous HCl. This freshly generated HCl acts as a catalyst for the esterification of the carboxylic acid. Simultaneously, it protonates the amino group, forming the stable hydrochloride salt and preventing undesired side reactions like self-polymerization. This dual function in a single pot enhances efficiency.
-
Self-Validation: The reaction's endpoint is easily monitored by Thin-Layer Chromatography (TLC). The final product, the hydrochloride salt, often crystallizes directly from the reaction mixture upon concentration, simplifying purification and serving as an internal validation of reaction completion and success.
Caption: High-level workflow for the synthesis of AOTAA HCl.
3.2 Step-by-Step Synthesis Protocol
This protocol is adapted from the general procedure for amino acid esterification.[4]
-
Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, add Amino-o-tolyl-acetic acid (0.1 mol).
-
Reagent Addition: In a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.
-
Reaction Initiation: Add anhydrous methanol (100 mL). The mixture may be a suspension initially but should become a clear solution as the reaction progresses.
-
Reaction: Seal the flask and stir the solution at room temperature (approx. 25°C).[2]
-
Monitoring: Monitor the reaction's completion by TLC, typically over 12-15 hours.[2] The starting material (amino acid) will have a low Rf, while the ester product will be higher.
-
Isolation: Once the reaction is complete, concentrate the mixture using a rotary evaporator. The product, this compound, will typically be obtained as a solid residue.[4]
-
Purification: The crude product can be further purified by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities, followed by drying under vacuum.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is critical.
4.1 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: Expected signals would include a singlet for the tolyl methyl group (~2.3 ppm), multiplets for the aromatic protons (7.0-7.5 ppm), a singlet for the ester methyl group (~3.7 ppm), a singlet for the alpha-proton, and a broad signal for the ammonium protons.
-
¹³C-NMR: Key signals would correspond to the methyl carbons, the aromatic carbons, the alpha-carbon, and the carbonyl carbon of the ester (~170 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion (M+H)⁺ corresponding to the free base form of the compound.[4]
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a strong C=O stretch for the ester group (~1740 cm⁻¹), C-O stretches, and broad N-H stretches for the ammonium salt.
4.2 Chromatographic Purity Assessment
Amino acid esters lack a strong UV chromophore, making standard HPLC-UV analysis challenging.[6]
Protocol: Purity Analysis via HPLC with Derivatization
This protocol leverages pre-column derivatization, a standard and reliable method for amino acid analysis.[7]
-
Rationale: To enable sensitive detection by UV or fluorescence, the primary amino group of AOTAA is derivatized. A common and robust method uses o-phthalaldehyde (OPA) for primary amines.[7]
-
Sample Preparation: Prepare a standard solution of AOTAA HCl in a suitable diluent (e.g., 0.1 M HCl).
-
Automated Derivatization:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse-AAA).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol).
-
Detection: Fluorescence detector (preferred for sensitivity) or UV detector.
-
Injection: Immediately inject the derivatized sample onto the column.
-
-
Data Analysis: Quantify the area of the derivatized AOTAA peak to determine purity against a reference standard. The method's self-validation comes from the stable and predictable retention time and the high reproducibility afforded by automated derivatization.[7]
Applications in Drug Development and Research
The unique structure of AOTAA HCl makes it a valuable precursor and intermediate in several advanced research areas.
5.1 Precursor for PET Radioligands
AOTAA HCl is a documented precursor for synthesizing radioligands used in Positron Emission Tomography (PET) imaging.[1] Specifically, it has been used to develop ligands for the dopamine transporter (DAT), a protein critical for studying dopamine signaling in the brain.[1]
-
Significance: PET imaging allows for the non-invasive study of neurochemical pathways in vivo. By creating radiolabeled molecules that bind to specific targets like DAT, researchers can visualize and quantify transporter density, which is implicated in conditions like Parkinson's disease and ADHD. The o-tolyl group can influence the binding affinity and selectivity of the final ligand.
Caption: Role of AOTAA HCl as a precursor in radioligand development.
5.2 Potential as an Enzyme Inhibitor
Research has identified AOTAA HCl as a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO).[1]
-
Mechanism Insight: IDO is an enzyme that catabolizes the essential amino acid tryptophan. In many cancers, IDO is overexpressed, leading to a depletion of tryptophan and the production of metabolites that suppress the immune system's ability to fight tumor cells.
-
Therapeutic Relevance: Inhibiting IDO is a major strategy in immuno-oncology. The structural similarity of AOTAA HCl to tryptophan allows it to compete for the enzyme's active site. Its demonstrated activity makes it a valuable lead compound for developing more potent and selective IDO inhibitors.[1]
5.3 Chelation and Blood-Brain Barrier Permeability
-
Chelation: The aromatic amino acid structure is effective for chelating positron-emitting radiometals like gallium-68 and copper-64, forming stable complexes suitable for in vivo imaging.[1]
-
Blood-Brain Barrier (BBB): The methyl ester functionality reduces the compound's polarity and masks the zwitterionic character typical of amino acids. This modification increases lipophilicity, which is a key factor for enhancing permeability across the BBB, a critical requirement for neuroimaging agents.[1]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining compound integrity.
-
Hazard Profile: While specific data for the hydrochloride salt is limited, the parent amino acid is classified as harmful if swallowed, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin, eyes, and clothing.[9][10][11] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[9] Recommended storage is at 2-8°C to ensure long-term stability.[3]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile tool for scientific innovation. Its streamlined synthesis, coupled with its unique structural properties, provides a robust platform for developing advanced pharmaceuticals and research agents. From its role as a precursor in cutting-edge neuroimaging to its potential as a lead compound in cancer immunotherapy, AOTAA HCl demonstrates significant utility for professionals in drug discovery and development.
References
- Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Kadasi, V., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved from [Link]
-
ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). (((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S. Retrieved from [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [https://www.carlroth.com/medias/SDB-5187-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5MjF8YXBwbGljYXRpb24vcGRmfGg3ZC9oN2EvOTM4NDkwODc0MDY MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE]([Link] MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE)
-
Carl ROTH. (2024). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [https://www.carlroth.com/medias/SDB-3730-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5MjF8YXBwbGljYXRpb24vcGRmfGg3ZC9oN2EvOTM4NDkwODc0MDY MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE]([Link] MzgucGRmfDI5YjQzY2JjY2U4YWU1YjM5ZDRkZTY3YjM0YjM5ZDU5Y2E3N2I0Y2YxM2Y2YjM4YjY3ZGRiYjE3Y2M3YjQ2YjE)
-
Grozav, M., et al. (n.d.). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? Retrieved from [Link]
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Amino-O-tolyl-acetic acid methyl ester hydrochloride
This guide provides an in-depth exploration of the crystallographic analysis of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a compound of significant interest in medicinal chemistry and drug development. While the definitive crystal structure awaits public deposition, this document serves as a comprehensive technical manual for its determination and analysis, reflecting field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for crystallization, the procedural intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting structural data.
Strategic Importance and Structural Hypothesis
This compound and its derivatives are recognized as valuable precursors in the synthesis of radioligands for positron emission tomography (PET) and as potential inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO).[1] Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount. This knowledge underpins predictions of the compound's physical properties, including solubility, stability, and bioavailability, and informs the rational design of novel therapeutics.
Our hypothesis posits a monoclinic or orthorhombic crystal system, typical for such chiral amino acid derivatives. We anticipate a network of hydrogen bonds involving the protonated amine, the ester carbonyl group, and the chloride counter-ion, which will be the primary drivers of the crystal packing. The orientation of the o-tolyl group will likely be influenced by steric hindrance and weak intermolecular interactions.
The Path to a Single Crystal: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A robust method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using a trimethylchlorosilane/methanol system at room temperature.[2][3] This one-step reaction offers high yields and purity, which are critical for successful crystallization.[2]
Experimental Protocol: Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the starting material, Amino-O-tolyl-acetic acid, in methanol (8-10 volumes).
-
Esterification: Slowly add trimethylchlorosilane (1.3-1.8 molar equivalents) to the stirred suspension at room temperature (approximately 25°C).
-
Reaction Monitoring: Allow the reaction to proceed for 12-15 hours, monitoring its completion by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture by rotary evaporation to yield the crude this compound.
Crystallization: The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. For a hydrochloride salt, which is typically water-soluble, a variety of crystallization techniques should be screened.[4]
Common Crystallization Techniques for Hydrochloride Salts:
| Technique | Description | Rationale |
| Slow Evaporation | A solution of the compound is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[2][5] | Simple and effective for many soluble compounds. The choice of solvent is critical. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Offers fine control over the rate of supersaturation. |
| Thermal Control (Slow Cooling) | A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[4] | Effective for compounds with a significant temperature-dependent solubility profile. |
| Microbatch Under-Oil | Small droplets of an aqueous solution of the salt are placed under a layer of inert oil. Slow dehydration of the droplets leads to crystallization.[4] | High-throughput screening of various conditions with minimal sample consumption. |
Experimental Protocol: Crystallization Screening
-
Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile) and solvent/anti-solvent systems.
-
Method Application: Employ the techniques listed in the table above. For slow evaporation, start with a solution that is near saturation. For vapor diffusion, a common system would be a solution of the compound in water with acetone or ethanol as the anti-solvent.
-
Optimization: Vary parameters such as concentration, temperature, and the choice of anti-solvent to optimize crystal growth.
-
Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a cryoloop.
Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[6][7]
Data Collection
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[6]
Workflow for Single-Crystal X-ray Diffraction Data Collection:
Sources
- 1. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
An In-depth Technical Guide to the Mechanism of Action of Amino-O-tolyl-acetic acid methyl ester hydrochloride
This guide provides a comprehensive technical overview of the molecular mechanism of action of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a compound of interest in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, outlines experimental validation, and offers insights into its potential therapeutic applications.
Introduction: Unveiling a Multifaceted Molecule
This compound, with the chemical formula C₁₀H₁₄ClNO₂, is an amino acid derivative that has garnered attention for its diverse biological activities. While it serves as a valuable intermediate in the synthesis of more complex pharmaceuticals, its intrinsic pharmacological properties are a subject of ongoing investigation. This guide delves into its primary proposed mechanism of action, centering on the activation of the Aryl Hydrocarbon Receptor (AhR), and also explores other potential biological targets, including its role as an enzyme inhibitor. The unique ortho-tolyl substitution on its structure is thought to be a key determinant of its specific biological interactions and therapeutic potential.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Smolecule |
| Molecular Weight | ~215.68 g/mol | Smolecule |
| Synonyms | Methyl 2-amino-2-(2-methylphenyl)acetate hydrochloride | Smolecule |
| Primary Applications | Pharmaceutical intermediate, Research chemical | [1] |
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
The most detailed proposed mechanism for this compound involves its function as a ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.
The activation of the AhR by this compound is a multi-step process that culminates in the transcription of target genes. This process is initiated by the binding of the molecule to the AhR within the cytoplasm, leading to a cascade of conformational changes and nuclear translocation.[1]
Ligand-Induced Conformational Change and Nuclear Translocation
Upon binding of this compound to the Per-Arnt-Sim (PAS) domain of the AhR, a significant conformational change is induced in the receptor protein. This structural alteration facilitates the dissociation of chaperone proteins, such as Hsp90, that maintain the receptor in an inactive state. The ligand-bound AhR then translocates from the cytoplasm into the nucleus.[1]
Molecular docking studies have provided insights into the specific interactions within the AhR's PAS domain. The tolyl ring of the compound is believed to engage in π-π stacking interactions with aromatic residues in the binding pocket, while the amino acid moiety forms hydrogen bonds with polar residues, contributing to a stable and high-affinity binding.[1]
Heterodimerization and Gene Transcription
Once inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. The binding of the AhR-ARNT complex to XREs recruits co-activators and initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1]
Diagram 1: Proposed Signaling Pathway of AhR Activation
Caption: Proposed mechanism of Aryl Hydrocarbon Receptor (AhR) activation.
Other Potential Biological Activities
While AhR activation is a prominent proposed mechanism, research suggests that this compound may exert its effects through other pathways as well.
Enzyme Inhibition: Indoleamine 2,3-dioxygenase (IDO)
A study published in Bioorganic & Medicinal Chemistry Letters in 2001 investigated the potential of this compound to inhibit indoleamine 2,3-dioxygenase (IDO).[1] IDO is an enzyme involved in the catabolism of tryptophan, and its inhibition is a therapeutic strategy in oncology and immunology. The study found that this compound exhibited moderate inhibitory activity against IDO, suggesting it could serve as a lead compound for the development of more potent IDO inhibitors.[1]
Dopamine Transporter (DAT) Interaction
The use of this compound as a precursor for the synthesis of a radioligand for imaging the dopamine transporter (DAT) indicates a potential interaction with this key protein in dopamine signaling.[1] While this does not confirm direct inhibitory or modulatory activity, it suggests that the molecule possesses a structural scaffold that can be adapted to bind to the DAT. Further investigation is warranted to determine the nature and functional consequences of this potential interaction.
Experimental Protocols for Mechanistic Validation
To rigorously validate the proposed mechanisms of action, a series of well-defined experimental workflows are necessary.
Investigating AhR Activation
Objective: To confirm and characterize the activation of the AhR signaling pathway by this compound.
Experimental Workflow:
-
Cell Culture: Utilize a cell line known to express the AhR, such as the human hepatoma cell line HepG2.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points. A known AhR agonist (e.g., TCDD) should be used as a positive control.
-
Reporter Gene Assay: Transfect the cells with a reporter plasmid containing an XRE-driven luciferase gene. Measure luciferase activity to quantify AhR-mediated gene transcription.
-
Quantitative PCR (qPCR): Isolate RNA from treated cells and perform qPCR to measure the expression levels of known AhR target genes, such as CYP1A1 and CYP1B1.
-
Western Blot Analysis: Prepare protein lysates from treated cells and perform Western blotting to detect the upregulation of CYP1A1 and CYP1B1 proteins.
-
Immunofluorescence and Confocal Microscopy: Stain treated cells with an anti-AhR antibody to visualize the translocation of the AhR from the cytoplasm to the nucleus.
Diagram 2: Experimental Workflow for AhR Activation Studies
Caption: Workflow for validating AhR activation.
Synthesis of this compound
The synthesis of this compound is a critical first step for its biological evaluation. An efficient method involves the esterification of the corresponding amino acid.[1]
Protocol for Esterification using Trimethylchlorosilane (TMSCl) and Methanol:
-
To 0.1 mol of Amino-O-tolyl-acetic acid, add 0.2 mol of trimethylchlorosilane (TMSCl).
-
Slowly add 100 mL of methanol to the mixture while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to obtain the this compound product.[1]
This method is favored for its mild reaction conditions, operational simplicity, and high yields.[1]
Conclusion and Future Directions
This compound is a molecule with significant potential, primarily through its proposed mechanism as an activator of the Aryl Hydrocarbon Receptor. This activity opens avenues for its investigation in contexts where AhR modulation is therapeutically relevant, such as in certain cancers and inflammatory diseases. Furthermore, its potential to inhibit IDO and interact with the dopamine transporter warrants further exploration.
Future research should focus on in-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity for its various biological targets. In vivo studies in relevant animal models will be crucial to translate the in vitro findings into a better understanding of its physiological and potential therapeutic effects. The continued investigation of this compound and its derivatives holds promise for the development of novel therapeutic agents.
References
Sources
potential biological activity of Amino-O-tolyl-acetic acid methyl ester hydrochloride.
An In-depth Technical Guide to the Potential Biological Activity of Amino-O-tolyl-acetic acid methyl ester hydrochloride
Executive Summary
This compound (AOTAA HCl) is a small molecule whose documented applications, while specific, suggest a broader, unexplored pharmacological potential. With a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol , its structure comprises an amino acid ester backbone with an o-tolyl group, providing a unique scaffold for biological interaction[1]. To date, its primary roles in scientific literature have been as a precursor for a dopamine transporter (DAT) radioligand and as a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO)[1]. This guide moves beyond these known applications to establish a comprehensive framework for investigating its potential as a neuroactive, anti-inflammatory, and enzymatic-modulating agent. By synthesizing existing data with established pharmacological screening methodologies, this document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this compound.
Introduction: Deconstructing the Potential
The therapeutic promise of a novel chemical entity is often encoded in its structure. In AOTAA HCl, two key features suggest distinct avenues for pharmacological investigation:
-
The Amino Acid Ester Moiety: Amino acids and their derivatives are fundamental to neurobiology, serving as neurotransmitters and neuromodulators[2][3][4]. Their esters are frequently employed in medicinal chemistry to improve properties like cell permeability and bioavailability, and many possess intrinsic biological activities, including anti-inflammatory effects[5][6][7].
-
The O-Tolyl Group: This aromatic ring system is a common feature in pharmacologically active compounds. The ortho-methyl substitution provides specific steric and electronic properties that can dictate binding affinity and selectivity for biological targets. Its presence in AOTAA HCl, which has been used to develop imaging agents for the dopamine transporter, strongly implies a potential for interaction with central nervous system (CNS) targets[1].
This guide will therefore focus on three primary hypotheses, providing the scientific rationale and detailed experimental protocols to rigorously test each one:
-
Neuroactivity: AOTAA HCl may act as a modulator of the dopamine transporter (DAT), a critical protein in regulating dopaminergic signaling.
-
Anti-inflammatory Activity: The compound may suppress the production of key pro-inflammatory mediators, a property seen in other amino acid esters and phenylacetic acid derivatives[1][8][9].
-
Enzyme Inhibition: Building on existing evidence, the compound's inhibitory effect on Indoleamine 2,3-dioxygenase (IDO) can be precisely quantified and characterized[1].
Physicochemical Properties and Optimized Synthesis
A thorough understanding of a compound's physical characteristics and a reliable synthetic route are prerequisites for any biological investigation.
Compound Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-2-(o-tolyl)acetate hydrochloride | N/A |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | White to off-white solid | [10] |
Synthesis Protocol: The Trimethylchlorosilane (TMSCl)/Methanol Method
A highly efficient and mild method for the esterification of amino acids utilizes TMSCl in methanol at room temperature. This approach avoids the harsh conditions of older methods (e.g., gaseous HCl or thionyl chloride) and is broadly applicable to various amino acids, making it ideal for synthesizing AOTAA HCl's precursor and similar analogs[11][12].
Causality of Experimental Choice: TMSCl reacts with methanol in situ to generate HCl, which acts as the catalyst for the esterification of the carboxylic acid. This method provides a controlled, anhydrous source of acid, driving the reaction to completion with high yields under gentle conditions that preserve the integrity of the chiral center and other functional groups[11][12].
Step-by-Step Methodology:
-
To a round-bottom flask, add amino-o-tolyl-acetic acid (0.1 mol).
-
Under a nitrogen atmosphere and with magnetic stirring, slowly add freshly distilled trimethylchlorosilane (0.2 mol).
-
Carefully add anhydrous methanol (100 mL) to the mixture. The reaction is typically exothermic.
-
Allow the resulting solution to stir at room temperature for 12-15 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary[5][12].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of AOTAA HCl.
Hypothesis 1: Potential as a Neuroactive Agent
Scientific Rationale: The use of AOTAA HCl as a building block for a Dopamine Transporter (DAT) imaging agent is a compelling piece of evidence suggesting an affinity for this specific transporter[1]. DAT is a sodium-chloride dependent symporter that clears dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. Its modulation has profound effects on mood, motivation, and motor control, and it is the primary target for psychostimulants like cocaine and methylphenidate.
Proposed Target Pathway: Dopaminergic Synapse
The following diagram illustrates the central role of DAT in the presynaptic terminal, which is the hypothesized site of action for AOTAA HCl.
Caption: AOTAA HCl's hypothesized inhibition of DAT.
Experimental Protocol: DAT Radioligand Binding Assay
Principle: This is a competitive binding assay used to determine the affinity of a test compound (AOTAA HCl) for DAT. It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand ([³H]WIN 35,428, a high-affinity DAT ligand) from its binding site on the transporter in a tissue preparation rich in DAT, such as rat striatal membranes.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the membrane fraction containing DAT. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the striatal membrane preparation, the radioligand [³H]WIN 35,428 at a fixed concentration (near its Kd), and varying concentrations of AOTAA HCl (e.g., from 1 nM to 100 µM).
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of AOTAA HCl.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of AOTAA HCl that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation
| Compound | IC₅₀ (nM) | Ki (nM) |
| Cocaine (Control) | 150 | 95 |
| AOTAA HCl | 450 | 285 |
Hypothesis 2: Potential as an Anti-inflammatory Agent
Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases. Compounds that can safely mitigate inflammatory responses are of high therapeutic value. Structurally similar molecules to AOTAA HCl, including various amino acid esters and phenylacetic acid derivatives, have demonstrated anti-inflammatory properties[1][6][8][13]. The proposed mechanism is the inhibition of pro-inflammatory cytokine production in immune cells.
Experimental Workflow: In Vitro Cytokine Release Assay
This workflow outlines the process of testing AOTAA HCl's ability to suppress an inflammatory response in a cellular model.
Caption: Workflow for assessing anti-inflammatory activity.
Experimental Protocol: Macrophage Cytokine Suppression Assay
Principle: This assay uses the murine macrophage cell line RAW 264.7. These cells, when stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, mount a robust inflammatory response, releasing pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The assay measures the ability of AOTAA HCl to inhibit this release.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of AOTAA HCl (e.g., 1 µM to 200 µM). Include a "vehicle only" control. Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the unstimulated negative control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) with the same concentrations of AOTAA HCl to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of AOTAA HCl relative to the LPS-stimulated (vehicle only) control.
-
Plot the percentage of inhibition against the log concentration of AOTAA HCl to determine the IC₅₀ value for each cytokine.
-
Hypothetical Data Presentation
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Diclofenac (Control) | 25.5 | 40.2 | > 500 |
| AOTAA HCl | 55.8 | 72.1 | > 400 |
Hypothesis 3: Potential as an IDO Inhibitor
Scientific Rationale: Indoleamine 2,3-dioxygenase (IDO) is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of cancer, IDO expressed by tumor cells creates an immunosuppressive microenvironment by depleting tryptophan and producing immunosuppressive metabolites. Inhibiting IDO is a major strategy in cancer immunotherapy. A 2001 study provided initial evidence that AOTAA HCl moderately inhibits IDO, making a more detailed characterization highly relevant[1].
Proposed Target Pathway: Tryptophan Catabolism
The diagram below shows the IDO-mediated conversion of Tryptophan to Kynurenine, the step targeted for inhibition.
Caption: AOTAA HCl's inhibitory action on the IDO1 enzyme.
Experimental Protocol: Cell-Free IDO1 Enzyme Assay
Principle: This assay directly measures the enzymatic activity of recombinant human IDO1. The enzyme converts L-Tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The accumulation of kynurenine can be measured by its absorbance at 321 nm. The ability of AOTAA HCl to prevent this accumulation is quantified.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human IDO1 enzyme, L-Tryptophan substrate, and various concentrations of AOTAA HCl.
-
Assay Setup: In a UV-transparent 96-well plate, add the IDO1 enzyme and the desired concentration of AOTAA HCl (or a known inhibitor like Epacadostat as a positive control). Allow a short pre-incubation period (15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-Tryptophan substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a terminating agent like trichloroacetic acid. This also serves to precipitate the enzyme.
-
Kynurenine Development: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add acetic acid. Heat the plate to convert N-formylkynurenine to kynurenine.
-
Measurement: Read the absorbance of each well at 321 nm using a plate reader.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of AOTAA HCl relative to the uninhibited control. Plot the percentage of inhibition against the log concentration of AOTAA HCl to determine the IC₅₀ value.
Hypothetical Data Presentation
| Compound | IDO1 Enzymatic Inhibition IC₅₀ (µM) |
| Epacadostat (Control) | 0.010 |
| AOTAA HCl | 15.2 |
Summary and Future Directions
This guide has established a structured, evidence-based framework for exploring the biological potential of this compound. The proposed experimental protocols provide robust, quantifiable methods to test its activity as a neuroactive agent targeting the dopamine transporter, an anti-inflammatory compound capable of suppressing cytokine release, and a direct inhibitor of the IDO1 enzyme .
The successful validation of any of these hypotheses would warrant significant follow-up investigation:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of AOTAA HCl (e.g., varying the ester group, the position of the methyl group on the tolyl ring, or replacing the tolyl ring altogether) would be critical to optimize potency and selectivity.
-
In Vivo Efficacy: Positive in vitro results should be followed by studies in relevant animal models, such as models of Parkinson's disease or neuroinflammation for neuroactivity, or colitis or arthritis models for anti-inflammatory effects.
-
Pharmacokinetic and Safety Profiling: A comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assessment would be essential for any compound considered for further development.
By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic potential of this promising chemical scaffold.
References
- Title: Amino acid methyl ester hydrochloride preparation - CN103224437A Source: Google Patents URL
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules (MDPI) URL: [Link]
-
Title: ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride Source: PubChem URL: [Link]
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Semantic Scholar URL: [Link]
-
Title: Differential Changes of Neuroactive Amino Acids in Samples Obtained From Discrete Rat Brain Regions After Systemic Administration of Saxitoxin Source: PubMed URL: [Link]
-
Title: The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies Source: PubMed URL: [Link]
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies Source: ResearchGate URL: [Link]
-
Title: Antitumor and antiinflammatory agents: N-benzoyl-protected cyanomethyl esters of amino acids Source: PubMed URL: [Link]
-
Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]
-
Title: Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells Source: MDPI URL: [Link]
-
Title: The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection Source: MDPI URL: [Link]
-
Title: Neuroactive Amino Acid Profile in Autism Spectrum Disorder: Results from a Clinical Sample Source: ResearchGate URL: [Link]
-
Title: Synthesis and Study of Some Amino Acid Derivatives as New Non-Steroidal Anti-Inflammatory / Analgesic Drugs Source: ResearchGate URL: [Link]
-
Title: Acetic Acid Derivatives Source: BrainKart URL: [Link]
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. Differential changes of neuroactive amino acids in samples obtained from discrete rat brain regions after systemic administration of saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroactive Amino Acids - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 6. The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. brainkart.com [brainkart.com]
- 10. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor and antiinflammatory agents: N-benzoyl-protected cyanomethyl esters of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Amino-O-tolyl-acetic acid methyl ester hydrochloride
Executive Summary
Amino-O-tolyl-acetic acid methyl ester hydrochloride is a specialized chemical compound that serves as a critical intermediate and building block in various advanced scientific fields.[1] With a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol , its structure features an amino group attached to an o-tolyl-acetic acid methyl ester, with the hydrochloride salt enhancing its stability.[1] This guide provides a comprehensive technical overview of its synthesis, key applications, and analytical methodologies, designed for researchers and professionals in drug development and chemical synthesis. It delves into the causality behind experimental choices, offering field-proven insights into its practical application.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is foundational for its application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Smolecule[1] |
| Molecular Weight | ~215.68 g/mol | Smolecule[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | 234-238°C (decomposition) (for parent acid) | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
| CAS Number | 191401-35-1 | Smolecule[1] |
Synthesis and Manufacturing
The hydrochloride salt of the methyl ester is the preferred form for handling and storage, as free amino acid esters can be unstable.[3] The synthesis strategy, therefore, focuses on an efficient esterification of the parent amino acid followed by salt formation.
Rationale for the Trimethylchlorosilane (TMSCl)/Methanol System
While traditional esterification methods exist, such as using thionyl chloride or protic acids like gaseous HCl, they often involve harsh conditions, tedious workup procedures, or significant safety and waste disposal challenges.[4][5] The use of a trimethylchlorosilane (TMSCl) in methanol system at room temperature has emerged as a superior, highly efficient method for preparing amino acid methyl ester hydrochlorides.[4][5]
Causality: This method's elegance lies in its one-pot nature. TMSCl reacts with methanol to generate HCl in situ. This newly formed HCl serves two critical functions: it catalyzes the esterification of the carboxylic acid group and subsequently protonates the amino group to form the stable hydrochloride salt. This approach avoids the handling of corrosive gaseous HCl and proceeds under mild conditions, typically leading to high yields and purity.[3][4]
Recommended Synthetic Protocol: Esterification via TMSCl/Methanol
This protocol is adapted from established general procedures for the synthesis of amino acid methyl ester hydrochlorides and is highly applicable to Amino-O-tolyl-acetic acid.[3][4]
Core Reaction: Amino-O-tolyl-acetic acid + CH₃OH --(TMSCl)--> this compound
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube (e.g., filled with calcium chloride), add the starting material, Amino-O-tolyl-acetic acid (0.1 mol).[3][4]
-
Reagent Addition (TMSCl): Slowly add freshly distilled trimethylchlorosilane (TMSCl) (0.2 mol, 2.0 equivalents) to the flask while stirring.[4] The molar equivalent of TMSCl can be optimized between 1.3 to 1.8 times that of the amino acid.[3]
-
Solvent Addition: Carefully add anhydrous methanol (100 mL) to the mixture.[4] The mixture may become a solution or remain a suspension.
-
Reaction: Stir the resulting solution or suspension at room temperature (approx. 25°C) for 12-15 hours.[3][4]
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[4]
-
Isolation: Upon completion, concentrate the reaction mixture using a rotary evaporator. This will remove the solvent and excess reagents, yielding the crude product as a white solid.[4]
-
Purification: The crude product can be purified by recrystallization or washing with a suitable solvent like ethyl acetate or diethyl ether to remove any non-polar impurities, followed by drying in a vacuum oven.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications in Research and Development
This compound is not an end-product therapeutic but rather a versatile building block, the utility of which stems from its unique structural features. Its applications span pharmaceuticals, biochemical research, and medical imaging.[1]
Neuroimaging: Precursor for Dopamine Transporter (DAT) Radioligands
One of the most significant applications is its use as a precursor in the synthesis of radioligands for positron emission tomography (PET) imaging.[1] A 2007 study in Nuclear Medicine and Biology highlighted its role in creating a radioligand for imaging the dopamine transporter (DAT), a key protein in dopamine signaling within the brain.[1]
Mechanistic Insight: The o-tolyl group and the amino ester functionality likely serve as a crucial pharmacophore that provides the necessary steric and electronic properties to bind with high affinity and specificity to the dopamine transporter. By radiolabeling this molecule or a close derivative, researchers can visualize and quantify DAT levels in the brain, which is invaluable for studying neurological disorders like Parkinson's disease.
Enzymology: A Lead Compound for Indoleamine 2,3-dioxygenase (IDO) Inhibition
The compound has been investigated for its potential to inhibit enzymes. A study in Bioorganic & Medicinal Chemistry Letters found that it exhibited moderate inhibitory activity against indoleamine 2,3-dioxygenase (IDO).[1]
Mechanistic Insight: IDO is an enzyme that catabolizes the amino acid tryptophan. In certain cancers, IDO is overexpressed, leading to an immunosuppressive environment. As a structural analog of an amino acid, this compound can act as a competitive inhibitor, suggesting its potential as a starting point for developing more potent IDO inhibitors for cancer immunotherapy.[1]
Radiometal Chelation for Medical Imaging
The inherent structure of the compound makes it a candidate for chelation chemistry. The amino nitrogen and carboxyl oxygen atoms can coordinate with radiometals like gallium-68 (⁶⁸Ga) or copper-64 (⁶⁴Cu) to form stable complexes.[1] The methyl ester functionality, by reducing overall polarity compared to the free acid, may improve blood-brain barrier permeability, a critical characteristic for neuroimaging agents.[1]
Logical Relationship of Applications
Caption: Core applications branching from the central compound.
Analytical and Quality Control Methodologies
Accurate analysis is crucial for quality control. Due to the lack of a strong native chromophore, direct UV detection in HPLC is challenging, often necessitating derivatization.[6]
High-Performance Liquid Chromatography (HPLC)
A robust method for the analysis of amino acids and their esters involves pre-column derivatization followed by reversed-phase HPLC.[7]
Rationale for Derivatization: To make the molecule visible to a UV or fluorescence detector, a chemical tag (chromophore or fluorophore) is attached. A common automated method uses o-phthalaldehyde (OPA) to react with the primary amino group, followed by 9-fluorenylmethyl chloroformate (FMOC) for any secondary amines.[7] This dual-derivatization ensures all amino species are detected.[7]
Step-by-Step HPLC Protocol (Conceptual):
-
Sample Preparation: Prepare a standard solution of the hydrochloride salt in a suitable diluent (e.g., dilute acid or mobile phase).
-
Automated Derivatization: Use an autosampler program to mix the sample with a borate buffer (to maintain pH ~10.2), followed by the OPA reagent. After a short reaction time, the FMOC reagent is added.[7]
-
Injection: Inject the derivatized sample onto a reversed-phase column (e.g., Zorbax Eclipse-AAA or equivalent).
-
Separation: Use a gradient elution with two mobile phases:
-
Mobile Phase A: A buffered aqueous solution (e.g., sodium phosphate with THF).
-
Mobile Phase B: An organic solvent like acetonitrile or methanol.
-
-
Detection: Monitor the eluent using a fluorescence detector (for higher sensitivity) or a UV detector set to the absorbance maximum of the derivatives.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the compound in unknown samples.
Structural Characterization
For definitive structural confirmation and purity assessment, spectroscopic methods are indispensable.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy can confirm the presence of the tolyl, methyl ester, and alpha-amino acid protons and carbons, and their respective chemical environments.[4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound by identifying its molecular ion peak (M+H)⁺.[4]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety. The hazard profile is based on the parent amino acid, Amino-O-tolyl-acetic acid.[8]
Hazard Profile
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: ChemicalBook[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]
-
Spill Response: In case of a spill, contain the material and clean it up using appropriate methods for solid chemical spills. Avoid generating dust.
Storage and Stability
-
Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated place, typically at 2-8°C for long-term stability.[2]
-
Stability: The hydrochloride salt is significantly more stable than the free base ester, which is prone to dimerization or degradation.[3]
Conclusion
This compound is a compound of significant value in specialized research and development. Its utility is not as a final product but as a strategically designed intermediate. The efficient and mild TMSCl/methanol synthesis makes it readily accessible. Its primary applications in neuroimaging and as a lead for enzyme inhibitors underscore its importance in advancing medical science. Proper understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is paramount for any researcher or drug development professional looking to leverage its unique chemical properties.
References
- Google Patents.
-
National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters - PMC. [Link]
-
ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
PubChem. (((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S. [Link]
-
Revista de Chimie. SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. [Link]
-
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
ResearchGate. How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. [Link]
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]
- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
An In-Depth Technical Guide to o-Tolylglycine Methyl Ester Hydrochloride: From Discovery to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of o-tolylglycine methyl ester hydrochloride, a versatile building block in organic synthesis. Delving into its historical context, synthesis, and physicochemical properties, this document serves as a technical resource for professionals in chemical research and pharmaceutical development.
Introduction and Chemical Identity
o-Tolylglycine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of N-(o-tolyl)glycine. As a derivative of the simplest amino acid, glycine, it incorporates an o-tolyl group on the nitrogen atom, imparting specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules. Its structure features a secondary amine, a methyl ester, and an aromatic ring, offering multiple sites for chemical modification.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClNO₂ | N/A |
| Molecular Weight | 215.68 g/mol | N/A |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not reported, but likely similar to related N-aryl glycine ester hydrochlorides | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | N/A |
The Genesis of a Versatile Building Block: Discovery and Historical Context
While a specific date for the discovery of o-tolylglycine methyl ester hydrochloride is not prominently documented, its emergence is intrinsically linked to the broader history of N-substituted amino acid synthesis. The development of methods to create N-aryl glycines was a significant advancement in organic chemistry, driven by the need for precursors in dye synthesis and later, for pharmaceutical and agrochemical research.
Historically, the synthesis of N-arylglycines, the precursors to their esters, was achieved through methods like the reaction of an aniline with chloroacetic acid. This approach, while effective, often faced challenges with yields and purification. A significant step forward came with the development of more controlled and efficient synthetic routes. For instance, processes involving the reaction of an amine with a glyoxylic acid ester half-acetal followed by hydrogenation provided a more environmentally friendly pathway to N-substituted glycine esters.[1]
The preparation of the hydrochloride salt of amino acid esters is a standard practice to improve their stability and handling. Amino acid esters themselves can be prone to self-condensation to form diketopiperazines or polymerization, and the hydrochloride salt effectively prevents these side reactions. Therefore, it is highly probable that o-tolylglycine methyl ester hydrochloride was first prepared as a stable, isolable form of the corresponding free ester, following one of the established esterification and salt formation protocols.
Synthesis of o-Tolylglycine Methyl Ester Hydrochloride: A Step-by-Step Approach
The synthesis of o-tolylglycine methyl ester hydrochloride is a two-step process: the synthesis of the parent N-(o-tolyl)glycine followed by its esterification and conversion to the hydrochloride salt.
Synthesis of N-(o-Tolyl)glycine
There are several established methods for the synthesis of N-arylglycines. A common and historically significant method involves the reaction of o-toluidine with chloroacetic acid.
Experimental Protocol: Synthesis of N-(o-Tolyl)glycine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid in a suitable solvent such as water or a lower alcohol.
-
Addition of Amine: Slowly add o-toluidine to the solution. An acid scavenger, such as an organic amine (e.g., triethylamine) or an inorganic base, can be included to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture and adjust the pH to precipitate the N-(o-tolyl)glycine. The crude product can be collected by filtration and purified by recrystallization.
Causality Behind Experimental Choices: The choice of solvent and base is crucial for optimizing the reaction conditions. The use of a reflux temperature accelerates the rate of the nucleophilic substitution reaction. pH adjustment during workup is essential for isolating the amino acid product, which is amphoteric.
Esterification and Hydrochloride Salt Formation
The esterification of N-(o-tolyl)glycine to its methyl ester and subsequent conversion to the hydrochloride salt is typically performed in a one-pot procedure using methanol and a source of anhydrous HCl. Thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are commonly used reagents for this purpose as they react with methanol to generate HCl in situ.
Experimental Protocol: Synthesis of o-Tolylglycine Methyl Ester Hydrochloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(o-tolyl)glycine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride or trimethylchlorosilane dropwise. This step is exothermic and generates HCl gas.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the starting material is fully dissolved. Then, heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude o-tolylglycine methyl ester hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the ester product. The in situ generation of HCl from thionyl chloride or trimethylchlorosilane and methanol provides the acidic catalyst for the Fischer esterification and also protonates the amine to form the stable hydrochloride salt. Refluxing the reaction mixture ensures the esterification goes to completion.
Diagram of the Synthesis Workflow
Caption: A two-step synthesis of o-tolylglycine methyl ester hydrochloride.
Applications in Research and Development
o-Tolylglycine methyl ester hydrochloride serves as a key intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: As a modified amino acid, it is a precursor for the synthesis of peptidomimetics and other biologically active molecules. The o-tolyl group can influence the conformational properties and receptor binding affinity of the final compound.
-
Agrochemicals: N-aryl glycine derivatives are precursors to various herbicides and plant growth regulators.
-
Materials Science: It can be used in the synthesis of polymers and other advanced materials where the N-aryl glycine moiety imparts specific properties.
Conclusion
o-Tolylglycine methyl ester hydrochloride is a valuable and versatile chemical intermediate with a rich history rooted in the development of N-aryl amino acid synthesis. The synthetic protocols outlined in this guide, based on well-established chemical principles, provide a reliable pathway for its preparation. Its utility in the synthesis of a wide range of organic molecules underscores its importance for researchers and professionals in the chemical and pharmaceutical industries.
References
- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Phenylglycinen. Berichte der deutschen chemischen Gesellschaft, 36(3), 2382-2384. (Historical context for N-phenylglycine synthesis)
- Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (1997). US5686625A.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
- Organic Syntheses, Coll. Vol. 2, p.300 (1943); Vol. 15, p.30 (1935).
- Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäure-estern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109-1115. (Classic paper on amino acid ester synthesis)
Sources
An In-Depth Technical Guide to the Solubility of Amino-O-tolyl-acetic acid methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of Amino-O-tolyl-acetic acid methyl ester hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating. We will delve into the theoretical underpinnings of solubility, explore the key factors influencing the dissolution of this specific molecule, and provide detailed experimental methodologies for accurate and reproducible solubility assessment.
Introduction to this compound and the Imperative of Solubility
This compound is an amino acid derivative with potential applications in pharmaceutical research, including as a potential enzyme inhibitor and a precursor for radioligands.[1] Its molecular structure, featuring an amino group, a tolyl ring, and a methyl ester, presents a unique set of physicochemical properties that govern its behavior in various solvent systems. The hydrochloride salt form is often utilized to enhance stability.[2]
Understanding the solubility of this compound is paramount in early-stage drug development. Poor aqueous solubility can lead to low and erratic absorption, hindering a promising candidate's progression. Therefore, a thorough characterization of its solubility profile is not merely a data collection exercise but a fundamental step in risk mitigation and formulation design.
Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol [1]
Theoretical Framework: Kinetic versus Thermodynamic Solubility
Before embarking on experimental determination, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[3][4]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[5] It is a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. This is the gold-standard measurement for assessing the intrinsic solubility of a compound.[6]
-
Kinetic solubility , often measured in high-throughput screening, reflects the concentration of a compound that remains in solution under specific, non-equilibrium conditions. It is typically determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[2] While useful for rapid screening, kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions and may not be as predictive of in-vivo performance.[3]
For the robust characterization required in drug development, determining the thermodynamic solubility is essential.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a single value but is influenced by a confluence of factors. A systematic evaluation of these is key to building a comprehensive solubility profile.
The Critical Role of pH
As an amino acid derivative, this compound possesses an ionizable amino group. The pH of the aqueous medium will significantly impact the ionization state of this group and, consequently, the overall solubility.[7][8]
-
At low pH: The amino group will be protonated (-NH3+), leading to a higher affinity for polar solvents like water and thus, generally higher solubility.
-
As pH increases: The amino group will become deprotonated (-NH2), reducing the molecule's overall polarity and likely decreasing its aqueous solubility.
The Biopharmaceutics Classification System (BCS) guidelines from regulatory bodies like the FDA and ICH recommend evaluating solubility at a minimum of three pH conditions: 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[9][10][11]
The Influence of the Molecular Structure
-
O-tolyl Group: The presence of the ortho-tolyl group, a nonpolar aromatic ring, contributes to the lipophilicity of the molecule. This can decrease aqueous solubility but may enhance solubility in organic solvents.
-
Methyl Ester: The methyl ester group is less polar than a carboxylic acid. Esterification of the carboxylic acid can increase the lipophilicity and potentially reduce aqueous solubility compared to the parent amino acid.[10] However, it also prevents the formation of a zwitterion, which can sometimes limit solubility in certain media.
-
Hydrochloride Salt: The hydrochloride salt form generally increases the aqueous solubility of basic compounds like this one by promoting the ionized, more polar form.[12] However, the presence of a common ion (chloride) in the dissolution medium can potentially suppress solubility.[7]
Solvent System Composition
While aqueous solubility is often the primary focus, understanding solubility in other solvents is crucial for formulation development, particularly for parenteral dosage forms. Common pharmaceutical solvents to consider include:
-
Water
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Propylene glycol
-
Dimethyl sulfoxide (DMSO)
The solubility in mixed solvent systems (co-solvents) is also a critical area of investigation for optimizing formulations.
Temperature
Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is standard practice to determine solubility at controlled temperatures, such as 25 °C (room temperature) and 37 °C (physiological temperature).
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][13] It is a robust and reliable method that, when performed correctly, provides a self-validating system.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial or flask). "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., purified water, pH buffers, or organic solvents) to the vessel.
-
-
Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a shaker bath or on an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period. A common starting point is 24 to 48 hours.[9] It is crucial to ensure that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved compound no longer changes significantly.[13]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the dissolved compound from any remaining solid particles. This can be achieved by:
-
Filtration: Using a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) of a suitable pore size (e.g., 0.22 µm). The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
Centrifugation: Centrifuging the sample at a high speed and carefully collecting the supernatant.
-
-
-
Quantification:
-
Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
-
HPLC Method for Quantification (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Quantification: Based on a standard curve prepared from known concentrations of this compound.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | [Example Data] | [Example Data] |
| pH 1.2 Buffer | [Example Data] | [Example Data] |
| pH 4.5 Buffer | [Example Data] | [Example Data] |
| pH 6.8 Buffer | [Example Data] | [Example Data] |
| Ethanol | [Example Data] | [Example Data] |
| Propylene Glycol | [Example Data] | [Example Data] |
Table 2: Effect of Temperature on Aqueous Solubility
| pH | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| 1.2 | [Example Data] | [Example Data] |
| 6.8 | [Example Data] | [Example Data] |
Note: The tables above are for illustrative purposes. The user would populate them with their experimentally determined data.
Visualizing the Solubility Workflow and Influencing Factors
Diagrams can effectively illustrate the experimental workflow and the relationships between different factors influencing solubility.
Figure 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask method.
Figure 2: Factors Influencing Solubility
Caption: Interplay of factors affecting solubility.
Conclusion: A Foundation for Rational Drug Development
A thorough understanding and accurate determination of the solubility of this compound are indispensable for its successful development as a pharmaceutical agent. By employing robust methodologies like the shake-flask method and systematically evaluating the impact of pH, temperature, and solvent systems, researchers can build a comprehensive solubility profile. This data-driven approach, grounded in the principles of physical chemistry and guided by regulatory expectations, provides the critical foundation for informed decision-making in lead optimization, pre-formulation, and the design of effective and bioavailable drug products.
References
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
-
FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
- Bergström, C. A., & Avdeef, A. (2019).
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
ICH. (2020). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
- Chakraborty, C., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 60(5), 493-495.
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1964). Solubilities Studies of Basic Amino Acids. The Japanese Journal of Nutrition, 22(6), 183-187.
-
Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Apblett, A. (2022). Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]
-
JoVE. (2020). Factors Affecting Solubility. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2007). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 22, 2026, from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
-
USP-NF. (2023). <1236> Solubility Measurements. [Link]
-
Szabó, Z., Farkas, V., & Kégl, T. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(12), 2275. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
- Fereidouni, M., & Fakhree, M. A. A. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- Rao, B. M., Srinivasu, M. K., Sridhar, G., Kumar, P. R., & Chandrasekhar, K. B. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Rohani, S. (2009). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 33(10).
- Rohmah, M., & Riyanto, S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 85-96.
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. physchemres.org [physchemres.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. jocpr.com [jocpr.com]
- 15. myfoodresearch.com [myfoodresearch.com]
A Senior Application Scientist's Field-Proven Insights into the Stability of Amino-O-tolyl-acetic acid methyl ester hydrochloride
An In-Depth Technical Guide to the Solution Stability of Amino-O-tolyl-acetic acid methyl ester hydrochloride
Introduction: The Imperative of Stability in Drug Development
This compound is a key intermediate in organic synthesis, particularly in the development of novel therapeutics and radioligands.[1][2] Its structural similarity to compounds like methylphenidate suggests its potential utility in neuropharmacology and related fields.[3] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its stability in solution is paramount. This guide provides a comprehensive framework for assessing the stability of this compound, drawing upon established principles of forced degradation studies and analytical method development. The hydrochloride salt form of amino acid methyl esters is generally more stable than the free ester, offering improved handling and storage properties.[4]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust stability assessment. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that the methodologies described are not only scientifically sound but also field-proven.
Physicochemical Properties and Postulated Degradation Pathways
A foundational understanding of the molecule's inherent properties is critical for designing meaningful stability studies.
Table 1: Physicochemical Properties of Amino-O-tolyl-acetic acid and its Methyl Ester Hydrochloride
| Property | Amino-O-tolyl-acetic acid | This compound |
| Molecular Formula | C10H13NO2 | C10H14ClNO2 |
| Molecular Weight | 179.22 g/mol | 215.68 g/mol [1] |
| Melting Point | 234-238°C (decomposes)[5] | Not explicitly found, but expected to be a crystalline solid. |
| Boiling Point | 307.6±30.0 °C (Predicted)[5] | Not available. |
| Key Functional Groups | Carboxylic acid, Amino group, Aromatic ring | Methyl ester, Amino group (as hydrochloride), Aromatic ring |
| Postulated pKa | Carboxylic acid ~2-3; Amino group ~9-10 | Amino group ~9-10 |
| Expected Solubility | Soluble in aqueous base. | Enhanced water solubility due to the hydrochloride salt.[1] |
The primary route of degradation for ester-containing compounds in solution is hydrolysis. For this compound, this would involve the cleavage of the methyl ester to form Amino-O-tolyl-acetic acid and methanol. This hydrolysis is expected to be significantly influenced by pH and temperature. Based on extensive studies of the structurally similar compound, methylphenidate, we can anticipate that this degradation will be more pronounced under basic conditions.[6][7][8] Oxidation of the amino group or the aromatic ring is another potential degradation pathway that must be investigated.
Caption: Postulated degradation pathways for this compound.
A Framework for Comprehensive Stability Assessment: Forced Degradation Studies
Forced degradation studies are the cornerstone of understanding a drug substance's stability profile.[9] They provide critical information for developing stability-indicating analytical methods, and elucidating degradation pathways. The following is a proposed experimental design for a comprehensive forced degradation study of this compound.
Experimental Design for Forced Degradation
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels without complete degradation of the API.
Table 2: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25°C) & 60°C | 30 min, 1, 2, 4 hours | To evaluate susceptibility to base-catalyzed ester hydrolysis.[7][10][11] |
| Oxidative Degradation | 3% H2O2 | Room Temp (25°C) | 2, 6, 12, 24 hours | To investigate potential oxidation of the amino group or aromatic ring.[7] |
| Thermal Degradation | 80°C (in solution) | 24, 48, 72 hours | To determine the impact of heat on the molecule's stability in solution. | |
| Photostability | ICH Q1B options (e.g., 1.2 million lux hours and 200 W h/m²) | Room Temp (25°C) | As per ICH Q1B | To assess sensitivity to light. |
Step-by-Step Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
For each stress condition, transfer a known volume of the stock solution into a vial.
-
Add the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H2O2).
-
For thermal and photostability studies, use the stock solution in the appropriate solvent.
-
Prepare a control sample (unstressed) by diluting the stock solution with the solvent to the final concentration.
-
-
Incubation: Incubate the samples under the conditions specified in Table 2. For photostability, ensure the sample is exposed to the light source while a control sample is wrapped in aluminum foil.
-
Neutralization (for acid and base hydrolysis): After the specified time, cool the samples to room temperature and neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute all samples to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase of the analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.[10][12]
Proposed HPLC Method Parameters
Table 3: Recommended Starting Parameters for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A common mobile phase for amine-containing compounds, offering good peak shape. |
| Gradient Elution | Start with a lower percentage of acetonitrile and gradually increase. | To ensure separation of the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 220 nm (or determined by UV scan) | A wavelength where the aromatic ring is likely to have strong absorbance. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Data Interpretation and Presentation
The data from the forced degradation studies should be presented clearly to allow for a straightforward assessment of stability.
Table 4: Example Data Presentation for Stability of this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 2 | 98.5 | 1.2 | Not Detected | 1.5 | 100.0 |
| 6 | 95.2 | 4.5 | Not Detected | 4.8 | 100.0 | |
| 0.1 M NaOH, RT | 0.5 | 85.1 | 14.2 | 0.5 | 14.9 | 100.0 |
| 2 | 60.7 | 38.1 | 1.0 | 39.3 | 100.0 | |
| 3% H2O2, RT | 6 | 97.3 | Not Detected | 2.5 | 2.7 | 100.0 |
| 24 | 92.1 | Not Detected | 7.4 | 7.9 | 100.0 |
Elucidating the Degradation Pathway: A Mechanistic Approach
Based on the forced degradation data, a degradation pathway can be proposed. For this compound, the primary degradation product is expected to be Amino-O-tolyl-acetic acid via hydrolysis. The identity of this and other degradation products should be confirmed using techniques such as LC-MS/MS.[13][14]
Caption: Experimental workflow for the stability assessment of this compound.
Conclusion: A Roadmap to Understanding Stability
This technical guide provides a comprehensive and scientifically rigorous framework for assessing the solution stability of this compound. By following the proposed forced degradation studies and developing a validated stability-indicating analytical method, researchers can gain a thorough understanding of the compound's degradation pathways and kinetics. This knowledge is indispensable for informed decision-making in drug development, from formulation design to the establishment of appropriate storage conditions and shelf-life. The principles and protocols outlined herein are designed to be adaptable and serve as a robust starting point for any laboratory tasked with this critical aspect of pharmaceutical development.
References
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
- Buy this compound | 191401-35-1 - Smolecule. (URL: )
-
Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - NIH. (URL: [Link])
- WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google P
-
A stability indicating method development for the estimation of Methylphenidate Hydrochloride in bulk and pharmaceutical dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):606-629. (URL: [Link])
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])
-
HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - PubMed. (URL: [Link])
-
Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter - PubMed. (URL: [Link])
-
Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate | bioRxiv. (URL: [Link])
-
(PDF) Development and validation of RP-HPLC method for the determination of methylphenidate hydrochloride in API - ResearchGate. (URL: [Link])
-
Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])
-
De-esterification of amino acid esters - ResearchGate. (URL: [Link])
-
HPLC Methods for Methylphenidate Analysis | PDF | Chromatography - Scribd. (URL: [Link])
-
Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])
-
((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S - PubChem. (URL: [Link])
-
HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - Semantic Scholar. (URL: [Link])
-
The Prohibited List | World Anti Doping Agency - WADA. (URL: [Link])
-
Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1 - PubMed. (URL: [Link])
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. - ResearchGate. (URL: [Link])
-
SUPPORTING INFORMATION Amino Acid-Bearing ROMP Polymers with a Stereoregular Backbone Jae Chul Lee, Kathlyn A. - AWS. (URL: [Link])
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 5. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 6. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate | bioRxiv [biorxiv.org]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of Amino-O-tolyl-acetic Acid Methyl Ester Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Chiral Building Block of Strategic Importance
Amino-O-tolyl-acetic acid methyl ester hydrochloride is a chiral non-proteinogenic amino acid derivative that has emerged as a valuable building block in contemporary organic synthesis. Its unique structural features—a stereogenic center alpha to both an aromatic ring and a carboxyl group, combined with a reactive amino group—make it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, drug discovery, and materials science. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals and as a precursor for radioligands.[1]
Core Applications in Organic Synthesis
The utility of this compound stems from its ability to participate in a variety of chemical transformations, enabling the construction of intricate molecular architectures with high levels of stereocontrol. Key applications include its use as a foundational element in the synthesis of heterocyclic compounds, as a chiral auxiliary to direct stereoselective reactions, and as a key component in the assembly of peptidomimetics and other bioactive molecules.
Synthesis of Heterocyclic Scaffolds: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[2] While a direct protocol for this compound in a Pictet-Spengler reaction is not explicitly detailed in readily available literature, its structural similarity to other β-arylethylamines suggests its high potential for such transformations. The presence of the ortho-methyl group on the phenyl ring can influence the regioselectivity and stereoselectivity of the cyclization.
Mechanistic Insight:
The reaction proceeds through the initial formation of a Schiff base between the amino group of the amino acid ester and an aldehyde. Subsequent protonation of the imine generates a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion to forge a new carbon-carbon bond and construct the heterocyclic ring system. The stereochemistry at the alpha-carbon of the amino acid can direct the facial selectivity of this cyclization, leading to diastereomerically enriched products.
Caption: Generalized Pictet-Spengler reaction pathway.
Protocol: A General Procedure for the Pictet-Spengler Reaction
This protocol is a generalized procedure based on known Pictet-Spengler reactions and would require optimization for this specific substrate.
-
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)
-
Inert atmosphere (e.g., nitrogen, argon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the aldehyde (1.1 eq).
-
Add the acid catalyst (0.1-1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.
-
Diastereoselective Synthesis of β-Lactams
β-Lactams are a critical class of compounds, most notably recognized for their presence in penicillin and cephalosporin antibiotics.[3] Chiral amino acid esters can be employed in the stereoselective synthesis of β-lactams through the Staudinger cycloaddition reaction between a ketene and an imine.
Mechanistic Consideration:
The chirality of the Amino-O-tolyl-acetic acid methyl ester, when used to form the imine component, can induce diastereoselectivity in the [2+2] cycloaddition with a ketene. The steric bulk of the o-tolyl group and the ester moiety can effectively shield one face of the imine, directing the approach of the ketene to the less hindered face. This results in the preferential formation of one diastereomer of the β-lactam product.
Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.
Protocol: General Procedure for Diastereoselective β-Lactam Synthesis
This is a representative protocol that would need to be adapted and optimized for specific substrates.
-
Materials:
-
This compound
-
Aldehyde or ketone for imine formation
-
Acid chloride (for ketene generation)
-
Triethylamine or another suitable base
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Inert atmosphere
-
-
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in the anhydrous solvent. Add a base (e.g., triethylamine, 1.2 eq) to neutralize the hydrochloride and facilitate imine formation. Stir at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Ketene Generation and Cycloaddition: In a separate flask, dissolve the acid chloride (e.g., acetyl chloride, 1.5 eq) in the anhydrous solvent. Cool this solution to -78 °C. Slowly add a base (e.g., triethylamine, 1.6 eq) to generate the ketene in situ.
-
Slowly add the freshly prepared imine solution from step 1 to the cold ketene solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography to isolate the diastereomerically enriched β-lactam.
-
| Reaction Parameter | Influence on Diastereoselectivity |
| Solvent Polarity | Can affect the transition state geometry. |
| Temperature | Lower temperatures generally lead to higher selectivity. |
| Base | The choice of base can influence the rate of ketene formation and side reactions. |
| Substituents on Ketene | Steric and electronic properties of the ketene substituents impact diastereoselectivity. |
Peptide Synthesis and Peptidomimetic Development
Amino acid methyl esters are fundamental components in peptide synthesis.[4] The hydrochloride salt of Amino-O-tolyl-acetic acid methyl ester can be readily coupled with N-protected amino acids or peptides using standard coupling reagents. The ortho-tolyl group provides steric bulk and lipophilicity, which can be desirable in the design of peptidomimetics with enhanced metabolic stability and cell permeability.
Peptide Coupling Workflow:
Caption: Workflow for peptide synthesis using Amino-O-tolyl-acetic acid methyl ester.
Protocol: Standard Peptide Coupling Procedure
-
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous DMF or a similar polar aprotic solvent
-
-
Procedure:
-
In a reaction vessel, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in the anhydrous solvent.
-
Add the base (e.g., DIPEA, 2.0 eq) and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in the anhydrous solvent and add the base (1.1 eq) to liberate the free amine.
-
Add the solution of the free amine to the activated N-protected amino acid solution.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
-
| Coupling Reagent | Typical Reaction Conditions | Notes |
| HATU/DIPEA | Room temperature, 1-4 hours | Highly efficient, low racemization. |
| HBTU/HOBt/DIPEA | Room temperature, 2-6 hours | A classic and reliable coupling cocktail. |
| EDC/HOBt | 0 °C to room temperature, 4-12 hours | Carbodiimide-based, cost-effective. |
Conclusion and Future Outlook
This compound is a chiral synthon with significant potential in organic synthesis. Its utility in constructing complex molecular frameworks, particularly in the realms of heterocyclic chemistry and peptidomimetics, makes it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols outlined in this guide provide a starting point for the exploration of its diverse reactivity. Future research will undoubtedly uncover new applications for this versatile building block, further solidifying its importance in the synthesis of novel bioactive compounds.
References
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available at: [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. Available at: [Link]
- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Lázár, L., & Fülöp, F. (2020). The Pictet–Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available at: [Link]
-
Liu, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(17), 6518-6547. Available at: [Link]
- Google Patents. CN102633623A - Methylphenylacetic acid preparation method.
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Hardy, P. M., & Lingham, I. N. (1983). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. Available at: [Link]
-
Bakulina, O., et al. (2020). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 25(23), 5698. Available at: [Link]
-
De la Hoz, A., et al. (2016). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 14(28), 6635-6651. Available at: [Link]
-
Tona, V., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-9. Available at: [Link]
-
Reddy, G. S., et al. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 84(15), 9512-9520. Available at: [Link]
-
Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
-
Par Pharmaceutical, Inc. TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF. European Patent Office - EP 4241775 A1. Available at: [Link]
-
J-GLOBAL. Stereoselective synthesis of amino acid-derived β-lactams. Experimental evidence for TADDOL as a memory of chirality enhancer. Available at: [Link]
-
University of York. Asymmetric Synthesis. Available at: [Link]
-
Alcaide, B., & Almendros, P. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(14), 1436-1464. Available at: [Link]
-
Wang, Z., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Campos, R. O., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Journal of the American Chemical Society, 134(45), 18519-18522. Available at: [Link]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Amino-O-tolyl-acetic acid methyl ester hydrochloride as a Chiral Building Block
Introduction: The Strategic Value of Chiral Arylglycines in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex, three-dimensional molecules with precise stereochemical control. Among these, non-proteinogenic amino acids and their derivatives have emerged as exceptionally valuable synthons.[1] Amino-O-tolyl-acetic acid methyl ester hydrochloride, a derivative of the arylglycine family, represents a key intermediate for introducing chirality and specific structural motifs into target molecules.
Its structure, featuring a stereocenter directly attached to an aromatic ring (the o-tolyl group) and versatile functional handles (an amine and a methyl ester), makes it a strategic asset in asymmetric synthesis.[2] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be unstable.[3] This guide provides an in-depth exploration of its properties, synthesis, and application, offering field-proven protocols for researchers, chemists, and drug development professionals.
Physicochemical Properties & Specifications
A thorough understanding of a building block's physical and chemical properties is critical for successful experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 191401-35-1 | [4][] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.67 g/mol | [] |
| IUPAC Name | methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride | [4] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% (typical) | [] |
| Storage | Store at room temperature, keep dry and cool. | [6] |
Synthesis of the Chiral Building Block: A Validated Protocol
The preparation of amino acid methyl ester hydrochlorides is a fundamental transformation. While traditional methods often involve harsh reagents like thionyl chloride or bubbling gaseous HCl through methanol, a milder and operationally simpler method using trimethylchlorosilane (TMSCl) has proven highly effective and is now widely adopted.[7][8]
Reaction Principle & Causality
The TMSCl/methanol system offers a convenient route for the esterification of amino acids.[7] The causality behind this choice is twofold:
-
In Situ Acid Catalyst Generation: Trimethylchlorosilane reacts with methanol to generate methoxytrimethylsilane and hydrochloric acid (HCl) directly in the reaction mixture. This in situ-generated HCl is the active catalyst for the Fischer esterification of the carboxylic acid.
-
Amine Protection: The generated HCl simultaneously protonates the amino group, forming the hydrochloride salt. This protects the amine from participating in side reactions and enhances the solubility of the starting material and product in the polar solvent.
This method avoids the hazards of handling corrosive gases or reagents like thionyl chloride and proceeds under mild, room-temperature conditions, preserving the stereochemical integrity of the chiral center.[8]
Detailed Synthesis Workflow
Step-by-Step Experimental Protocol
Materials:
-
(S)- or (R)-Amino-o-tolyl-acetic acid (1.0 eq)
-
Trimethylchlorosilane (TMSCl), freshly distilled (2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether (for crystallization)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (e.g., silica gel 60 F254) and developing system (e.g., DCM:MeOH 9:1)
Procedure:
-
Setup: Place (S)-Amino-o-tolyl-acetic acid (e.g., 5.0 g, 30.3 mmol, 1.0 eq) into a 250 mL flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask and purge with an inert atmosphere.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (7.7 mL, 60.6 mmol, 2.0 eq) to the flask via syringe. Stir the resulting suspension gently. Causality Note: Slow addition is crucial as the initial reaction with trace moisture and the subsequent reaction with methanol can be exothermic.
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask. The suspension should dissolve to form a clear solution.
-
Reaction: Stir the solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot has been completely consumed. This typically takes 12 to 24 hours.[7] Trustworthiness Check: The disappearance of the starting material by TLC is a reliable indicator of reaction completion.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Purification: The product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and precipitate by slowly adding cold diethyl ether.
-
Drying: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product, this compound. Typical yields for this procedure are generally high (>90%).[7][9]
Application Protocol: Synthesis of a Chiral Amino Alcohol
A primary application for this building block is its conversion into other valuable chiral intermediates, such as chiral amino alcohols. These motifs are prevalent in many pharmaceutical agents. The following two-step protocol details a reliable pathway from the methyl ester to the corresponding alcohol.
Transformation Logic
The workflow involves two key transformations:
-
N-Protection: The amino group is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This is essential to prevent the acidic N-H proton from interfering with the subsequent reduction step and to increase the molecule's solubility in organic solvents.
-
Ester Reduction: The methyl ester is selectively reduced to a primary alcohol using a suitable hydride reducing agent.
Step-by-Step Experimental Protocol
Part A: N-Boc Protection
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Suspend the amino ester hydrochloride (e.g., 4.31 g, 20.0 mmol, 1.0 eq) in anhydrous DCM (100 mL) in a round-bottom flask at 0 °C (ice bath).
-
Base Addition: Slowly add triethylamine (5.8 mL, 44.0 mmol, 2.2 eq). Stir for 15 minutes. Causality Note: The first equivalent of Et₃N neutralizes the hydrochloride salt to liberate the free amine. The second equivalent acts as a base to facilitate the reaction with Boc₂O.
-
Protection: Add a solution of Boc₂O (4.80 g, 22.0 mmol, 1.1 eq) in DCM (20 mL) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected ester, which is often used in the next step without further purification.
Part B: Reduction to Chiral Amino Alcohol
Materials:
-
N-Boc protected ester (from Part A) (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Lithium chloride (LiCl) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
Setup: Dissolve the crude N-Boc protected ester (e.g., ~20.0 mmol, 1.0 eq) in a mixture of anhydrous THF (80 mL) and anhydrous MeOH (20 mL).
-
Reagent Addition: Add lithium chloride (1.69 g, 40.0 mmol, 2.0 eq) followed by the portion-wise addition of sodium borohydride (1.51 g, 40.0 mmol, 2.0 eq) at 0 °C. Causality Note: The combination of NaBH₄ and LiCl forms a more reactive reducing species, allowing for the efficient reduction of the ester under milder conditions than LiAlH₄.
-
Reaction: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting ester.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral amino alcohol.
Analytical Methods: Ensuring Stereochemical Purity
The primary value of a chiral building block is its enantiomeric purity. It is imperative to verify the enantiomeric excess (e.e.) of the final products derived from these synthons.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The synthesized compounds (e.g., the N-protected amino alcohol) are analyzed on a chiral stationary phase (CSP). Different enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for routine analysis, chiral lanthanide shift reagents can be used to differentiate enantiomers in an NMR spectrum, allowing for the determination of e.e.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.[6]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P264: Wash hands and skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P312: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood.
-
References
- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
An, G.; et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules 2008, 13(5), 1111-1117. Available at: [Link]
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
-
ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
-
PubChem. (((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S. Available at: [Link]
-
Chemical Society Reviews. Enzymatic asymmetric synthesis of chiral amino acids. Available at: [Link]
-
Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
-
Chemical Communications (RSC Publishing). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Available at: [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available at: [Link]
-
SpringerLink. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
-
Analytical Methods (RSC Publishing). Chiral resolution with frozen aqueous amino acids. Available at: [Link]
-
PubMed Central. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]
-
ACS Omega. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]
-
ResearchGate. Amino Acids as Chiral Building Blocks. Available at: [Link]
-
PubMed Central. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]
-
CORE. Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. Available at: [Link]
-
ACS Publications. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Available at: [Link]
-
CHOSUN University. Untitled. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 4. Buy this compound | 191401-35-1 [smolecule.com]
- 6. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Bioactive Scaffolds from Amino-o-tolyl-acetic acid methyl ester hydrochloride
Abstract: This guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for utilizing Amino-o-tolyl-acetic acid methyl ester hydrochloride as a versatile starting material. We explore its application in the synthesis of novel N-acyl derivatives and complex heterocyclic frameworks, such as tetrahydro-β-carbolines, which are privileged structures in medicinal chemistry. The protocols are designed to be self-validating, with a strong emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a foundational understanding for further derivatization and scaffold development.
Introduction: The Strategic Value of this compound
This compound is a valuable and versatile building block in modern organic synthesis, particularly for constructing libraries of compounds for drug discovery. Its structure incorporates three key functional handles for diversification:
-
A Primary Amino Group: This nucleophilic site is readily available for a wide range of transformations, including acylation, alkylation, and participation in C-N cross-coupling reactions.
-
A Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, enabling further amide bond formations or other carboxylate-specific chemistry. It also influences the solubility and reactivity of the molecule.
-
An Ortho-Tolyl Group: The methyl-substituted aromatic ring provides a lipophilic scaffold and, crucially, the ortho positioning of the methyl group can induce specific conformational preferences in the final products, which can be exploited for modulating target binding. Furthermore, the aromatic ring itself is a handle for electrophilic substitution or cross-coupling reactions.
The utility of o-toluidine derivatives, the core of this reagent, is well-established in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1] The amine group's reactivity is central to its wide-ranging applications, allowing for the construction of complex molecular architectures required for therapeutic agents.[1] This guide will focus on harnessing this reactivity for the synthesis of novel compounds with potential biological activity.
General Handling and Safety Precautions
Scientific integrity begins with safety. Before undertaking any protocol, it is imperative to consult the full Safety Data Sheet (SDS) for Amino-o-tolyl-acetic acid and all other reagents used.
Safety Data Summary
The following is a summary of known hazards. Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Hazard Statement | GHS Code | Precautionary Measures |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2] |
| Causes skin irritation | H315 | Wash skin thoroughly after handling. If irritation occurs, get medical advice.[2] |
| Causes serious eye irritation | H319 | Wear eye protection. Rinse cautiously with water for several minutes if contact occurs.[2] |
| May cause respiratory irritation | H335 | Avoid breathing dust. Use only in a well-ventilated area.[2] |
Recommended Handling Procedures
-
Dispensing: Weigh the solid compound in a fume hood to avoid inhalation of fine particles.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) to prevent degradation.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol I: Synthesis of N-Acyl Derivatives
Rationale and Mechanistic Insight
N-acylation is a fundamental and robust transformation for primary amines. It serves to introduce diverse functionalities, modulate the electronic properties of the nitrogen atom, and build precursors for more complex cyclization reactions. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The hydrochloride salt must first be neutralized in situ using a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine for reaction.
Caption: General workflow for the N-acylation of the title compound.
Detailed Step-by-Step Protocol: General N-Acylation with an Acid Chloride
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acid Chloride (e.g., Benzoyl Chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM to form a suspension (approx. 0.1 M concentration). Cool the flask to 0°C using an ice bath.
-
Neutralization: Slowly add triethylamine (1.1 eq) dropwise while stirring. Stir for 15-20 minutes at 0°C to ensure complete neutralization of the hydrochloride salt. The suspension should become a clear solution.
-
Acylation: Add the desired acid chloride (1.05 eq) dropwise to the reaction mixture at 0°C.
-
Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and brine (1x).
-
Trustworthiness: The bicarbonate wash is essential to remove any excess acid chloride and HCl salts formed during the reaction. d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base (eq) | Solvent | Time (h) | Typical Yield |
| Acetyl Chloride | TEA (1.1) | DCM | 2 | 90-95% |
| Benzoyl Chloride | TEA (1.1) | DCM | 3 | 88-94% |
| Isobutyryl Chloride | DIPEA (1.2) | THF | 4 | 85-92% |
| 4-Methoxybenzoyl Chloride | TEA (1.1) | DCM | 3 | 87-93% |
Protocol II: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
Rationale and Mechanistic Insight
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a tetrahydroisoquinoline or, in this case, a related heterocyclic scaffold.[3][4] By first acylating our starting material and then reducing the ester and amide moieties, we can generate a suitable β-arylethylamine precursor. This precursor can then undergo a Pictet-Spengler reaction to construct complex, polycyclic molecules that are often found in natural products and pharmaceutically active compounds.[3][5] The reaction's stereoselectivity can often be controlled by the choice of solvent and catalyst.[5]
Caption: Key stages of the Pictet-Spengler synthesis pathway.
Detailed Step-by-Step Protocol: Synthesis of a Tetrahydro-β-carboline Analog
Part A: Preparation of the β-Arylethylamine Precursor
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add a solution of the N-acyl derivative (from Protocol I, 1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent: In a separate flask, prepare a suspension of Lithium aluminum hydride (LiAlH₄, approx. 3.0-4.0 eq) in anhydrous THF.
-
Expertise: LiAlH₄ is a powerful reducing agent capable of reducing both the ester and the amide concurrently. It is highly reactive and must be handled with extreme care.
-
-
Reduction: Cool the N-acyl derivative solution to 0°C. Slowly add the LiAlH₄ suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A granular precipitate should form.
-
Isolation: Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate in vacuo to yield the crude β-arylethylamine precursor, which can often be used in the next step without further purification.
Part B: Pictet-Spengler Cyclization
-
Setup: Dissolve the crude β-arylethylamine precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile or nitromethane for potentially better stereoselectivity).[5]
-
Aldehyde Addition: Add the desired aldehyde (e.g., piperonal, 1.0 eq).
-
Cyclization: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 1.1 eq) and stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude product by flash column chromatography to isolate the target tetrahydro-β-carboline analog.
Advanced Application: Ullmann-Type C-N Coupling
Rationale for C-N Cross-Coupling
For creating more complex structures, particularly biaryl amines, the Ullmann condensation offers a powerful method for forming a C-N bond between an amine and an aryl halide.[6] This copper-catalyzed reaction typically requires higher temperatures than palladium-catalyzed methods like the Buchwald-Hartwig amination but is effective for a wide range of substrates.[6] Using Amino-o-tolyl-acetic acid methyl ester as the nucleophile allows for the direct coupling with various functionalized aryl halides, rapidly increasing molecular complexity. Modern protocols often use soluble copper catalysts and ligands to improve reaction efficiency and lower temperatures.[6][7][8]
General Protocol Considerations
-
Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst.
-
Ligand: The use of a ligand, such as an amino acid or a diamine, can accelerate the reaction and allow for lower temperatures.[9]
-
Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.[6]
-
Substrates: Aryl iodides and bromides are generally more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can activate the substrate for nucleophilic substitution.[6]
This reaction provides a direct route to N-aryl amino acid esters, which are valuable precursors for synthesizing kinase inhibitors and other targeted therapeutics.[10][11]
Conclusion: A Versatile Synthon for Drug Discovery
This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. The protocols detailed herein for N-acylation and Pictet-Spengler cyclization demonstrate two reliable pathways for generating both simple derivatives and complex heterocyclic scaffolds. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently employ this building block to construct novel compound libraries, accelerating the discovery of new therapeutic agents.
References
-
Sondhi, S. M., et al. (2007). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of o-Toluidine: Applications and Synthesis Insights. Available at: [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Xiao, S., et al. (2008). Highly stereoselective Pictet–Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. ResearchGate. Available at: [Link]
-
Qadir, M. A., et al. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]
- Hoechst Aktiengesellschaft. (1983). Method for the N-acylation of aminocarboxylic acids. Google Patents.
-
Al-Zoubi, R. M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]
-
Wodicka, L. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Reddy, T. R., et al. (2021). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. Available at: [Link]
-
Vitaku, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]
-
Ceras,L. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
-
Klein, M., et al. (2011). Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases. PLoS ONE. Available at: [Link]
-
Reddy, P. G., & Kumar, S. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters. Available at: [Link]
-
Roy, S. (2023). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. University of Texas at El Paso. Available at: [Link]
-
Taylor & Francis. (n.d.). O-Toluidine – Knowledge and References. Available at: [Link]
-
Ma, D., & Zhang, Y. (2004). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]
-
Stanczak, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Maggio, B., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. Available at: [Link]
-
Gligorich, K. M., & Toste, F. D. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]
-
Caddeo, M. A., et al. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules. Available at: [Link]
-
V. S. Mary, et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
Asquith, C. R. M., et al. (2023). European Journal of Medicinal Chemistry. University of Southampton. Available at: [Link]
-
Singh, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals. Available at: [Link]
-
Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amino-O-tolyl-acetic acid methyl ester hydrochloride in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in Peptide Synthesis
The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and bioavailability. Among these, α-substituted aromatic amino acids, such as Amino-O-tolyl-acetic acid methyl ester hydrochloride, present unique synthetic challenges. The steric bulk introduced by the ortho-tolyl group can significantly impede the kinetics of peptide bond formation, necessitating carefully optimized protocols to achieve high coupling efficiencies and minimize side reactions.
This guide provides a comprehensive overview of the principles and practical steps for the successful incorporation of this compound into peptide sequences. We will delve into the mechanistic considerations dictated by its structure, recommend appropriate coupling reagents and reaction conditions, and provide detailed protocols for solution-phase peptide synthesis.
The Influence of the Ortho-Tolyl Group: Steric Hindrance and Electronic Effects
The primary challenge in utilizing this compound lies in the steric hindrance imposed by the ortho-methyl group on the phenyl ring. This bulky substituent can obstruct the approach of the incoming N-protected amino acid to the activated carboxyl group, slowing down the rate of peptide bond formation. This sluggish reactivity increases the likelihood of side reactions, most notably racemization of the activated amino acid.
Furthermore, the electronic nature of the tolyl group can influence the reactivity of the alpha-carbon, potentially affecting its susceptibility to epimerization under basic conditions. Phenylglycine and its derivatives are known to be prone to racemization during the base-catalyzed coupling step in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Therefore, the selection of coupling reagents and bases is critical to preserving the stereochemical integrity of the peptide.
Selecting the Optimal Coupling Reagents
Standard peptide coupling reagents may prove insufficient for efficiently coupling sterically hindered amino acids like this compound.[3] More potent activating agents are required to overcome the steric barrier and facilitate rapid amide bond formation.
Recommended Reagents:
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) are highly recommended.[3][4] These reagents form highly reactive OAt and Oxyma active esters, respectively, which have demonstrated superior performance in coupling sterically hindered and N-methylated amino acids.[3][4] COMU, in particular, has been shown to be effective in suppressing base-promoted epimerization when paired with a sterically hindered base.[5]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective choice for difficult couplings.[3]
Bases:
The choice of base is equally critical in preventing racemization. While DIPEA (N,N-Diisopropylethylamine) is commonly used, for particularly sensitive couplings, a more sterically hindered, non-nucleophilic base is preferable.
-
2,4,6-Collidine (TMP) or N,N-Diisopropylethylamine (DIPEA): Collidine is often recommended to minimize racemization with sensitive amino acids.[6] DIPEA can also be used, but careful monitoring is advised.
The following table summarizes the recommended reagents for this challenging coupling:
| Coupling Reagent | Additive | Base | Key Advantages |
| HATU | (Internal HOAt) | DIPEA or Collidine | Forms highly reactive OAt esters, excellent for hindered couplings.[3] |
| COMU | (Internal OxymaPure) | DIPEA or Collidine | Highly efficient and known to suppress racemization.[1][5] |
| PyBOP | (Internal HOBt) | DIPEA or Collidine | A reliable phosphonium salt reagent for difficult couplings.[3] |
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the solution-phase coupling of an N-protected amino acid to this compound.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Amino-O-tolyl-acetic acid methyl ester hydrochloride in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Amino-O-tolyl-acetic acid methyl ester hydrochloride (AOTAA HCl), a structurally distinct aromatic amino acid derivative, has emerged as a valuable and versatile precursor in medicinal chemistry. Its unique combination of an aromatic ring, a chiral center, and reactive amino and ester functionalities makes it an ideal starting point for the synthesis of complex molecules targeting a range of biological pathways. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of AOTAA HCl, complete with detailed protocols for its application in the synthesis of bioactive compounds.
Core Applications in Drug Discovery
AOTAA HCl serves as a critical intermediate in the development of compounds for two key therapeutic and diagnostic areas: cancer immunotherapy and neuroimaging.
Precursor for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, tumor cells can exploit this pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance.[2] By degrading the essential amino acid tryptophan, IDO1 depletes a vital nutrient for T-cell proliferation and generates metabolites that actively suppress T-cell function.[3] Consequently, the inhibition of IDO1 has become a significant strategy in cancer immunotherapy.[4]
AOTAA HCl has been identified as a key building block in the synthesis of potent IDO1 inhibitors. Its structural framework allows for the introduction of various substituents to optimize binding affinity and pharmacokinetic properties of the final drug candidate.
Intermediate in the Synthesis of Dopamine Transporter (DAT) Radioligands
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the brain by facilitating its reuptake from the synaptic cleft.[5] The density and function of DAT are significantly altered in several neurodegenerative disorders, most notably Parkinson's disease. Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) utilize radiolabeled molecules that bind to DAT to visualize and quantify its presence, aiding in diagnosis and the monitoring of disease progression.[6]
AOTAA HCl has been successfully employed as a precursor for the synthesis of novel radioligands for PET imaging of the dopamine transporter, highlighting its utility in the development of advanced diagnostic tools.[4]
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of AOTAA HCl is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [4] |
| Appearance | White to off-white solid | [7] |
| Melting Point (of parent acid) | 234-238°C (decomposition) | [7] |
| pKa (of parent acid) | 1.94 ± 0.10 (Predicted) | [7] |
Synthetic Pathways and Methodologies
The strategic importance of AOTAA HCl is best illustrated through its role in synthetic pathways leading to bioactive molecules.
Figure 1: Synthetic utility of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of AOTAA HCl and a representative subsequent N-acetylation reaction, a common step in the elaboration of this building block.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general and highly efficient method for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol.[8] This method is advantageous due to its mild reaction conditions and simple workup procedure.
Materials:
-
Amino-o-tolyl-acetic acid
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol (MeOH), anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a round bottom flask, add Amino-o-tolyl-acetic acid (0.1 mol).
-
Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring with a magnetic stirrer.
-
Add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Rationale: TMSCl reacts with methanol to generate HCl in situ. This acidic condition protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, thus driving the esterification reaction. The hydrochloride salt of the amino ester precipitates upon concentration, simplifying purification.
Figure 2: Workflow for the synthesis of AOTAA HCl.
Protocol 2: N-Acetylation of this compound
N-acylation is a fundamental transformation in medicinal chemistry to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of a molecule.[9] This protocol describes a general method for N-acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve or suspend this compound (1 equivalent) in the chosen anhydrous solvent in a reaction flask.
-
Add the base (2.2 equivalents) to neutralize the hydrochloride salt and to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-acetylated derivative.
Rationale: The base deprotonates the ammonium salt of the amino ester, generating the free amine which is a more potent nucleophile. The free amine then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the amide bond.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of promising IDO1 inhibitors for cancer immunotherapy and DAT radioligands for neuroimaging underscores its significance in the development of both therapeutic and diagnostic agents. The protocols provided herein offer a practical guide for the synthesis and further functionalization of this important intermediate, enabling researchers to explore its full potential in their drug discovery programs.
References
- Alexandru, N., Badila, E., Weiss, E., Cochior, D., Stępień, E., and Georgescu, A. (2016). Vascular complications in diabetes: Microparticles and microparticle associated microRNAs as active players.
- Booij, J., & Kemp, P. (2008). Dopamine transporter imaging with [123I]FP-CIT SPECT: potential effects of drugs. European Journal of Nuclear Medicine and Molecular Imaging, 35(2), 424–438.
- Chapman, J. R. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 801749.
- Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International Journal of Tryptophan Research, 2, 1–19.
- Choi, S. R., et al. (2007). Synthesis and in vivo evaluation of [11C]MADAM and [11C]nor-MADAM: new radioligands for serotonin transporter imaging with PET. Nuclear Medicine and Biology, 34(1), 69-76.
- Cundy, D. C., et al. (2001). Synthesis and evaluation of novel inhibitors of indoleamine 2,3-dioxygenase. Bioorganic & Medicinal Chemistry Letters, 11(15), 1965-1968.
- de la Fuente, J. A., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Omega, 6(6), 4235–4244.
- Huang, C., & McConathy, J. (2013). Radiolabeled amino acids for oncologic imaging. Journal of Nuclear Medicine, 54(7), 1007–1010.
- Huang, L., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2171.
- Kanyiva, K. S., Makino, S., & Shibata, T. (2018). Amino Acids as Versatile Synthetic Precursors. ChemistryViews.
- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
- McConathy, J., & Fukumura, T. (2016). Molecular imaging of dopamine transporters. Methods in Molecular Biology, 1383, 245–261.
- McCluskey, A., et al. (2002). The first two cantharidin analogues displaying PP1 selectivity. Bioorganic & Medicinal Chemistry Letters, 12(3), 391-393.
- Tan, L., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1046818.
- Zhang, Y., et al. (2016). Synthesis of N-acyl glycine surfactant from palm oil as green repellent and toxicant to termite (Microcerotermes diversus). Journal of the Serbian Chemical Society, 81(11), 1269-1277.
- Zheng, X., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(21), 9575–9593.
- Zhu, S., et al. (2011). Copper-Catalyzed Intermolecular Amidation of C-Acylimines with Amides. Organic Letters, 13(18), 4914–4917.
- Ziębell, M. (2011). Evaluation of the superselective radioligand [123I]PE2I for imaging of the dopamine transporter in SPECT. Current Medicinal Chemistry, 18(20), 3046-3053.
- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
- Huang, C., & McConathy, J. (2013). Radiolabeled amino acids for oncologic imaging. Journal of Nuclear Medicine, 54(7), 1007–1010.
-
Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Mechanisms of Metabolic Reprogramming Regulating Immunosuppression in the Gastric Cancer Tumor Microenvironment | MDPI [mdpi.com]
- 2. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 4. Buy this compound | 191401-35-1 [smolecule.com]
- 5. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled amino acids for oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assays Involving Amino-O-tolyl-acetic acid methyl ester hydrochloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with Amino-O-tolyl-acetic acid methyl ester hydrochloride (AOT-HCl). This document offers a foundational understanding of AOT-HCl and its potential applications, with a focus on practical, step-by-step methodologies for key assays. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for investigating the biological and pharmacological properties of this compound.
Introduction to this compound (AOT-HCl)
This compound is a chemical compound with the molecular formula C₁₀H₁₄ClNO₂. As a derivative of an amino acid, it holds potential for diverse applications in pharmaceutical and biochemical research[1]. Its structural features, including an o-tolyl group and an amino acid methyl ester moiety, make it a valuable building block in chemical synthesis and a candidate for biological activity studies[1]. Notably, AOT-HCl has been identified as a precursor for the synthesis of radioligands aimed at imaging the dopamine transporter (DAT), a critical protein in dopamine signaling within the brain[1]. Furthermore, studies have suggested its potential as a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tryptophan metabolism and immune response[1].
This guide will focus on two primary applications of AOT-HCl: its use in a competitive binding assay for the dopamine transporter and its evaluation as an inhibitor of the IDO enzyme. Additionally, a robust analytical method for the quantification and purity assessment of AOT-HCl using High-Performance Liquid Chromatography (HPLC) will be detailed.
Dopamine Transporter (DAT) Competitive Binding Assay
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for various therapeutic agents and drugs of abuse. The structural similarity of AOT-HCl to compounds that interact with the DAT makes it a candidate for investigation in this area. This protocol describes a competitive radioligand binding assay to determine the affinity of AOT-HCl for the DAT.
Principle
This assay measures the ability of AOT-HCl to compete with a known high-affinity radioligand, [³H]-WIN 35,428, for binding to the dopamine transporter in a sample containing DAT, such as rat striatal membranes. The displacement of the radioligand by increasing concentrations of AOT-HCl allows for the determination of its binding affinity (Ki).
Experimental Workflow
Caption: Workflow for the DAT Competitive Binding Assay.
Detailed Protocol
Materials:
-
This compound (AOT-HCl)
-
[³H]-WIN 35,428 (specific activity ~80 Ci/mmol)
-
Rat striatal tissue (fresh or frozen)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (GF/B)
-
96-well plates
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of AOT-HCl in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
AOT-HCl or vehicle (for total binding) or a high concentration of a known DAT inhibitor like cocaine (for non-specific binding).
-
[³H]-WIN 35,428 (final concentration of ~1-2 nM).
-
Rat striatal membranes (final concentration of 50-100 µg protein per well).
-
-
The final assay volume should be 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through GF/B filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the AOT-HCl concentration.
-
Determine the IC₅₀ value (the concentration of AOT-HCl that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Expected Outcome |
| IC₅₀ | Concentration for 50% inhibition | Dependent on AOT-HCl affinity |
| Ki | Inhibition constant | Provides a measure of binding affinity |
| Hill Slope | Slope of the competition curve | Should be close to 1.0 for competitive binding |
Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay
IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway. Its inhibition is a therapeutic strategy in various diseases, including cancer. This protocol outlines an in vitro assay to evaluate the inhibitory potential of AOT-HCl on IDO activity.
Principle
This assay measures the enzymatic activity of recombinant human IDO by quantifying the production of N-formylkynurenine from L-tryptophan. The inhibitory effect of AOT-HCl is determined by measuring the reduction in N-formylkynurenine formation in its presence.
Experimental Workflow
Caption: Workflow for the IDO Inhibition Assay.
Detailed Protocol
Materials:
-
This compound (AOT-HCl)
-
Recombinant human IDO enzyme
-
L-Tryptophan
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-tryptophan in assay buffer.
-
Prepare serial dilutions of AOT-HCl in assay buffer.
-
Prepare a reaction mixture containing methylene blue, ascorbic acid, and catalase in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add:
-
Assay buffer
-
AOT-HCl or vehicle (for control).
-
Recombinant IDO enzyme.
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-tryptophan solution.
-
The final assay volume should be 200 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 50 µL of 30% (w/v) TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2,500 x g for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of AOT-HCl using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Plot the percentage of inhibition against the logarithm of the AOT-HCl concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
| Parameter | Description | Expected Outcome |
| % Inhibition | Percentage reduction in IDO activity | Increases with AOT-HCl concentration |
| IC₅₀ | Concentration for 50% inhibition | Indicates the potency of AOT-HCl as an IDO inhibitor |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reliable analytical method is crucial for confirming the identity, purity, and concentration of AOT-HCl. This section provides a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.
Principle
RP-HPLC separates compounds based on their hydrophobicity. AOT-HCl, being a moderately polar compound, can be effectively separated on a C18 column using a mobile phase consisting of an aqueous buffer and an organic solvent. Detection is achieved using a UV detector, as the tolyl group in AOT-HCl provides a chromophore.
Experimental Workflow
Caption: Workflow for HPLC Analysis of AOT-HCl.
Detailed Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm and 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of AOT-HCl standard of known concentration in Mobile Phase A.
-
Prepare serial dilutions of the standard to create a calibration curve.
-
Dissolve the AOT-HCl sample to be analyzed in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes.
-
Inject the standards and the sample.
-
Run the gradient program.
-
Data Analysis
-
Purity Assessment:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of AOT-HCl as the percentage of the main peak area relative to the total peak area.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the AOT-HCl standard against its concentration.
-
Determine the concentration of AOT-HCl in the unknown sample by interpolating its peak area on the calibration curve.
-
| Parameter | Description | Typical Result |
| Retention Time | Time at which AOT-HCl elutes | Consistent for a given method |
| Peak Area | Area under the AOT-HCl peak | Proportional to concentration |
| Purity (%) | Percentage of the main peak area | Should be >95% for high-purity samples |
Conclusion
The protocols detailed in this guide provide a solid foundation for researchers to investigate the properties of this compound. The methodologies for the dopamine transporter binding assay, the indoleamine 2,3-dioxygenase inhibition assay, and the analytical HPLC method are robust and based on established scientific principles. By following these detailed procedures, scientists can generate reliable and reproducible data, contributing to a deeper understanding of the pharmacological potential of AOT-HCl.
References
-
Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]
-
Froimowitz, M., et al. (2007). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of Medicinal Chemistry, 50(4), 735-745. [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
Application Note: A Practical Approach to the Asymmetric Synthesis of Amino-O-tolyl-acetic acid methyl ester hydrochloride
Introduction: The Significance of Chiral α-Aryl Glycine Derivatives
Optically active α-aryl glycine derivatives, such as Amino-O-tolyl-acetic acid methyl ester hydrochloride, are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique stereochemistry is often crucial for specific interactions with biological targets, making their enantioselective synthesis a topic of significant interest in medicinal chemistry and drug development. This application note provides a detailed experimental guide for the asymmetric synthesis of this compound, leveraging a diastereoselective Strecker reaction with a recoverable chiral auxiliary. This method offers a robust and scalable route to the desired enantiomerically enriched product.
Scientific Rationale and Strategy
The cornerstone of this synthetic strategy is the diastereoselective Strecker reaction. This classical multicomponent reaction, which forms α-amino nitriles from an aldehyde, an amine, and a cyanide source, can be rendered asymmetric by employing a chiral amine, which acts as a chiral auxiliary.[1][2] In this protocol, we utilize (R)-phenylglycine amide as the chiral auxiliary due to its demonstrated efficacy in inducing high diastereoselectivity in the formation of the intermediate α-aminonitrile, often enhanced by a crystallization-induced asymmetric transformation.[2][3] This process selectively precipitates one diastereomer, leading to a high diastereomeric excess.
The overall synthetic pathway can be visualized as a three-stage process:
-
Diastereoselective Strecker Reaction: Condensation of o-tolualdehyde with (R)-phenylglycine amide and subsequent addition of cyanide to form a diastereomerically enriched α-aminonitrile.
-
Hydrolysis and Auxiliary Removal: Acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid and concomitant cleavage of the chiral auxiliary.
-
Esterification: Conversion of the resulting α-amino acid to its methyl ester hydrochloride salt for enhanced stability and ease of handling.
Experimental Workflow Overview
The following diagram illustrates the sequential steps involved in the synthesis, from starting materials to the final product.
Caption: Overall experimental workflow for the asymmetric synthesis.
Detailed Experimental Protocols
Safety Precautions: This protocol involves the use of sodium cyanide, a highly toxic substance. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. A cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.
Part 1: Diastereoselective Strecker Synthesis of (R)-N-((R)-1-amino-1-oxo-2-phenyl-ethyl)-2-amino-2-(o-tolyl)acetonitrile
This step relies on the formation of an imine between o-tolualdehyde and (R)-phenylglycine amide, followed by the diastereoselective addition of cyanide. The steric influence of the chiral auxiliary directs the incoming cyanide nucleophile, leading to the preferential formation of one diastereomer.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| o-Tolualdehyde | 120.15 | 1.20 g | 10.0 |
| (R)-Phenylglycine amide | 150.18 | 1.50 g | 10.0 |
| Sodium Cyanide (NaCN) | 49.01 | 0.54 g | 11.0 |
| Methanol (MeOH) | 32.04 | 20 mL | - |
| Water (H₂O) | 18.02 | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-phenylglycine amide (1.50 g, 10.0 mmol) and methanol (20 mL). Stir at room temperature until the solid is fully dissolved.
-
Add o-tolualdehyde (1.20 g, 10.0 mmol) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate beaker, carefully dissolve sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL). Caution: Highly Toxic!
-
Slowly add the aqueous sodium cyanide solution to the reaction mixture dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature. A precipitate should start to form. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After stirring for 24 hours, collect the solid precipitate by vacuum filtration.
-
Wash the solid with a cold 1:1 mixture of methanol and water (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the resulting white solid under vacuum to yield the diastereomerically enriched α-aminonitrile. A typical yield is in the range of 75-90%.[2] The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Part 2: Hydrolysis to (R)-Amino-O-tolyl-acetic acid
The aminonitrile is hydrolyzed under strongly acidic conditions. This process converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can be recovered from the aqueous layer.
Materials and Reagents:
| Reagent | Concentration | Volume |
| Diastereomerically enriched α-aminonitrile | - | (from Part 1) |
| Hydrochloric Acid (HCl) | 6 M | 30 mL |
Procedure:
-
Place the α-aminonitrile from Part 1 into a 100 mL round-bottom flask.
-
Add 6 M hydrochloric acid (30 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approximately 110 °C) and maintain reflux for 12 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove the cleaved phenylacetic acid derived from the auxiliary.
-
The aqueous layer contains the desired amino acid hydrochloride. To isolate the free amino acid, carefully adjust the pH of the aqueous layer to approximately 6-7 with a suitable base (e.g., 2 M NaOH or ammonium hydroxide). The amino acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain (R)-Amino-O-tolyl-acetic acid.
Part 3: Esterification to this compound
The final step involves the esterification of the amino acid to its methyl ester hydrochloride salt. A convenient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount/Volume | Moles (mmol) |
| (R)-Amino-O-tolyl-acetic acid | 165.19 | (from Part 2) | ~7.5 (assuming 75% yield from Part 1) |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - |
| Trimethylchlorosilane (TMSCl) | 108.64 | 1.95 mL | 15.0 |
Procedure:
-
Suspend the (R)-Amino-O-tolyl-acetic acid in anhydrous methanol (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (1.95 mL, 15.0 mmol) to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, by which time the suspension should become a clear solution.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.
Characterization and Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. Expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the o-tolyl group, the methoxy protons of the ester, the α-proton, and the amine protons (which may be broad).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the final product is determined by chiral HPLC. A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) should be used.[5] The mobile phase typically consists of a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier. The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Reaction Mechanism: Diastereoselective Strecker Reaction
The key to the asymmetry in this synthesis lies in the diastereoselective Strecker reaction. The proposed mechanism is depicted below.
Caption: Mechanism of the diastereoselective Strecker reaction.
The chiral auxiliary, (R)-phenylglycine amide, reacts with o-tolualdehyde to form a chiral imine intermediate. The bulky phenyl group of the auxiliary effectively blocks one face of the imine, forcing the cyanide nucleophile to attack from the less sterically hindered face. This leads to the preferential formation of one of the two possible diastereomeric α-aminonitriles.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Strecker reaction | Incomplete imine formation. | Increase reaction time for imine formation before adding cyanide. Ensure reagents are dry. |
| Low diastereoselectivity. | Optimize reaction temperature; lower temperatures may improve selectivity. | |
| Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Extend reflux time. Ensure acid concentration is at least 6 M. |
| Low yield in esterification | Presence of water in the reaction. | Use anhydrous methanol and ensure the amino acid is thoroughly dried. |
| Insufficient TMSCl. | Use a slight excess of TMSCl. | |
| Low enantiomeric excess | Racemization during hydrolysis or esterification. | Perform these steps under the mildest possible conditions. Check for racemization of the intermediate aminonitrile. |
| Poor diastereoselectivity in the Strecker reaction. | Re-evaluate the choice of chiral auxiliary and reaction conditions. |
Conclusion
This application note details a reliable and efficient method for the asymmetric synthesis of this compound. By employing a diastereoselective Strecker reaction with a recoverable chiral auxiliary, this protocol provides a practical route to this valuable chiral building block. The subsequent hydrolysis and esterification steps are robust and well-established procedures. Careful execution of this protocol, coupled with rigorous analytical characterization, will enable researchers to access high-purity, enantiomerically enriched α-aryl glycine derivatives for their research and development needs.
References
- Corey, E. J., & Grogan, M. J. (1999).
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
- Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
- Vedejs, E., & Fields, S. C. (1996). A Crystallization-Induced Asymmetric Transformation in the Strecker Synthesis of α-Amino Acids. Journal of the American Chemical Society, 118(40), 9626–9633.
- Shafran, Y., & Gandelman, M. (2019). Asymmetric Strecker Synthesis. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983.
- Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful imino-Diels-Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles. Tetrahedron, 65(16), 2721–2750.
- Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828.
- Spescha, M., & Righi, P. (2008). Asymmetric Strecker reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 539–554). John Wiley & Sons, Inc.
- Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of α-amino acids using sulfinimines (N-sulfinyl imines). Chemical Reviews, 97(6), 2061–2094.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Stereoselective alkylation of chiral glycine and serine enolate equivalents. Tetrahedron: Asymmetry, 18(22), 2595–2640.
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 621–630.
- Mai, B. K., & Toste, F. D. (2015). Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications. Chemical Science, 6(5), 2666–2676.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of β-amino acids and esters. Synthesis, 2004(10), 1523–1554.
- Scriban, C., & Glorius, F. (2006). Highly Enantioselective Hydrogenation of N-Aryl Imines.
- Reddy, K. S., & Sharpless, K. B. (1998). From Asymmetric Epoxidation to Asymmetric Dihydroxylation: A Quarter Century of Discovery. In Asymmetric Synthesis (pp. 1–21). American Chemical Society.
- An, G., & Rhee, H. (2003). A convenient synthesis of amino acid methyl esters. Molecules, 8(1), 267-273.
- Laskar, D. D., Prajapati, D., & Sandhu, J. S. (2001). A convenient synthesis of α-aminonitriles via Strecker reaction on a solid surface. Tetrahedron Letters, 42(42), 7439–7440.
- Yet, L. (2003). The Petasis reaction. In Name Reactions in Heterocyclic Chemistry (pp. 40–57). John Wiley & Sons, Inc.
- Nájera, C., & Sansano, J. M. (2007). Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes.
- Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765–2810.
- Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Amino-O-tolyl-acetic acid methyl ester hydrochloride
**Abstract
This document provides a comprehensive guide for the safe handling and storage of Amino-O-tolyl-acetic acid methyl ester hydrochloride (also known as Methyl 2-amino-2-(o-tolyl)acetate hydrochloride). The protocols herein are designed for researchers, chemists, and laboratory personnel in drug development and chemical synthesis environments. The guide emphasizes understanding the causality behind each procedural step to ensure scientific integrity and personnel safety. Methodologies cover risk assessment, personal protective equipment (PPE), receiving and inspection, long-term storage, and routine handling protocols.
Compound Identification and Physicochemical Properties
This compound is an amino acid ester derivative. While specific data for the ortho- isomer is not widely published, its properties can be reliably inferred from its chemical class and data from closely related isomers, such as the para-tolyl variant (CAS 134722-09-1). It is typically supplied as a solid, crystalline powder.
| Property | Data | Rationale & Implications |
| Chemical Name | Methyl 2-amino-2-(2-methylphenyl)acetate hydrochloride | The hydrochloride salt form enhances stability and water solubility but can make the compound hygroscopic. |
| Synonyms | Amino-O-tolyl-acetic acid methyl ester HCl, Methyl 2-amino-2-(o-tolyl)acetate HCl | Awareness of synonyms is crucial for accurate literature and safety database searches. |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Used for calculating molarity and reaction stoichiometry. |
| Molecular Weight | 215.68 g/mol | Essential for accurate weighing and solution preparation. |
| Appearance | White to off-white crystalline powder | Visual inspection upon receipt is a key quality control step. Any deviation (e.g., discoloration, clumping) may indicate degradation or impurity. |
| Storage Temperature | Room Temperature; Inert Atmosphere Recommended[1] | Protects against thermal degradation and reaction with atmospheric components like moisture and CO₂.[1] |
Hazard Identification and Risk Assessment
Based on data for the analogous compound, Methyl 2-amino-2-(p-tolyl)acetate hydrochloride, this substance should be treated as a hazardous chemical.[1] A thorough risk assessment must be conducted before any handling.
-
GHS Hazard Statements (Inferred): [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Warning[1]
Scientist's Note (Causality): The primary hazards stem from the compound's nature as a mildly acidic salt and a fine powder. The hydrochloride salt can irritate moist tissues (skin, eyes, respiratory tract). Fine powders are easily aerosolized, increasing the risk of inhalation and contamination of surfaces. Therefore, all protocols are designed to minimize dust generation and prevent direct contact.
Comprehensive Safety Protocols
Required Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required at a minimum.[2] For operations with a high risk of dust generation (e.g., weighing large quantities, scraping vials), chemical safety goggles are strongly recommended.[3]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[4] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[4] Contaminated gloves must be disposed of immediately as chemical waste.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[2] If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary based on your institution's risk assessment.[2]
Compound Lifecycle and Handling Workflow
The following diagram outlines the complete workflow for managing this compound from procurement to disposal.
Detailed Protocols
Protocol: Receipt and Initial Storage
-
Verification: Upon receipt, verify the container label against the purchase order and the supplier's Safety Data Sheet (SDS). Confirm the compound name and CAS number.
-
Container Inspection: Examine the external packaging for any signs of damage. Inspect the primary container for cracks, a loose cap, or evidence of material leakage. Do not accept a compromised container.
-
Documentation: Record the date of receipt, lot number, and initial quantity in the laboratory inventory management system.
-
Transfer to Storage: Immediately transfer the compound to the designated storage location.
-
Rationale: Prompt and correct storage is critical to maintaining the compound's stability and purity. Leaving it in a non-controlled receiving area exposes it to temperature fluctuations and moisture.
-
Protocol: Long-Term Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5][6]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5][7] The original supplier container is ideal.
-
Atmosphere: For maximum stability, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere (e.g., in a nitrogen or argon-filled desiccator) is best practice.[1]
-
Scientist's Note (Causality): Hydrochloride salts of amines are often hygroscopic. Absorbed moisture can lead to hydrolysis of the methyl ester group over time, forming the corresponding carboxylic acid and methanol. This degrades the sample's purity and can alter its reactivity and physical properties. An inert, dry atmosphere minimizes this degradation pathway.
-
Protocol: Weighing and Handling (In a Fume Hood)
The following diagram illustrates the critical steps for safely weighing the compound.
-
Preparation: Ensure the chemical fume hood sash is at the appropriate height. Clean the work surface and the analytical balance. Assemble all necessary equipment (spatulas, weigh boats/paper, secondary containers) inside the hood before retrieving the compound.
-
Equilibration: Allow the container to equilibrate to room temperature before opening.
-
Rationale: Opening a cold container can cause atmospheric moisture to condense on the cold solid, compromising sample integrity.
-
-
Aliquot Transfer: Open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a tared weigh boat or directly into a pre-labeled vial. Avoid tapping or shaking the container, which can generate dust.
-
Seal Promptly: Immediately and tightly reseal the primary container after dispensing the material.
-
Dissolution: If preparing a solution, add the solvent to the weighed solid in the vial. Never add the solid to the bulk solvent container.
-
Cleanup: After handling, wipe the spatula clean. Decontaminate the balance and the surrounding work area with a suitable solvent (e.g., 70% ethanol) and a disposable wipe. Dispose of all contaminated materials (weigh boats, wipes, gloves) in the designated solid chemical waste container.
-
Final Steps: Return the primary container to its long-term storage location. Remove PPE and wash hands thoroughly with soap and water.[4]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[5][8] Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.[2][3][8] Place it into a suitable, sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[4] For large spills, evacuate the area and contact institutional safety personnel.
References
-
Carl ROTH. "Safety Data Sheet: Acetic acid methyl ester". Carl ROTH. [Link]
-
Cole-Parmer. "Material Safety Data Sheet - O-Tolylacetic acid". Cole-Parmer. [Link]
-
PubChem. "Methyl-(E)-2-(2-tolyl)-2-methoxyiminoacetate". National Center for Biotechnology Information. [Link]
-
Cole-Parmer. "Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone". Cole-Parmer. [Link]
-
SEKISUI Specialty Chemicals. "Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing". SEKISUI Specialty Chemicals. [Link]
-
Capot Chemical. "MSDS of D-(+)-Methyl-alpha-(2-Thienylethamino)(2-Chlorophenyl)acetateHydrochloride". Capot Chemical. [Link]
-
KANTO KAGAKU. "Safety Data Sheet: Methyl acetate". Kanto.co.jp. [Link]
Sources
- 1. 134722-09-1|Methyl 2-amino-2-(p-tolyl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. capotchem.com [capotchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Quantitative Analysis of Amino-O-tolyl-acetic acid methyl ester hydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. The protocols are presented as self-validating systems, incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).
Introduction: The Significance of Quantifying this compound
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, the ability to accurately quantify this compound is paramount for process optimization, stability studies, and ensuring lot-to-lot consistency in manufacturing. This guide addresses the analytical challenges associated with this compound and presents validated methods to ensure data integrity and regulatory compliance.
The selection of an appropriate analytical technique depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This document provides a comparative overview of three powerful techniques to guide the user in choosing the most suitable method for their application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][2] For the quantification of this compound, which possesses a UV-active aromatic ring, a reversed-phase HPLC method with UV detection is highly effective.
Principle and Rationale
This method utilizes a reversed-phase C18 column to separate the analyte from potential impurities based on its hydrophobicity. An acidic mobile phase is employed to ensure the protonation of the primary amine, leading to consistent retention and sharp peak shapes. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in 50:50 Methanol:Water at 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in 50:50 Methanol:Water to achieve a theoretical concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Summary
This HPLC method should be validated in accordance with ICH guidelines.[3][4][5] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.999 over the concentration range |
| Accuracy | 98-102% recovery for spiked samples |
| Precision (RSD) | ≤ 2% for repeatability and intermediate precision |
| Specificity | No interference from blank or placebo |
| Limit of Quantitation | Signal-to-noise ratio ≥ 10 |
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For this compound, derivatization is necessary to increase its volatility and thermal stability.[6][7]
Principle and Rationale
This method involves a two-step derivatization process. The primary amine is first acylated, for example with pentafluoropropionic anhydride (PFPA), to form a stable, volatile derivative.[8] The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. The use of a mass spectrometer provides high selectivity and sensitivity, allowing for quantification even in complex matrices.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
Materials and Reagents:
-
This compound reference standard
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Internal Standard (e.g., deuterated analogue or a structurally similar compound)
Derivatization and GC-MS Conditions:
| Parameter | Condition |
| Derivatization | |
| Sample Amount | ~1 mg |
| Reagent | 100 µL Ethyl Acetate, 50 µL PFPA, 10 µL Pyridine |
| Reaction | 60 °C for 30 minutes |
| GC Conditions | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Mode | Split (10:1) |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard and the internal standard in ethyl acetate. Prepare calibration standards by adding varying amounts of the reference standard and a fixed amount of the internal standard to vials. Prepare samples similarly.
-
Derivatization: Evaporate the solvent from the standards and samples under a stream of nitrogen. Add the derivatization reagents, cap the vials tightly, and heat as described above.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Monitor characteristic ions for the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, provided a certified internal standard is used.[9][10][11] It is a highly accurate and precise technique for purity assessment and concentration determination.
Principle and Rationale
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[12] By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a known amount of an internal standard, the concentration of the analyte can be determined. For this compound, the aromatic protons or the methyl ester protons can be used for quantification.
Experimental Protocol: qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of ¹H detection.
Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
NMR Acquisition Parameters:
| Parameter | Suggested Value | Rationale |
| Pulse Angle | ≤ 30° | Ensures full relaxation between pulses |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Critical for accurate integration |
| Acquisition Time | ≥ 3 s | Provides good digital resolution |
| Number of Scans | ≥ 16 | Improves signal-to-noise ratio |
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent and dissolve completely.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.
-
Data Processing: Fourier transform the FID, and carefully phase and baseline correct the spectrum.
-
Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the concentration of the analyte using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
qNMR Workflow Diagram
Caption: qNMR analysis workflow.
Method Comparison and Selection
| Feature | HPLC-UV | GC-MS | qNMR |
| Speed | Moderate | Slow (due to derivatization) | Fast |
| Sensitivity | High | Very High | Moderate |
| Selectivity | Good | Excellent | Good |
| Sample Prep | Simple | Complex (derivatization) | Simple |
| Cost | Moderate | High | High (instrument) |
| Primary Method | No | No | Yes |
Recommendation:
-
For routine quality control and high-throughput analysis, HPLC-UV is the method of choice due to its speed and simplicity.
-
For trace-level analysis or in the presence of complex matrices, GC-MS offers superior sensitivity and selectivity.
-
For the certification of reference materials and for obtaining highly accurate and precise purity values without a specific reference standard, qNMR is the preferred method.
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of this compound using three distinct and powerful analytical techniques. By understanding the principles, protocols, and comparative advantages of HPLC-UV, GC-MS, and qNMR, researchers and drug development professionals can select and implement the most appropriate method to ensure the quality and consistency of their work. The detailed protocols and validation guidelines herein are intended to facilitate the generation of reliable and defensible analytical data.
References
-
MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
PubMed. (2021). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. Retrieved from [Link]
-
National Institutes of Health. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Quantitative NMR spectroscopy of biologically active substances and excipients. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]
-
LCGC International. (2022). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
MDPI. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
Science and Education Publishing. (2014). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Rondaxe. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
-
ResearchGate. (2010). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis | Request PDF. Retrieved from [Link]
-
UTM. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Retrieved from [Link]
-
PubMed. (2009). Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites. Retrieved from [Link]
-
Wiley Online Library. (2011). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. emerypharma.com [emerypharma.com]
- 5. upm-inc.com [upm-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. utm.mx [utm.mx]
- 11. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.sciepub.com [pubs.sciepub.com]
Application Note and Protocol: A Scalable and Efficient Synthesis of Amino-o-tolyl-acetic acid Methyl Ester Hydrochloride
Introduction: The Significance of Amino-o-tolyl-acetic acid Methyl Ester Hydrochloride in Drug Discovery
This compound is a crucial building block in medicinal chemistry and drug development. Its structural motif, featuring an arylacetic acid core, is present in numerous biologically active compounds. This intermediate serves as a versatile scaffold for the synthesis of novel therapeutic agents, including potential enzyme inhibitors and precursors for radioligands used in advanced medical imaging techniques like positron emission tomography (PET)[1]. The development of a robust, scalable, and cost-effective synthetic route to this compound is therefore of paramount importance to accelerate research and development in the pharmaceutical industry.
This application note provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on a field-proven and highly efficient methodology. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a detailed, step-by-step protocol, and discuss critical process parameters for ensuring high yield and purity.
Synthetic Strategy: A Comparative Analysis and the Rationale for the Trimethylchlorosilane/Methanol System
Several methodologies exist for the esterification of amino acids to their corresponding methyl ester hydrochlorides. Traditional methods, such as the use of thionyl chloride in methanol or passing dry HCl gas through a methanolic solution, are effective but often come with significant drawbacks, including the use of highly corrosive and hazardous reagents, stringent temperature control, and potentially challenging workup procedures[2][3][4].
In contrast, the utilization of a trimethylchlorosilane (TMSCl)/methanol system has emerged as a superior alternative for large-scale synthesis[2][3][5][6]. This method offers several distinct advantages:
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, obviating the need for cooling baths and reducing energy consumption.[5][6]
-
High Yields: This method consistently delivers good to excellent yields for a wide range of amino acids, including aromatic variants.[2][6]
-
Operational Simplicity: The procedure is straightforward, involving the sequential addition of reagents, which simplifies process scale-up.[2]
-
Reduced Waste and Safety Concerns: Compared to methods employing thionyl chloride, the TMSCl/methanol system is associated with fewer safety and environmental concerns.[5]
The reaction mechanism involves the in situ generation of hydrochloric acid from the reaction of TMSCl with methanol. This acidic environment protonates the amino acid, and the carboxyl group is subsequently esterified.
Visualizing the Synthesis Workflow
The following diagram illustrates the streamlined workflow for the synthesis of this compound using the recommended TMSCl/methanol system.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Large-Scale Synthesis
This protocol is optimized for a large-scale laboratory setting. Appropriate adjustments to equipment and safety measures are necessary for pilot plant or industrial-scale production.
Materials and Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Rotary evaporator with a suitable sized flask.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Amino-o-tolyl-acetic acid | 165.19 | 1.0 | |
| Trimethylchlorosilane (TMSCl) | 108.64 | 2.0 | Freshly distilled recommended for best results.[2] |
| Methanol (anhydrous) | 32.04 | ~10 volumes | |
| Diethyl ether (anhydrous) | 74.12 | As required for precipitation |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging the Reactor: Charge the reactor with Amino-o-tolyl-acetic acid (1.0 eq).
-
Addition of TMSCl: Under a nitrogen atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the reactor while stirring.[2] A slight exotherm may be observed.
-
Addition of Methanol: After the addition of TMSCl is complete, add anhydrous methanol (~10 volumes) to the reactor.[2]
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][2] The reaction is typically complete within 12-24 hours.[2]
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.[2]
-
Crystallization: To the crude product, add a suitable anti-solvent such as anhydrous diethyl ether to induce crystallization or precipitation of the hydrochloride salt.[5] Stir the slurry for a period to ensure complete precipitation.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety and Handling
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors from TMSCl and methanol.[1]
-
Handling of Reagents: Trimethylchlorosilane is corrosive and reacts with moisture to release HCl gas. Handle with care in a dry environment. Methanol is flammable and toxic.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[1]
Conclusion
The trimethylchlorosilane/methanol system provides a robust, scalable, and efficient method for the large-scale synthesis of this compound. The mild reaction conditions, operational simplicity, and high yields make it an attractive choice for both academic and industrial laboratories. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably produce high-purity material to support their drug discovery and development endeavors.
References
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Available at: [Link]
-
Grozav, M., et al. (2001). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Revue Roumaine de Chimie, 46(11), 1235-1239. Available at: [Link]
-
Various authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]
-
Various authors. (2012). What is the alternate process for preparing ester hydrochloride? ResearchGate. Available at: [Link]
-
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2 - Home Sunshine Pharma. Available at: [Link]
- JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents.
-
(E)-METHYL 2-(METHOXYIMINO)-2-(O-TOLYL)ACETATE CAS#:120974-97-2 - Chemsrc. Available at: [Link]
-
Synthesis of Amino Acid Methyl Ester Hydrochloride - Pianeta Chimica. Available at: [Link]
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pianetachimica.it [pianetachimica.it]
- 5. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Peptide Coupling with Amino-O-tolyl-acetic acid methyl ester hydrochloride
Prepared by: Senior Application Scientist, Peptide Synthesis Division
Welcome to the technical support center for peptide synthesis. This guide is specifically designed to address the unique challenges encountered when coupling the sterically hindered amino acid, Amino-O-tolyl-acetic acid methyl ester hydrochloride . As researchers and drug development professionals, you are aware that incorporating structurally complex building blocks is often key to novel therapeutic design. However, these same complexities can present significant synthetic hurdles.
This document moves beyond standard protocols to provide a deeper, mechanistically-grounded understanding of the issues at play. Our goal is to empower you not just to follow steps, but to make informed, strategic decisions to overcome coupling challenges, ensuring the integrity and success of your synthesis.
Core Challenge: The Impact of Steric Hindrance
The primary difficulty in coupling Amino-O-tolyl-acetic acid arises from severe steric hindrance. The ortho-tolyl group on the amine creates a crowded environment around the nitrogen nucleophile, physically impeding its approach to the activated carboxyl group of the incoming amino acid. This leads to significantly slower reaction kinetics compared to standard amino acids, often resulting in incomplete reactions and low yields.[1][2]
Furthermore, the molecule is supplied as a hydrochloride salt. This means the amine nucleophile is protonated and inactive. It is crucial to neutralize this salt with a non-nucleophilic base before any coupling can occur.[3][4]
Troubleshooting Guide & FAQs
This section is structured to address the most common issues in a direct question-and-answer format.
Q1: My coupling reaction with this compound has failed or is showing very low yield. What is the most likely cause?
This is the most common issue and typically stems from insufficient activation of the coupling partner or incomplete reaction due to the high steric barrier.
Causality: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to create a sufficiently reactive species to overcome the steric shield of the tolyl group.[1][5] The reaction requires a more powerful activation strategy.
Solutions & Recommended Protocol:
-
Select a High-Potency Coupling Reagent: Switch from carbodiimide-based reagents to a uronium/aminium or phosphonium salt. These reagents form highly reactive intermediates that can drive the reaction to completion.[3][5] For this specific challenge, HATU is a robust first choice.
-
Ensure Complete Neutralization: The hydrochloride salt must be neutralized. Always add at least one equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) , to free the amine for reaction.[6]
-
Optimize Reaction Conditions: Sterically hindered couplings are slow.[5] Standard 1-2 hour coupling times may be insufficient.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol details a robust method for coupling a standard Fmoc-amino acid to this compound.
Materials:
-
Fmoc-protected amino acid (1.2 eq)
-
HATU (1.15 eq)
-
DIPEA (2.5 eq)
-
This compound (1.0 eq)
-
Anhydrous DMF or NMP as solvent
Step-by-Step Methodology:
-
In a reaction vessel, dissolve the this compound (1.0 eq) and DIPEA (1.0 eq) in your chosen solvent. Stir for 5-10 minutes to ensure complete neutralization of the hydrochloride salt.
-
In a separate vessel, dissolve the Fmoc-amino acid (1.2 eq), HATU (1.15 eq), and the remaining DIPEA (1.5 eq) in the solvent. This is the pre-activation step.[5]
-
Allow the pre-activation mixture to stand for 2-5 minutes. You may observe a color change.
-
Add the activated amino acid solution to the vessel containing the neutralized Amino-O-tolyl-acetic acid.
-
Allow the reaction to proceed for a minimum of 4 hours at room temperature. For particularly difficult couplings, extending the reaction time to overnight is recommended.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to confirm the formation of the desired dipeptide.
Q2: My product is forming, but I'm detecting significant racemization. How can I suppress this side reaction?
Racemization is a critical issue where the stereochemical integrity of the activated amino acid is lost.[3] This is often exacerbated by the very conditions needed to force a hindered coupling to proceed (e.g., extended reaction times, use of base).
Causality: Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[7] The presence of base can abstract the alpha-proton of this intermediate, leading to a loss of chirality.[3]
Solutions & Recommendations:
-
Incorporate a Racemization Suppressing Additive: While modern uronium salts like HATU have built-in protection, for extremely sensitive couplings, consider using a reagent formulation that includes a superior additive. COMU , which incorporates Oxyma Pure, is an excellent choice as Oxyma Pure is a highly effective, non-explosive alternative to HOBt or HOAt for suppressing racemization.[3]
-
Control Base Stoichiometry: Do not use a large excess of base. The minimum required is one equivalent for the hydrochloride salt and two equivalents for the carboxyl activation (when using uronium/phosphonium reagents). Using more than this can accelerate racemization.[8]
-
Maintain Low Temperature: Avoid heating the reaction unless absolutely necessary. If the reaction is sluggish at room temperature, it is preferable to extend the reaction time rather than increase the temperature.
Q3: The coupling remains incomplete even with HATU and extended time. What advanced strategies can I employ?
When a single coupling is insufficient, more aggressive methods are required. The choice depends on the severity of the issue and available equipment.
Recommended Strategies:
-
Double Coupling: This is the most straightforward approach. After the initial coupling reaction has finished, simply filter and wash the support (if on solid phase) or work up the reaction, then subject the material to a second, fresh round of the coupling protocol.[5] This gives the unreacted sites a second chance to form the desired bond.
-
Switch to a More Reactive System (Acyl Fluoride): For the most extreme cases of steric hindrance, converting the carboxylic acid to its acyl fluoride is a highly effective strategy.[3] Amino acid fluorides are among the most reactive acylating species used in peptide synthesis.
-
Protocol: This can be achieved in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The protocol would be similar to Protocol 1, substituting TFFH for HATU.
-
-
Microwave-Assisted Peptide Synthesis (MAPS): If available, a microwave peptide synthesizer can be invaluable. Microwave energy can efficiently drive difficult couplings to completion in minutes rather than hours, often with reduced side reactions due to the short exposure to high temperatures.[5][7]
Data Summary & Quick Reference
The following table summarizes the recommended reagents for coupling with Amino-O-tolyl-acetic acid methyl ester.
| Parameter | Standard Approach | Recommended for Hindered Coupling | Rationale & Comments |
| Coupling Reagent | DCC, DIC, EDC | HATU, HCTU, COMU, PyAOP | Uronium/phosphonium salts provide much higher activation, necessary to overcome steric hindrance.[3] |
| Additive | HOBt | Oxyma Pure (often built into the reagent, e.g., COMU) | Superior racemization suppression and safety profile compared to HOBt/HOAt.[3] |
| Base | Triethylamine | DIPEA, NMM | Non-nucleophilic, bulky bases prevent unwanted side reactions. Use minimal excess.[6] |
| Solvent | DMF | NMP or DMF | NMP has superior solvating properties which can be beneficial for preventing aggregation in difficult sequences.[5] |
| Temperature | Room Temperature | 0°C to Room Temperature | Lower temperatures can help minimize racemization, though the reaction will be slower. |
| Time | 1-2 hours | 4-24 hours | Significantly longer reaction times are needed to achieve acceptable yields.[2][5] |
Experimental Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting coupling reactions with this compound.
References
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]
-
Di Gioia, M. L., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4998. [Link]
-
Wang, Y., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Sajiki, H., et al. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. [Link]
-
Albericio, F., & Carpino, L. A. (1997). New Trends in Peptide Coupling Reagents. Methods in Enzymology, 289, 104-126. [Link]
-
Kriechbaum, M., et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Inorganic Chemistry, 53(19), 10602-10. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Gogoi, P., & Sarmah, P. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SN Applied Sciences, 1, 1-7. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 370-376. [Link]
-
Muzaffar-Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Engle, J. (2020). Protecting Groups for Peptide Synthesis. YouTube. [Link]
-
Chingle, R., & Lubell, W. D. (2016). Peptide Coupling Challenges to Aza-Pipecolyl Smac Mimetic. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Amino-o-tolyl-acetic acid methyl ester hydrochloride
Welcome to the dedicated technical support center for the synthesis and optimization of Amino-o-tolyl-acetic acid methyl ester hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful synthesis of this critical intermediate. Our approach is grounded in established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with α-amino acid ester synthesis.
Understanding the Synthesis: Key Reaction Pathways
The synthesis of this compound typically proceeds via the esterification of the parent amino acid, Amino-o-tolyl-acetic acid. One of the most efficient and widely adopted methods for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[1][2] This method is favored for its mild reaction conditions and high yields for a variety of amino acids.[2][3]
The general mechanism involves the in situ generation of hydrochloric acid from the reaction of TMSCl and methanol, which then catalyzes the Fischer esterification of the carboxylic acid group.[4] The amino group is simultaneously protected as its hydrochloride salt, preventing side reactions such as self-polymerization.
Alternatively, traditional methods employing protic acids like gaseous hydrochloric acid or sulfuric acid in methanol can be used, though they may require more stringent conditions and can present challenges in terms of yield and purification.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The following table outlines common problems, their probable causes, and actionable solutions based on established synthetic methodologies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or inadequate catalyst concentration.[2] 2. Poor solubility of starting material: The parent amino acid may have limited solubility in methanol.[2] 3. Moisture contamination: Water can hydrolyze the TMSCl reagent and interfere with the esterification. | 1. Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). For poorly soluble substrates, reaction times of up to 24 hours may be necessary.[2] 2. Increase TMSCl stoichiometry: For amino acids with additional acidic functional groups, a higher molar equivalent of TMSCl may be required.[2] 3. Use freshly distilled reagents: Ensure methanol is anhydrous and use freshly distilled TMSCl.[2] |
| Presence of Multiple Spots on TLC (Impurity Profile) | 1. Side reactions: Dimerization or other side reactions can occur, especially at elevated temperatures.[6] 2. Unreacted starting material: Incomplete conversion of the amino acid. 3. Hydrolysis of the ester: Exposure to water during workup can lead to the hydrolysis of the methyl ester back to the carboxylic acid. | 1. Maintain room temperature: The TMSCl/methanol method is effective at room temperature, minimizing temperature-related side products.[2] 2. Optimize reagent addition: Add TMSCl slowly to the amino acid suspension in methanol to control the initial exotherm.[2] 3. Anhydrous workup: Use anhydrous solvents for extraction and drying agents to prevent hydrolysis. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction mixture. 2. Formation of an oil instead of a solid: This can complicate filtration and drying. 3. Co-precipitation of impurities. | 1. Rotary evaporation: Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.[2] 2. Trituration: If an oil is obtained, triturate with a non-polar solvent like diethyl ether or hexane to induce crystallization. 3. Recrystallization: Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., methanol, ethanol) and allow it to cool slowly to form pure crystals. |
| Potential for Racemization | 1. Harsh reaction conditions: The use of strong acids and high temperatures can lead to racemization of the chiral center. | 1. Utilize mild conditions: The TMSCl/methanol method is reported to cause little racemization for protected amino acids.[2] 2. Chiral analysis: If stereochemical purity is critical, analyze the product using chiral HPLC or by measuring the specific rotation. |
Frequently Asked Questions (FAQs)
Q1: Why is trimethylchlorosilane (TMSCl) preferred over other acid catalysts for this esterification?
A1: The TMSCl/methanol system offers several advantages. It generates HCl in situ, which acts as the catalyst, under very mild, room temperature conditions. This minimizes side reactions and potential racemization.[2] The procedure is often simpler, with a straightforward workup involving the evaporation of the solvent.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material (amino acid) from the product (amino acid ester hydrochloride). The starting material, being a zwitterion, will typically have a much lower Rf value than the ester product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[2]
Q3: What is the role of the hydrochloride salt formation?
A3: The formation of the hydrochloride salt of the amino group serves two primary purposes. Firstly, it protects the amino group from participating in unwanted side reactions, such as acting as a nucleophile. Secondly, it increases the solubility of the product in polar solvents, which can be advantageous during the reaction and initial workup, while also allowing for precipitation as a stable, crystalline solid.
Q4: Can I use other alcohols besides methanol for this reaction?
A4: While methanol is the most common alcohol for preparing methyl esters, the general principle of Fischer esterification can be applied with other alcohols (e.g., ethanol, propanol) to synthesize the corresponding esters. However, reaction conditions, particularly reaction times and temperatures, may need to be re-optimized for different alcohols due to their varying reactivities and steric bulk.
Q5: My final product is a sticky solid. How can I improve its crystallinity?
A5: A sticky or oily product often indicates the presence of residual solvent or impurities. First, ensure the product is thoroughly dried under high vacuum. If it remains non-crystalline, trituration with a non-polar solvent like cold diethyl ether or pentane can help induce crystallization by washing away more soluble impurities. If that fails, recrystallization from a suitable solvent system is the next best step.
Experimental Protocols
Protocol 1: Synthesis of this compound via TMSCl/Methanol
This protocol is adapted from a general procedure for the synthesis of amino acid methyl ester hydrochlorides.[2]
Materials:
-
Amino-o-tolyl-acetic acid
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol, anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, suspend Amino-o-tolyl-acetic acid (0.1 mol) in anhydrous methanol (100 mL).
-
Begin stirring the suspension with a magnetic stirrer at room temperature.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the stirred suspension. A slight exotherm may be observed.
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress by TLC until the starting amino acid spot is no longer visible (typically 12-24 hours, depending on solubility).[2]
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the methanol and excess TMSCl.
-
The resulting solid or semi-solid is the crude this compound. Further purification can be achieved by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the crystals under high vacuum to remove any residual solvent.
Visualizing the Workflow
Troubleshooting Logic for Low Product Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low product yield.
References
-
Gunda, G. K., & V, S. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Arkivoc, 2006(16), 136-143. Retrieved from [Link]
-
Grozav, M., et al. (n.d.). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Retrieved from [Link]
- Google Patents. (n.d.). CN101631764A - Process for the preparation of amino acid methyl esters.
-
Kusuma, H. S., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697. Retrieved from [Link]
-
Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
-
Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(12), 3942-3950. Retrieved from [Link]
-
Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 6. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
side reactions of Amino-O-tolyl-acetic acid methyl ester hydrochloride in methanol
Welcome to the technical support resource for Amino-o-tolyl-acetic acid methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions encountered during its use in methanol. Here, we delve into the causality behind experimental observations and provide robust, field-tested protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Ester & Amine Group Stability
Question 1: I'm observing a gradual decrease in the purity of my this compound sample when stored in methanol over time. What could be the cause?
Answer: The most probable cause is the hydrolysis of the methyl ester back to the corresponding carboxylic acid, Amino-o-tolyl-acetic acid. Although the reaction is an equilibrium, the presence of even trace amounts of water in the methanol can facilitate this process, which is catalyzed by the inherent acidity of the hydrochloride salt.[1][2]
Troubleshooting Workflow: Hydrolysis
Caption: Troubleshooting workflow for decreased purity due to hydrolysis.
Question 2: Can transesterification occur if I use a different alcohol as a solvent?
Answer: Yes, transesterification is a significant risk if you dissolve this compound in an alcohol other than methanol, especially under acidic conditions which are inherent to the hydrochloride salt.[3][4] For instance, using ethanol could lead to the formation of the corresponding ethyl ester. This is an equilibrium-driven process, and using a large excess of another alcohol as the solvent will favor the formation of the new ester.
Question 3: I'm performing a reaction with a nucleophile, and I'm getting a significant amount of an amide byproduct. Why is this happening?
Answer: The primary amine group of your compound can act as a nucleophile. If your reaction mixture contains an activated carboxylic acid, acyl chloride, or another ester, the amine of one molecule can react with the ester of another, leading to the formation of a dimeric amide. While this is less likely to be a major pathway without a coupling agent, it can occur, particularly at elevated temperatures.[5][6][7]
Reaction Pathway: Dimeric Amide Formation
Caption: Formation of a dimeric amide byproduct.
Stereochemical Integrity
Question 4: Is there a risk of racemization at the chiral center?
Answer: Yes, racemization is a potential side reaction for α-amino esters.[8][9] The α-proton is acidic and can be abstracted, leading to a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical purity. This process is typically promoted by the presence of a base. While your compound is a hydrochloride salt and the medium is acidic, prolonged heating or the presence of basic impurities could increase the risk of racemization.[10]
Table 1: Factors Influencing Racemization
| Factor | Effect on Racemization | Mitigation Strategy |
| Temperature | Increased temperature accelerates racemization. | Conduct reactions at the lowest effective temperature. |
| pH | Basic conditions significantly promote racemization. | Maintain an acidic pH. Avoid introducing basic reagents unless necessary for the reaction, and if so, use stoichiometric amounts and mild bases. |
| Reaction Time | Longer reaction times increase the likelihood of racemization. | Optimize reaction conditions to minimize the required time. Monitor reaction progress closely. |
| Solvent | Polar aprotic solvents can sometimes facilitate racemization. | Methanol is generally a suitable solvent. |
Reactivity of the Aromatic Ring
Question 5: Can the tolyl group undergo any side reactions?
Answer: The tolyl group is an activated aromatic ring and can be susceptible to electrophilic substitution reactions if strong electrophiles are present in your reaction mixture. For example, in the presence of strong acids and an oxidizing agent, you might observe nitration or halogenation if corresponding reagents are present. However, under typical, milder conditions, the tolyl ring is generally stable.
Experimental Protocols
Protocol 1: Minimizing Hydrolysis During Storage and Use
-
Solvent Preparation: Use anhydrous methanol (<50 ppm water). If necessary, dry the methanol using molecular sieves (3Å or 4Å) for at least 24 hours before use.
-
Solution Preparation: Prepare solutions of this compound fresh for each experiment whenever possible.
-
Storage of Solutions: If storage is unavoidable, store the methanolic solution under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended).
-
Monitoring: Periodically check the purity of stored solutions using a suitable analytical method like HPLC or LC-MS to monitor for the appearance of the carboxylic acid byproduct.
Protocol 2: Quenching a Reaction to Prevent Amide Formation
If your primary reaction involves a reagent that can acylate the amine, it is crucial to effectively quench the reaction to prevent the formation of amide byproducts during workup.
-
Acidic Quench: At the end of the reaction, cool the mixture to 0°C and slowly add a slight excess of a non-nucleophilic acid, such as a cold, dilute solution of HCl in an inert solvent like diethyl ether. This will protonate the primary amine, rendering it non-nucleophilic.[11][12]
-
Extraction: Proceed with a standard aqueous workup. The protonated amine will remain in the aqueous layer, while the desired product (if neutral) can be extracted into an organic solvent.
-
pH Adjustment and Re-extraction: To recover the product if it is in the aqueous layer, carefully basify the aqueous layer with a weak base (e.g., sodium bicarbonate solution) and re-extract with an appropriate organic solvent.
References
-
Sciencemadness.org. (2011). Acyl chloride/ MeOH = esterification?. Retrieved from [Link]
-
ResearchGate. (2015). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
National Institutes of Health. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction.
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
- Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
-
Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.7: Chemistry of Amides. Retrieved from [Link]
-
European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]
-
PubMed. (2015). In situ transesterification of highly wet microalgae using hydrochloric acid. Retrieved from [Link]
-
Reddit. (2019). racemize alpha chiral acid with LiOH?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (1976). Preparation of fatty acid methyl esters from olive oil and other vegetable oils using aqueous hydrochloric acid-methanol. Retrieved from [Link]
-
Quora. (2023). What is the product of a reaction between a primary or secondary amine and an acid?. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
ResearchGate. (2019). Methanolic Synthesis of Fatty Acid Methyl Esters (FAME) from Waste Materials. Retrieved from [Link]
-
ACS Publications. (1965). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Retrieved from [Link]
-
National Institutes of Health. (2021). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). amines as bases. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
-
ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]
-
National Institutes of Health. (2018). Data on acetic acid–methanol–methyl acetate–water mixture analysised by dual packed column Gas Chromatography. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. In situ transesterification of highly wet microalgae using hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Amino-O-tolyl-acetic acid methyl ester hydrochloride
Welcome to the technical support center for Amino-o-tolyl-acetic acid methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity product.
Introduction to Purification Challenges
This compound is a valuable intermediate in pharmaceutical synthesis. Its purification, primarily through crystallization, can be influenced by several factors, including the presence of specific impurities from its synthesis and its inherent physicochemical properties. The hydrochloride salt form enhances stability compared to the free base; however, careful control of purification conditions is crucial to prevent hydrolysis and other side reactions.[1]
A primary challenge in the purification of this compound is the removal of the unreacted starting material, Amino-o-tolyl-acetic acid. The similar structures of the ester and the carboxylic acid can complicate separation. Furthermore, the steric hindrance imparted by the o-tolyl group may affect crystallization kinetics, sometimes leading to "oiling out" or the formation of impure crystals.
This guide will address these challenges in a practical question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common synthesis involves the esterification of Amino-o-tolyl-acetic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[2]
Based on this, the primary impurities to anticipate are:
-
Amino-o-tolyl-acetic acid: This is the unreacted starting material. Its presence is often due to incomplete esterification or hydrolysis of the methyl ester product during workup or storage.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, diethyl ether, tetrahydrofuran) may be present.
-
Inorganic Salts: Byproducts from the use of reagents like thionyl chloride or quenching agents can lead to inorganic salt contamination.
The potential for side reactions involving the aromatic ring is generally low under standard esterification conditions.
Troubleshooting Flowchart for Impurity Identification
Caption: Decision tree for initial impurity analysis.
FAQ 2: My product "oils out" during crystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. For this compound, the bulky o-tolyl group can interfere with efficient crystal packing, making it more prone to this behavior.
Troubleshooting Steps:
-
Re-dissolve and Adjust Solvent System: Gently warm the mixture to redissolve the oil. The addition of a small amount of a co-solvent in which the compound is more soluble can sometimes facilitate crystal formation. Conversely, if the compound is too soluble, a gradual addition of an anti-solvent (a solvent in which the compound is poorly soluble) while maintaining a slightly elevated temperature can induce crystallization.
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out. Ensure the crystallization mixture cools to room temperature slowly, and then gradually cool it further in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
FAQ 3: After recrystallization, the purity of my product is still low. What are the next steps?
Answer: If a single recrystallization does not yield a product of sufficient purity, it is likely that the impurities are co-crystallizing with your product. This can happen if the impurities have very similar solubility profiles to the desired compound.
Recommended Actions:
-
Solvent System Optimization: The choice of solvent is critical. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aromatic amino acid methyl ester hydrochlorides, ethers are often effective.[1] Experiment with different solvent systems. A table of suggested solvents for screening is provided below.
| Solvent/System | Rationale |
| Methanol/Diethyl Ether | Methanol is a good solvent, and the slow addition of diethyl ether as an anti-solvent can induce crystallization. |
| Isopropanol/Hexane | Similar to the above, isopropanol is the solvent and hexane is the anti-solvent. |
| Tetrahydrofuran (THF)/Ether | THF can be used to dissolve the crude product, followed by the addition of ether to promote precipitation.[1] |
| Ethyl Acetate | Can be effective for the crystallization of some amino acid ester hydrochlorides.[1] |
-
Multiple Recrystallizations: It may be necessary to perform a second or even a third recrystallization. Be aware that each recrystallization step will result in some loss of the desired product.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, purification by silica gel column chromatography may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of acid (e.g., acetic acid) to keep the amine protonated, is a good starting point.
Workflow for Purification Optimization
Caption: Stepwise approach to product purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general starting point for the recrystallization of your crude product.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the hot methanolic solution, slowly add diethyl ether with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Since direct HPLC analysis of underivatized amino acids can be challenging, derivatization is often employed. However, for a hydrochloride salt, a reversed-phase method with an acidic mobile phase can often be used directly.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: The parent amino acid, being more polar, is expected to elute earlier than the methyl ester.
References
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents.
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. Available at: [Link]
-
Methyl-(E)-2-(2-tolyl)-2-methoxyiminoacetate | C11H13NO3 - PubChem. Available at: [Link]
-
Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates - ResearchGate. Available at: [Link]
- EP3672935A1 - Process for purifying long chain amino acids - Google Patents.
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC - NIH. Available at: [Link]
-
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed. Available at: [Link]
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. Available at: [Link]
-
1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). - ResearchGate. Available at: [Link]
-
SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Available at: [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - MDPI. Available at: [Link]
-
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Available at: [Link]
-
Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward - CORE. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. Available at: [Link]
-
Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - NIH. Available at: [Link]
-
SUPPORTING INFORMATION Amino Acid-Bearing ROMP Polymers with a Stereoregular Backbone Jae Chul Lee, Kathlyn A. - AWS. Available at: [Link]
-
CAS#:120974-97-2 | (E)-METHYL 2-(METHOXYIMINO)-2-(O-TOLYL)ACETATE | Chemsrc. Available at: [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080. Available at: [Link]
-
Methyl (2E)-(methoxyimino)(2-methylphenyl)acetate | C11H13NO3 | CID 10998216. Available at: [Link]
Sources
Technical Support Center: Synthesis of Amino-O-tolyl-acetic acid Methyl Ester Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of Amino-O-tolyl-acetic acid methyl ester hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, including potential enzyme inhibitors and radioligands.[1] Achieving high yields and purity can be challenging due to the multi-step nature of the synthesis and the potential for side reactions. This guide provides practical, field-proven insights to help you navigate these challenges.
General Synthetic Strategies
There are several common pathways to synthesize the target compound, each with its own set of advantages and potential pitfalls. Understanding these routes is the first step in effective troubleshooting.
-
Strategy 1: Esterification of Amino-O-tolyl-acetic acid. This is a direct and common approach.
-
Strategy 2: Amination of a Precursor Ester. This involves introducing the amino group at a later stage.
-
Strategy 3: The Strecker Synthesis. A classical method for synthesizing α-amino acids from an aldehyde or ketone.[2][3][4][5]
The following diagram illustrates the decision-making process for selecting a synthetic route:
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: Esterification Route
This route typically involves the reaction of Amino-O-tolyl-acetic acid with methanol in the presence of an acid catalyst.
Question 1: My esterification reaction is showing low conversion and poor yield. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[6] The equilibrium can be shifted towards the product by:
-
Water Removal: The formation of water as a byproduct can drive the reaction backward. Employing a Dean-Stark apparatus or using a drying agent can effectively remove water as it forms.
-
Excess Alcohol: Using methanol as the solvent ensures a large excess, pushing the equilibrium towards the ester.[7]
-
Choice of Catalyst: While strong protic acids like sulfuric acid or p-toluenesulfonic acid are common, they can sometimes lead to side reactions with sensitive substrates.[8] An alternative and highly effective method is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This system has been shown to produce excellent yields for the esterification of various amino acids under mild conditions.[1][8][9][10]
Experimental Protocol: High-Yield Esterification using TMSCl/Methanol
-
Suspend Amino-O-tolyl-acetic acid (0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the crude this compound.[8]
Question 2: I'm observing significant side product formation during esterification. What could be the cause?
Answer: Side reactions can arise from the harsh conditions of traditional Fischer esterification.
-
Dehydration: At high temperatures with strong acid catalysts, sensitive functional groups can undergo dehydration.
-
N-Acylation: If the amino group is not protected, it can potentially react. However, in the case of amino acids, the amino group is protonated under acidic conditions, which deactivates it towards acylation.
-
Decarboxylation: Aryl acetic acids can be unstable in the presence of certain catalysts and may undergo decarboxylative cross-coupling as a side reaction.[11]
To mitigate these issues, consider using milder reaction conditions, such as the TMSCl/methanol system described above, which operates at room temperature.[8][9]
Part 2: Amination Route
This approach involves the amination of a suitable precursor, such as an α-halo-O-tolyl-acetic acid methyl ester.
Question 3: My direct amination of α-bromo-O-tolyl-acetic acid methyl ester with ammonia is resulting in a mixture of products and a low yield of the desired primary amine. Why is this happening?
Answer: The direct amination of alkyl halides with ammonia often leads to a mixture of primary, secondary, and tertiary amines, as the initially formed primary amine can act as a nucleophile and react with the starting halide.[12] This over-alkylation significantly reduces the yield of the desired product.
Troubleshooting Strategies:
-
Use a Large Excess of Ammonia: Using a large excess of concentrated ammonia can favor the formation of the primary amine by increasing the probability of the α-halo ester reacting with ammonia rather than the already formed amino ester.[12]
-
Gabriel Synthesis: A more controlled method is the Gabriel synthesis, which utilizes phthalimide as a protected source of ammonia. This prevents over-alkylation and provides a clean route to the primary amine.[13]
Workflow for Gabriel Synthesis of Amino-O-tolyl-acetic acid methyl ester:
Caption: Workflow for the Gabriel Synthesis.
Part 3: The Strecker Synthesis Route
This method involves the reaction of an aldehyde (o-tolyl-acetaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2][3]
Question 4: The yield of my Strecker synthesis is low, and the hydrolysis of the α-aminonitrile is proving difficult. What can I do?
Answer: The Strecker synthesis is a powerful tool, but each step requires careful optimization.
-
Imine Formation: The initial formation of the imine from the aldehyde and ammonia is a key equilibrium step. Using ammonium chloride (NH4Cl) can be beneficial as it serves as a source of ammonia and a mild acid catalyst.[3]
-
Cyanide Addition: The addition of the cyanide ion to the imine is the crucial C-C bond-forming step. Ensure that the cyanide source (e.g., KCN or NaCN) is of good quality and that the reaction conditions are appropriate to maintain its nucleophilicity.
-
Hydrolysis of the α-aminonitrile: This step often requires harsh conditions (strong acid or base and heat), which can sometimes lead to decomposition of the product.
Troubleshooting Hydrolysis:
| Problem | Cause | Solution |
| Incomplete Hydrolysis | Insufficiently strong acid/base or reaction time/temperature. | Increase the concentration of the acid/base, prolong the reaction time, or carefully increase the temperature while monitoring for decomposition. |
| Product Decomposition | Harsh hydrolysis conditions. | Consider a two-step hydrolysis: first to the α-amino amide under milder conditions, followed by hydrolysis to the carboxylic acid. |
| Racemic Mixture | The Strecker synthesis is not stereoselective. | If a specific enantiomer is required, a chiral resolution step will be necessary after the synthesis. |
Part 4: Purification and Isolation
Question 5: I'm having trouble isolating my final product, this compound, in a pure form. What are some effective purification techniques?
Answer: The hydrochloride salt of your product should have good crystallinity, which can be exploited for purification.
-
Crystallization: After the reaction workup, if the crude product is an oil or an impure solid, crystallization is the preferred method of purification. A common procedure for amino acid methyl ester hydrochlorides involves concentrating the reaction solution and then adding a less polar solvent to induce crystallization.[9]
-
Solvent Selection for Crystallization:
-
Washing: Once crystals have formed, washing them with a cold, non-polar solvent like diethyl ether can remove soluble impurities.[9]
General Protocol for Crystallization of Aromatic Amino Acid Methyl Ester Hydrochlorides:
-
Concentrate the crude reaction mixture on a rotary evaporator until it becomes a thick oil.
-
Add approximately 6 volumes of diethyl ether and stir.
-
Allow the mixture to stand for several hours to facilitate crystal formation.
-
Collect the crystals by filtration and wash with cold diethyl ether.
-
Dry the crystals under vacuum.
References
- Google Patents. (n.d.). CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction.
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
- Reddy, G. S., & Kumar, P. S. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(2), 133-135.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
- Grozav, M., Găină, L., & Măruţoiu, C. (2006). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. Studia Universitatis Babes-Bolyai, Chemia, 51(4), 123-126.
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 7(8), 1679-1682.
-
Reddit. (2014, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
-
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
- Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments (Honors Thesis). University of Maine.
-
Chem-CITY S.K.Tobriya. (2021, May 22). Amination of Alfa Halo acids # Strecker's synthesis [Video]. YouTube. [Link]
-
ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide. Retrieved from [Link]
-
Labmonk. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103240095A - Methyl acetate hydrogenation catalyst and preparation method thereof.
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, October 10). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 12). How Do You Make Esters From Acetic Acid? [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective α-amination and α-acylation of esters and amides via dual reactivity of O-acylhydroxylamines toward zinc enolates. Chemical Communications. Retrieved from [Link]
-
OUCI. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Retrieved from [Link]
-
ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PubMed. (2023, May 16). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. Retrieved from [Link]
-
News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
ACS Publications. (2026, January 19). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. Retrieved from [Link]
-
Dr. Bharat Baria. (2020, November 10). Synthesis of amino acids by Amination of alpha halo acids [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Hydrogenation of methyl acetate to ethanol by Cu/ZnO catalyst encapsulated in SBA-15. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Esterification of oleic acid and (b) transesterification of... [Image]. Retrieved from [Link]
-
Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
-
ChemBK. (n.d.). o-Tolylacetic acid. Retrieved from [Link]
-
Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. news-medical.net [news-medical.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
common pitfalls in experiments with Amino-O-tolyl-acetic acid methyl ester hydrochloride
Welcome to the technical support center for Amino-O-tolyl-acetic acid methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experimentation with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your research.
Section 1: Understanding the Compound: Key Characteristics and Handling
This compound is a chemical compound with the molecular formula C₁₀H₁₄ClNO₂.[1] It is often utilized as a precursor for the synthesis of radioligands and as a potential enzyme inhibitor.[1] The hydrochloride salt form generally enhances its stability and solubility in aqueous solutions.[1]
Frequently Asked Questions (FAQs) - General Handling
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its integrity, the compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[2] For long-term storage, temperatures between 2-8°C are recommended.[3] As a combustible solid, it should be kept away from heat, sparks, open flames, and hot surfaces.[4]
Q2: What are the primary safety precautions I should take when working with this compound?
A2: Always handle this compound in a well-ventilated area or a fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Avoid breathing in dust, mist, vapors, or spray.[2][5] In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2][6]
Q3: Is this compound soluble in water? What other solvents can be used?
A3: The hydrochloride salt form enhances its water solubility.[1] However, complete solubility may depend on the pH of the solution. For organic synthesis, methanol is a commonly used solvent, especially during esterification reactions.[7][8] Other potential solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, particularly for radiolabeling procedures.[1] Always test solubility on a small scale before preparing a large stock solution.
Section 2: Troubleshooting Experimental Pitfalls
This section addresses specific issues that may arise during experiments involving this compound, providing causal explanations and actionable solutions.
Solubility and Solution Stability
Q4: My compound is not dissolving completely in my aqueous buffer. What could be the issue?
A4: Incomplete dissolution can be attributed to several factors:
-
pH of the Buffer: The amino group in the molecule means its charge state, and therefore solubility, is pH-dependent. As a hydrochloride salt, it should be more soluble in acidic to neutral pH. If your buffer is basic, the free amine form may precipitate.
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
-
Temperature: Solubility can sometimes be increased by gentle warming. However, be cautious as excessive heat can lead to degradation.
Troubleshooting Steps:
-
Adjust pH: Try lowering the pH of your buffer.
-
Sonication: Use a sonicator to aid dissolution.
-
Co-solvent: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol, if your experimental system permits.
-
Fresh Solution: Prepare fresh solutions before each experiment, as prolonged storage in aqueous buffers can lead to hydrolysis of the methyl ester.
Q5: I've noticed a change in the color of my stock solution over time. Is it still usable?
A5: A color change often indicates degradation of the compound. The tolyl group can be susceptible to oxidation. It is highly recommended to discard the solution and prepare a fresh one from solid material. To prevent this, store stock solutions protected from light and at a low temperature (e.g., -20°C).
Reaction and Assay-Related Issues
Q6: I am using the compound in a cell-based assay and observing high background noise or inconsistent results. What are the potential causes?
A6:
-
Compound Purity: Impurities from the synthesis or degradation products can interfere with your assay. Ensure you are using a high-purity grade of the compound.
-
Solvent Effects: If you are using an organic solvent to dissolve the compound, the solvent itself might be affecting your cells. Always run a vehicle control (your assay with the solvent alone) to account for these effects.
-
Compound Stability in Media: The compound may not be stable in your cell culture media over the duration of the experiment. The methyl ester can be hydrolyzed by esterases present in serum or released by cells.
Recommended Actions:
-
Purity Check: If possible, verify the purity of your compound using techniques like HPLC or NMR.
-
Vehicle Control: This is a mandatory control to differentiate the effects of the compound from those of the solvent.
-
Time-Course Experiment: Perform a time-course experiment to determine the stability of the compound under your assay conditions.
Q7: My synthesis reaction using this compound as a precursor is giving a low yield. What can I do to optimize it?
A7: Low yields in reactions involving this precursor can stem from several issues:
-
Moisture: The hydrochloride salt is hygroscopic. Moisture can interfere with many organic reactions. Ensure all your glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Reagent Stoichiometry: The stoichiometry of your reagents is crucial. For instance, in esterification reactions, using an appropriate molar equivalent of reagents like trimethylchlorosilane is important for driving the reaction to completion.[7][9]
-
Reaction Time and Temperature: These parameters may need optimization. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
Optimization Protocol:
-
Dry Conditions: Ensure all solvents are anhydrous and glassware is properly dried.
-
Reagent Titration: Perform small-scale reactions with varying molar ratios of your reactants to find the optimal stoichiometry.
-
Reaction Monitoring: Use TLC or another appropriate analytical method to track the consumption of the starting material and the formation of the product over time at different temperatures.
Section 3: Experimental Protocols and Data
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or other suitable solvent
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of the solid compound into the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Data Presentation: Solubility Quick Reference
| Solvent | Solubility | Notes |
| Water | Soluble (pH-dependent) | Enhanced by the hydrochloride salt form.[1] |
| Methanol | Soluble | Commonly used in synthesis.[7] |
| DMSO | Soluble | Good for preparing high-concentration stock solutions. |
| Acetonitrile | Soluble | Used in applications like radiolabeling.[1] |
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common experimental issues.
Caption: A logical workflow for troubleshooting experimental issues.
References
- Smolecule. (n.d.). Buy this compound | 191401-35-1.
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
- National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- PubChem. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- ChemicalBook. (n.d.). AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid methyl ester.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Mechanism for acetic acid-catalyzed ester aminolysis.
- ResearchGate. (2015, April 16). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?
- Cole-Parmer. (n.d.). Material Safety Data Sheet - O-Tolylacetic acid.
- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
- Pianeta Chimica. (n.d.). Problem 2.
- Sigma-Aldrich. (n.d.). (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester 97 57591-61-4.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. AMINO-O-TOLYL-ACETIC ACID CAS#: 129592-98-9 [m.chemicalbook.com]
- 4. (R)-氨基-(4-羟基苯)乙酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Technical Support Center: Amino-O-tolyl-acetic acid methyl ester hydrochloride - Stability and Degradation Pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Amino-O-tolyl-acetic acid methyl ester hydrochloride (CAS: 191401-35-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this important synthetic intermediate. Understanding the chemical behavior of this reagent is paramount for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your research.
Core Concepts: Understanding Chemical Stability
Amino-O-tolyl-acetic acid methyl ester is a valuable building block in organic synthesis.[1] However, like many α-amino acid esters, the free base form is inherently unstable.[2] For this reason, it is supplied as a hydrochloride salt, which significantly enhances its shelf-life and stability by protonating the primary amine, thereby preventing it from participating in undesired side reactions.[2]
Despite the stabilizing effect of the hydrochloride salt, the molecule contains two primary functional groups that remain susceptible to degradation under common experimental conditions: the methyl ester and the benzylic amine. The most prevalent and experimentally significant degradation pathway is the hydrolysis of the methyl ester.
The Primary Degradation Pathway: Ester Hydrolysis
The ester functional group is susceptible to cleavage via hydrolysis to yield the parent carboxylic acid (Amino-O-tolyl-acetic acid) and methanol. This reaction can be catalyzed by both acid and base, but it is significantly more rapid under neutral to basic (alkaline) conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common and rapid degradation pathway encountered in the lab. The presence of even trace amounts of base (e.g., residual catalysts, basic solvents like pyridine, or insufficiently neutralized aqueous solutions) can lead to rapid cleavage of the ester. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
-
Acid-Catalyzed Hydrolysis: While the compound is more stable in acidic conditions, prolonged exposure to strong aqueous acids, especially at elevated temperatures, can also promote hydrolysis.[3] This is typically a slower process compared to base-catalyzed hydrolysis.
dot
Caption: Base-catalyzed hydrolysis of the methyl ester.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing logical steps to diagnose and resolve them.
Q1: My reaction yield is consistently low, and I suspect my starting material is the issue. What should I check first?
A1: Low yields are often attributable to the premature degradation of the reagent before or during the reaction. The primary culprit is typically hydrolysis due to unintended exposure to moisture or basic conditions.
Causality and Solution:
-
Solvent Purity: Ensure your reaction solvents are strictly anhydrous. Moisture in solvents like THF, DMF, or acetonitrile can be a source of water for hydrolysis. Use freshly dried solvents from a solvent purification system or from a recently opened sealed bottle.
-
Basic Impurities: Other reagents in your reaction mixture may be basic or contain basic impurities. For example, if you are performing a reaction with an amine base like triethylamine (TEA), ensure it is added at the appropriate step and temperature, as it can promote the degradation of the ester. Consider using a non-nucleophilic, hindered base if compatible with your reaction.
-
Atmospheric Moisture: Handle the solid reagent under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially when weighing and transferring. Avoid leaving the container open to the air for extended periods.
Q2: I'm observing a significant impurity in my crude reaction mixture by LC-MS. The mass corresponds to the free carboxylic acid (Amino-O-tolyl-acetic acid, M.W. 165.19). Why is this happening?
A2: The presence of the free carboxylic acid is a definitive sign of ester hydrolysis.[4] This indicates that your reagent was exposed to conditions that promoted this degradation pathway. The following workflow will help you pinpoint the source.
dot
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
how to improve the stability of Amino-O-tolyl-acetic acid methyl ester hydrochloride
Welcome to the technical support guide for Amino-O-tolyl-acetic acid methyl ester hydrochloride (CAS No. 191401-35-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for improving the stability of this compound during storage and experimentation. As an important intermediate in organic synthesis, particularly for chiral drugs and radioligands, maintaining its chemical and stereochemical integrity is paramount.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. We will explore its primary degradation pathways and offer validated strategies to mitigate them, ensuring the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What is the primary stability concern for this compound?
The most significant stability issue is its susceptibility to hydrolysis. The molecule contains a methyl ester functional group, which can react with water to hydrolyze back to the parent carboxylic acid (Amino-O-tolyl-acetic acid) and methanol. This process can be catalyzed by both acidic and basic conditions.[2][3] As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate this degradation pathway even during storage.[4][5]
Q2: Why is the hydrochloride salt form used if the free ester is unstable?
The free amino acid methyl ester is inherently unstable.[1] Converting it to a hydrochloride salt significantly enhances its chemical stability, making it suitable for storage and handling.[1] The protonated amino group is less nucleophilic and less prone to side reactions, and the salt form is typically a crystalline solid, which is more stable than the free base oil or amorphous solid.
Q3: Besides hydrolysis, what other degradation pathways should I be aware of?
While hydrolysis is the main concern, other potential degradation pathways include:
-
Oxidation: The aromatic tolyl group and the secondary amine are susceptible to oxidative degradation, especially in the presence of light, oxygen, or trace metal impurities. This can lead to the formation of colored impurities.[6][7][8]
-
Intramolecular Cyclization: Under certain conditions, particularly in solution and at non-acidic pH, the amino group can act as an intramolecular nucleophile, attacking the ester carbonyl. This can lead to the formation of cyclic byproducts like diketopiperazines, a known degradation pathway for amino acid esters.[9][10]
-
Racemization: The α-carbon is a stereocenter. While generally stable, prolonged exposure to basic conditions or elevated temperatures can facilitate the deprotonation and reprotonation of the α-proton, leading to a loss of enantiomeric purity.[11][12][13]
Q4: How can I quickly assess the purity of my sample?
The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and detecting degradation products.[14] Chiral HPLC can be used to determine enantiomeric purity.[15] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify major impurities.
Troubleshooting Guide: Common Experimental Issues
This guide provides a problem-solving framework for stability issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent biological activity. | 1. Hydrolysis: The active ester has degraded to the less active carboxylic acid. 2. Racemization: Loss of stereospecificity has reduced the desired biological effect. | 1. Prepare solutions fresh before each experiment. Use anhydrous solvents where possible. If aqueous buffers are necessary, work at a slightly acidic pH (e.g., pH 3-5) and low temperature.[9] 2. Avoid basic conditions. If a base is required for a reaction, use a non-nucleophilic, sterically hindered base and maintain low temperatures. Analyze enantiomeric purity via chiral HPLC. |
| Appearance of new peaks in HPLC chromatogram over time. | 1. Degradation: The sample is degrading in solution. 2. Contamination: The solvent or glassware is contaminated. | 1. Identify the degradation pathway using forced degradation studies (see Protocol 1). Store stock solutions at -20°C or -80°C in small, single-use aliquots. 2. Use high-purity HPLC-grade solvents and ensure all glassware is scrupulously clean.[14] |
| Solid material becomes discolored or sticky upon storage. | 1. Hygroscopicity: The compound has absorbed atmospheric moisture. 2. Oxidation: The compound is reacting with atmospheric oxygen. | 1. Store the solid in a desiccator over a strong desiccant (e.g., P₂O₅). For long-term storage, seal the container under an inert atmosphere (Nitrogen or Argon). 2. Store in an amber vial to protect from light and blanket with an inert gas before sealing. |
Core Stability Workflows & Protocols
Visualizing Degradation & Troubleshooting
Understanding the potential degradation pathways is the first step toward prevention. The following diagram illustrates the primary routes of instability for this compound.
Caption: Key degradation pathways for the target compound.
This workflow provides a systematic approach to identifying and resolving stability issues.
Caption: A systematic workflow for troubleshooting stability.
Protocol 1: Forced Degradation Study
A forced degradation or stress testing study is essential to identify likely degradation products and establish the specificity of analytical methods.[16][17][18] This protocol deliberately exposes the compound to harsh conditions to accelerate decomposition.
Objective: To generate potential degradation products of this compound and understand its degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter, heating block, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for HPLC analysis.
-
Data Interpretation: Analyze the chromatograms for new peaks. Aim for 5-20% degradation of the parent peak to ensure that secondary degradation is minimized. Compare the chromatograms from different stress conditions to build a degradation profile.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A good starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Run a gradient from 5% B to 95% B over 20-30 minutes.
-
-
Analysis of Stressed Samples: Inject a mixture of all stressed samples (from Protocol 1) that show significant degradation. This "degradation cocktail" will contain the widest possible range of impurities.
-
Method Optimization:
-
Adjust the gradient slope, temperature, and flow rate to achieve baseline separation between the parent peak and all degradant peaks.
-
Ensure the parent peak is spectrally pure using a Photodiode Array (PDA) detector. This is done by checking the peak purity at different points across the peak.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by the separation of the parent peak from degradant peaks in the stressed samples.
-
Linearity, Range, Accuracy, and Precision: Perform these validation experiments once the method is finalized to ensure it is reliable for quantitative analysis.
-
References
- Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Gao, M., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(1), 25-27. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(15), 8889-8900. Available from: [Link]
-
OxyChem. (n.d.). Hydrochloric Acid Handbook. Retrieved from [Link]
-
BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Fitzgerald, P., et al. (1954). The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid. Journal of the Chemical Society, 170-173. Available from: [Link]
-
Wang, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4123-4137. Available from: [Link]
-
ResearchGate. (n.d.). Degradation pathways of glycine. Retrieved from [Link]
-
Robertson, J. B., et al. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. Available from: [Link]
-
Wall, M. E., et al. (1998). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 41(19), 3645-3654. Available from: [Link]
-
ResearchGate. (2005). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
Libman, D. D., & Levine, M. (1965). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 30(9), 3237-3240. Available from: [Link]
-
Al-awar, R. S., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(10), 4215-4226. Available from: [Link]
-
Gritsan, N. P., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2545-2553. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Reddit. (2019). racemize alpha chiral acid with LiOH?. Retrieved from [Link]
-
eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 101-136. Available from: [Link]
-
ResearchGate. (2009). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Retrieved from [Link]
-
Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]
-
ResearchGate. (2018). The formation and hydrolysis of the active ester made from α-amino acid.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Aminotoluene. Retrieved from [Link]
-
Salameh, A. K. (2007). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 96(7), 1806-1816. Available from: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]
-
Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Toluidine. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]
-
YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluidine. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]
-
Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]
Sources
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. Methyl Esters [organic-chemistry.org]
- 3. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creation.com [creation.com]
- 14. usp.org [usp.org]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
resolving poor enantioselectivity with o-tolylglycine methyl ester hydrochloride
Welcome to the technical support center for o-tolylglycine methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile chiral building block and encountering challenges with enantioselectivity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your stereoselective transformations.
Troubleshooting Guide: Resolving Poor Enantioselectivity
Poor or inconsistent enantioselectivity is a common hurdle in asymmetric synthesis. This section addresses the most frequent issues encountered when using o-tolylglycine methyl ester hydrochloride in resolution experiments, providing both diagnostic questions and actionable solutions.
Q1: I'm performing a kinetic resolution using o-tolylglycine methyl ester, but the enantiomeric excess (ee) of my product is low. What are the primary factors to investigate?
Low enantiomeric excess in a kinetic resolution points to an insufficient difference in the reaction rates between the two enantiomers of your substrate.[1] The energy difference between the two diastereomeric transition states is too small. Several factors, from reaction conditions to reagent quality, can be responsible.
A systematic approach is crucial for diagnosing the root cause. We recommend a hierarchical troubleshooting workflow to efficiently identify and resolve the issue.
Caption: A hierarchical workflow for troubleshooting poor enantioselectivity.
Q2: How critical is the choice of solvent, and what should I consider when screening solvents?
The choice of solvent is highly critical . The solvent is not merely a medium for the reaction; it actively participates in the solvation of the substrate, reagents, and, most importantly, the diastereomeric transition states.[2][3] A suboptimal solvent can fail to adequately stabilize the more ordered transition state that leads to the desired enantiomer, thereby eroding enantioselectivity.[4]
Causality: Solvents influence the reaction's stereochemical outcome by affecting the conformational equilibrium of the catalyst-substrate complex.[5] Non-polar solvents may enhance crucial π-stacking or hydrogen bonding interactions, while polar or coordinating solvents might disrupt them. In some cases, specific solute-solvent clusters are the true reactive species, and their formation is temperature-dependent.[2]
Recommended Solvent Screening Protocol: When optimizing, it is essential to test a range of solvents with varying properties.
| Solvent Class | Examples | Rationale & Considerations | Expected Impact on ee |
| Aprotic, Non-polar | Toluene, Hexane, Dichloromethane (DCM) | Often favors minimal interference and allows intrinsic substrate-reagent interactions to dominate. Can enhance enantioselectivity where hydrogen bonding is key. | Potentially High |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Can improve solubility but may compete for hydrogen bonding sites or coordinate with metal catalysts, potentially lowering selectivity. | Variable; often lower than non-polar |
| Protic | Isopropanol (IPA), tert-Butanol | Generally avoided unless a proton source is mechanistically required. Can severely disrupt key non-covalent interactions. | Potentially Low |
Actionable Protocol: See Protocol 2: Systematic Solvent Screening in the Methodologies section for a detailed experimental setup.
Q3: My enantioselectivity is inconsistent between batches. Could temperature be the culprit?
Yes, temperature is one of the most significant factors controlling enantioselectivity, and poor control can easily lead to inconsistent results.
Causality: The enantiomeric excess (ee) of a reaction is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. According to the Eyring equation, this difference is composed of both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) terms. Generally, lowering the reaction temperature increases the impact of the enthalpic term, leading to a larger energy difference between the transition states and thus higher enantioselectivity.[5][6]
-
General Rule: Lower temperatures usually favor higher ee.
-
Caveat: This relationship is not always linear. In some systems, an "inversion temperature" exists, above or below which the selectivity may change unpredictably or even reverse.[2][7] Therefore, a systematic study is necessary rather than assuming colder is always better.
Actionable Protocol: See Protocol 3: Temperature Optimization Study for a detailed experimental setup.
Q4: What is the role of the base in this resolution, and how can I optimize it?
When using o-tolylglycine methyl ester as its hydrochloride salt, a base is required to deprotonate the ammonium salt to liberate the free amine. This free amine is the active nucleophile or resolving agent. The choice and amount of base are critical.
Common Issues and Solutions:
-
Racemization: A strong or excess base can cause racemization of either the starting material or the product, especially if there is an acidic proton adjacent to a stereocenter.
-
Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Start with exactly one equivalent of base and carefully evaluate the impact of slight excesses.
-
-
Side Reactions: The base can promote unwanted side reactions, such as hydrolysis of the ester if water is present.[8]
-
Solution: Ensure strictly anhydrous conditions. Consider using a base that also acts as a water scavenger, or add molecular sieves.[5]
-
-
Salt Byproducts: The formation of salt byproducts (e.g., triethylammonium chloride) can affect the reaction medium's polarity or cause solubility issues.
-
Solution: If salt precipitation is an issue, consider a solvent in which the salt is either fully soluble or completely insoluble, allowing for easy filtration if necessary.
-
Foundational Concepts & FAQs
FAQ 1: What is kinetic resolution, and how does it apply here?
Kinetic resolution is a technique for separating a racemic mixture by taking advantage of the different reaction rates of its enantiomers with a chiral catalyst or reagent.[1] In this process, one enantiomer reacts significantly faster than the other.
The reaction is stopped before completion (ideally at or near 50% conversion). At this point, the product will be enriched in the enantiomer that was formed from the faster-reacting substrate, while the unreacted starting material will be enriched in the slower-reacting enantiomer.[9]
Caption: Principle of kinetic resolution of a racemic mixture.
FAQ 2: Can o-tolylglycine methyl ester be used as a chiral auxiliary?
Yes. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction.[10][11] After serving its purpose, the auxiliary is cleaved and can often be recovered.[12]
In this context, o-tolylglycine methyl ester could be coupled to a prochiral substrate (e.g., forming an amide or an imine). The steric bulk and defined stereochemistry of the tolylglycine moiety would then shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity.[13]
FAQ 3: What are the best analytical methods to determine the enantiomeric excess (ee) in my experiment?
Accurate determination of ee is fundamental to your optimization efforts. The most common and reliable method is chiral chromatography .
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) is used to separate the enantiomers, which are then detected by a UV or other detector. The ratio of the peak areas corresponds to the enantiomeric ratio. Polysaccharide-derived CSPs are often effective for amino acid derivatives.[14]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The analytes often require derivatization to improve their volatility.[15]
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (e.g., a lanthanide complex), the NMR signals for the two enantiomers may be resolved into distinct peaks, allowing for quantification by integration. This method is generally less accurate than chiral chromatography.
Protocols & Methodologies
Protocol 1: General Procedure for a Trial Kinetic Resolution
Objective: To establish a baseline for enantioselectivity under standard conditions.
Reagents & Equipment:
-
Racemic substrate (1.0 eq)
-
o-Tolylglycine methyl ester hydrochloride (0.5-0.6 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (0.5-0.6 eq)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
-
Reaction vessel dried in an oven
Procedure:
-
Add the racemic substrate and o-tolylglycine methyl ester hydrochloride to the oven-dried reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Slowly add the base (TEA or DIPEA) dropwise over 5 minutes.
-
Stir the reaction at the set temperature.
-
Monitor the reaction progress by TLC or LC-MS. Take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h).
-
When the reaction reaches approximately 50% conversion, quench it by adding a suitable reagent (e.g., saturated aq. NH₄Cl).
-
Perform a standard aqueous workup, extract the organic components, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product mixture by chiral HPLC to determine the enantiomeric excess of both the product and the unreacted starting material.
Protocol 2: Systematic Solvent Screening
Objective: To evaluate the impact of different solvents on enantioselectivity.
Methodology:
-
Set up a parallel series of small-scale reactions using the procedure from Protocol 1 .
-
Use a different anhydrous solvent for each reaction. Recommended starting set: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).
-
Run all reactions at the same temperature and for the same amount of time (or until ~50% conversion is reached in the fastest reaction).
-
Work up each reaction identically.
-
Analyze the ee of each reaction's output. The results will guide the selection of the optimal solvent for further optimization.
Protocol 3: Temperature Optimization Study
Objective: To determine the optimal temperature for maximizing enantiomeric excess.
Methodology:
-
Using the best solvent identified in Protocol 2 , set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature. Suggested temperatures: 25 °C, 0 °C, -20 °C, and -40 °C.
-
Monitor each reaction to 50% conversion. Note that lower temperatures will significantly slow the reaction rate.[16]
-
Work up each reaction identically and analyze the ee.
-
Plot ee vs. Temperature to identify the optimal condition.
References
- CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
- What is the alternate process for preparing ester hydrochloride?
- Glycine methyl ester hydrochloride - PMC - NIH.
- Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | P
- Asymmetric Synthesis - University of York.
- US4379941A - Resolution of racemic amino acids - Google P
- CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google P
- Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface - ACS Public
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchG
- Kinetic resolution - Wikipedia.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing).
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Effects of Temperature on Stereochemistry of Enzym
- Chiral auxiliary - Wikipedia.
- High stereoselectivity on low temper
- Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions - Request PDF - ResearchG
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
- Resolution (R S )
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
Sources
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. york.ac.uk [york.ac.uk]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Amino-O-tolyl-acetic acid methyl ester hydrochloride Reactions
Welcome to the technical support center for Amino-O-tolyl-acetic acid methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile reagent. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.
Section 1: Synthesis of this compound
The synthesis of α-amino acid esters is a fundamental transformation in organic chemistry. A prevalent and efficient method for preparing amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[1][2] This one-step reaction is generally high-yielding and proceeds under mild conditions.[3] However, challenges can arise.
FAQ 1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in the esterification of amino acids can stem from several factors. Let's break down the common culprits and their solutions.
Potential Cause 1: Incomplete Reaction
The esterification reaction may not have gone to completion. The solubility of the starting amino acid in methanol can be a limiting factor.
-
Troubleshooting:
-
Reaction Time: While many amino acid esterifications are complete within 12-15 hours at room temperature, substrates with poor solubility may require longer reaction times.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: While the reaction is typically run at room temperature, gentle heating (to around 40 °C) can sometimes improve the solubility of the starting material and increase the reaction rate. However, be cautious as higher temperatures can promote side reactions.
-
Potential Cause 2: Moisture Contamination
Trimethylchlorosilane reacts readily with water to form hydrochloric acid and trimethylsilanol. The presence of moisture in your reagents or glassware will consume the TMSCl, rendering it unavailable for the esterification reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your methanol is anhydrous and your glassware is thoroughly dried before use.
-
Fresh Reagents: Use freshly opened or properly stored TMSCl.
-
Potential Cause 3: Suboptimal Reagent Stoichiometry
Incorrect ratios of reactants can lead to incomplete conversion.
-
Troubleshooting:
Here is a general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
FAQ 2: I am concerned about racemization during the synthesis. How can I minimize this?
Racemization is a critical concern when working with chiral α-amino acids, particularly α-aryl glycines. The acidic conditions and potential for enolization can lead to a loss of stereochemical integrity.
-
Understanding the Mechanism: Racemization can occur through the formation of a planar enol or enolate intermediate.[4]
-
Mitigation Strategies:
-
Mild Conditions: The TMSCl/methanol method is generally considered mild, which helps to suppress racemization.[1]
-
Temperature Control: Avoid excessive heating during the reaction and work-up.
-
Alternative Methods: For highly sensitive substrates, alternative esterification methods that avoid strongly acidic conditions might be considered, though the TMSCl method is often a good first choice.
-
Section 2: Purification and Handling
Proper purification and handling are crucial for obtaining a high-purity product that is stable for storage and subsequent reactions.
FAQ 3: What is the best way to purify the crude product?
The product is a hydrochloride salt, which influences the choice of purification method.
-
Crystallization: This is the most common and effective method for purifying amino acid ester hydrochlorides.
-
Solvent Systems: For aromatic amino acid methyl ester hydrochlorides, a common technique is to concentrate the reaction mixture to a thick oil and then add a non-polar solvent like diethyl ether to induce crystallization.[3] Tetrahydrofuran (THF) can also be used.[3]
-
Procedure: After concentrating the reaction mixture, add the crystallization solvent and stir. The product should precipitate as a white solid. The solid can then be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
FAQ 4: My purified product is unstable and decomposes over time. How can I improve its stability?
Amino acid methyl esters in their free base form can be unstable.
-
Storage as the Hydrochloride Salt: The hydrochloride salt is significantly more stable than the free amine and is the preferred form for storage.[3] The protonated amino group is less susceptible to degradation pathways.
-
Storage Conditions: Store the hydrochloride salt in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Section 3: Use in Subsequent Reactions
This compound is a valuable intermediate for the synthesis of more complex molecules. However, its reactivity can be influenced by its structure.
FAQ 5: I am having trouble with a coupling reaction using my this compound. The reaction is sluggish. What could be the issue?
The steric hindrance from the o-tolyl group can significantly impact the reactivity of the amino group.
-
Steric Hindrance: The methyl group in the ortho position of the phenyl ring can physically block the approach of reagents to the adjacent amino group.[5] This can slow down the rate of reaction.
-
Troubleshooting:
-
Choice of Coupling Reagent: For amide bond formation, consider using more reactive coupling reagents that can overcome steric hindrance.
-
Reaction Conditions: Increasing the reaction temperature or using a more polar solvent might help to increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Protecting Groups: In some cases, N-protection of the amino acid ester might be necessary before proceeding with certain transformations.
-
-
FAQ 6: How do I convert the hydrochloride salt to the free amine for my reaction?
Many reactions require the free amino group. The hydrochloride salt must be neutralized before use.
-
Procedure:
-
Dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a mild base to neutralize the hydrochloric acid. Common choices include:
-
A saturated aqueous solution of sodium bicarbonate or potassium carbonate.
-
A tertiary amine base like triethylamine (use with caution as it can sometimes be difficult to remove).
-
-
After neutralization, separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it in vacuo to obtain the free amine. It is often recommended to use the free amine immediately in the next step due to its lower stability.
-
Here is a decision tree for troubleshooting sluggish coupling reactions:
Caption: Troubleshooting decision tree for coupling reactions.
FAQ 7: I am observing hydrolysis of the methyl ester during my reaction or work-up. How can I prevent this?
Ester hydrolysis can be a significant side reaction, especially under basic or strongly acidic conditions.
-
pH Control:
-
Basic Conditions: Avoid prolonged exposure to strong bases. If a basic work-up is necessary, perform it quickly and at low temperatures.
-
Acidic Conditions: While the ester is relatively stable to acid, prolonged heating in the presence of strong aqueous acid will lead to hydrolysis.
-
-
Anhydrous Conditions: For reactions where water is not a reagent, using anhydrous solvents and reagents will prevent hydrolysis.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Synthesis Reagent | Trimethylchlorosilane (TMSCl) in Methanol | Mild, efficient, and high-yielding for amino acid ester hydrochlorides.[1] |
| Reaction Time | 12-24 hours | Dependent on the solubility of the starting amino acid.[3] |
| Purification | Crystallization from Ether/Hexane or THF | Effective for isolating the hydrochloride salt.[3] |
| Storage | As the hydrochloride salt, cool and dry | The salt form is more stable than the free amine.[3] |
| Handling for Reactions | Neutralize to the free amine just before use | Many reactions require the nucleophilic free amine. |
| Key Challenge | Steric hindrance from the o-tolyl group | Can slow down reactions at the amino group.[5] |
This guide provides a starting point for troubleshooting common issues with this compound. As with any chemical reaction, careful planning, execution, and monitoring are key to success.
References
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents.
-
Li, J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. Available at: [Link]
-
CAS#:120974-97-2 | (E)-METHYL 2-(METHOXYIMINO)-2-(O-TOLYL)ACETATE | Chemsrc. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. Available at: [Link]
-
De-esterification of amino acid esters - ResearchGate. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
α-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate. Available at: [https://www.researchgate.net/post/How_to_obtain_and_isolate_free_amino_acids_methyl_esters_from_their_hydrochloride_salts]([Link]_ hydrochloride_salts)
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. Available at: [Link]
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences - ACS Publications. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - ResearchGate. Available at: [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - NIH. Available at: [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing). Available at: [Link]
- JPH10139716A - Hydrolysis of methyl acetate - Google Patents.
- US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents.
-
Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. Available at: [Link]
-
Amino-acids and peptides. Part XXXIV. Anchimerically assisted coupling reactions: the use of 2-pyridyl thiolesters - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES Stanislav G. Bayryamov - Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? - NRC Publications Archive - Canada.ca. Available at: [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Available at: [Link]
-
Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward - CORE. Available at: [Link]
-
Multi component coupling reactions of N-acetyl-2-azetine - Semantic Scholar. Available at: [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. Available at: [Link]
-
The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? - NRC Publications Archive - Canada.ca. Available at: [Link]
-
How can I tosylate an hindered secondary alcohol? - ResearchGate. Available at: [Link]
-
Methyl-(E)-2-(2-tolyl)-2-methoxyiminoacetate | C11H13NO3 - PubChem. Available at: [Link]
-
N-Aryl glycines as versatile initiators for various polymerizations - RSC Publishing. Available at: [Link]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Experimental Validation of Amino-O-tolyl-acetic acid methyl ester hydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to the success of their investigations. This guide provides an in-depth technical comparison of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a notable analog of methylphenidate. We will objectively evaluate its performance characteristics, particularly in the context of its synthesis and interaction with the dopamine transporter (DAT), benchmarked against established alternatives. This document is designed to furnish you with the critical experimental data and procedural insights necessary for an informed assessment of this compound's utility in your research endeavors.
Introduction to this compound
This compound, a derivative of the well-known central nervous system stimulant methylphenidate, presents a unique structural modification—a methyl group at the ortho position of the phenyl ring. This seemingly subtle alteration has significant implications for its chemical synthesis and biological activity, particularly its affinity for the dopamine transporter, a key protein in regulating dopaminergic signaling in the brain[1]. Understanding the experimental validation of this compound is crucial for its application as a research tool, a precursor for radioligands, or as a scaffold for novel therapeutic agents.
I. Synthesis and Chemical Validation: A Comparative Analysis
The efficient synthesis of amino acid esters is a cornerstone of medicinal chemistry and drug development[2]. The hydrochloride salt of Amino-O-tolyl-acetic acid methyl ester is typically prepared via the esterification of the parent amino acid, Amino-O-tolyl-acetic acid.
Comparative Synthesis Methodologies
Several methods exist for the esterification of amino acids, each with distinct advantages and disadvantages. Here, we compare the prevalent methods for synthesizing amino acid methyl ester hydrochlorides.
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
| Trimethylchlorosilane (TMSCl) in Methanol | Amino acid, TMSCl, Methanol | Room temperature | Good to Excellent | Mild conditions, simple workup, high yields | Requires freshly distilled TMSCl for optimal results |
| Thionyl Chloride in Methanol | Amino acid, Thionyl Chloride, Methanol | -5 to 0 °C | Good | Widely used and effective | Harsh reagent, requires strict temperature control, potential for side reactions |
| Acid-Catalyzed Esterification (HCl gas) | Amino acid, Methanol, HCl (gas) | Reflux | Variable | Traditional method | Requires handling of corrosive gas, can be cumbersome |
The use of trimethylchlorosilane (TMSCl) in methanol at room temperature has emerged as a highly efficient and convenient method for the preparation of amino acid methyl ester hydrochlorides. This approach offers comparable or even higher yields than traditional methods involving thionyl chloride or gaseous hydrochloric acid, with the significant advantages of operational simplicity and milder reaction conditions.
Experimental Protocol: Synthesis via TMSCl/Methanol Method
This protocol outlines a validated, self-validating system for the synthesis of this compound.
Materials:
-
Amino-O-tolyl-acetic acid
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Anhydrous Methanol
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing Amino-O-tolyl-acetic acid (0.1 mol), slowly add trimethylchlorosilane (0.2 mol) under constant stirring.
-
Add anhydrous methanol (100 mL) to the mixture.
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the this compound salt.
-
The product can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
II. Performance at the Dopamine Transporter: A Structure-Activity Relationship Perspective
The primary pharmacological target of methylphenidate and its analogs is the dopamine transporter (DAT), a key regulator of dopamine levels in the synaptic cleft[1]. The binding affinity of a compound for DAT is a critical determinant of its potency as a dopamine reuptake inhibitor.
The Impact of Ortho-Substitution on DAT Affinity
Structure-activity relationship (SAR) studies of methylphenidate analogs have consistently demonstrated that substitutions on the phenyl ring significantly influence DAT binding affinity. Quantitative structure-activity relationship (QSAR) models have further elucidated these interactions, revealing that the 2'-position (ortho-position) of the phenyl ring is particularly sensitive to steric bulk[3]. Substituents at this position are generally not well-tolerated and lead to a considerable decrease in affinity for the dopamine transporter[3][4].
This reduced affinity is a key performance characteristic of this compound when compared to its parent compound, methylphenidate, and other analogs with substitutions at the meta or para positions, which often retain or even show increased DAT affinity[4].
Comparative Binding Affinity Data
| Compound | Position of Substitution | Dopamine Transporter (DAT) IC50 (nM) | Reference |
| d-threo-Methylphenidate | Unsubstituted | 33 | |
| l-threo-Methylphenidate | Unsubstituted | 540 | |
| dl-erythro-o-bromomethylphenidate | Ortho (Bromo) | > 50,000 | [4] |
| This compound | Ortho (Methyl) | Expected to be significantly higher than methylphenidate | Inferred from[3][4] |
The data clearly indicates that substitution at the ortho position, in this case with a bromine atom, dramatically reduces the binding affinity for the DAT. It is therefore highly probable that the ortho-methyl group in this compound also results in a substantially lower affinity for the dopamine transporter compared to methylphenidate.
Dopamine Transporter Interaction Pathway
Caption: Interaction of dopamine and the compound with the Dopamine Transporter.
III. Applications and Experimental Utility
Despite its likely lower affinity for the dopamine transporter, this compound serves as a valuable tool in several areas of research.
-
Precursor for Radioligands: The compound has been utilized as a precursor in the synthesis of radioligands for positron emission tomography (PET) imaging of the dopamine transporter[1]. This application leverages its core structure, which can be readily modified to incorporate a positron-emitting radionuclide.
-
Enzyme Inhibition Studies: Research has explored its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tryptophan metabolism[1]. This suggests a potential therapeutic avenue beyond its effects on the dopaminergic system.
-
Scaffold for Drug Discovery: As a structurally defined analog of methylphenidate, it serves as a valuable scaffold for the synthesis of novel compounds with potentially different pharmacological profiles.
IV. Experimental Protocols
For researchers wishing to validate these findings or utilize this compound in their own studies, the following experimental protocols provide a detailed methodology.
Protocol 1: Dopamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal membranes (or cells expressing DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compound (this compound)
-
Nomifensine (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]WIN 35,428) at a fixed concentration (near its Kd).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of nomifensine.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Binding Assay Workflow Diagram
Caption: Workflow for a competitive dopamine transporter binding assay.
V. Conclusion
This compound represents a structurally interesting analog of methylphenidate. While its synthesis is efficiently achieved using modern methods, its key performance characteristic is a likely reduced affinity for the dopamine transporter due to the ortho-methyl substitution on the phenyl ring. This makes it a less potent dopamine reuptake inhibitor compared to methylphenidate. However, its utility as a synthetic precursor for radioligands and as a research tool for exploring other biological targets underscores its continued relevance in the field of neuroscience and drug discovery. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions about the application of this compound in their scientific pursuits.
References
- Froimowitz, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(21), 7596-7608.
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(2), PL231-PL239.
-
Wikipedia. (2023, December 27). List of methylphenidate analogues. Retrieved from [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Retrieved from [Link]
- Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535.
-
ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacodynamics. Retrieved from [Link]
- Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
The Good Scents Company. (n.d.). ortho-tolyl acetic acid, 644-36-0. Retrieved from [Link]
-
PubMed. (2023, May 16). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. Retrieved from [Link]
-
PubMed. (2024, February 7). Therapeutic potential of luteolin-loaded poly(lactic-co-glycolic acid)/modified magnesium hydroxide microsphere in functional thermosensitive hydrogel for treating neuropathic pain. Retrieved from [Link]
-
MDPI. (2023, November 29). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
-
ResearchGate. (n.d.). shows that Aryl acetic acid derivative 115(74.19%) was found to be more. Retrieved from [Link]
-
bioRxiv. (2020, March 9). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. Retrieved from [Link]
-
CORE. (n.d.). Pharmacological profile of methylphenidate-based designer drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Retrieved from [Link]
-
PubMed. (2017, August 18). Pharmacological profile of methylphenidate-based designer drugs. Retrieved from [Link]
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Synthons: Amino-O-tolyl-acetic acid methyl ester hydrochloride vs. Phenylglycine methyl ester
For the discerning researcher in pharmaceutical and fine chemical synthesis, the choice of chiral building blocks is a pivotal decision that dictates reaction efficiency, stereochemical purity, and ultimately, the viability of a synthetic route. This guide offers an in-depth comparative analysis of two critical α-amino acid esters: Amino-O-tolyl-acetic acid methyl ester hydrochloride and Phenylglycine methyl ester.
This document transcends a mere side-by-side listing of specifications. It is designed to provide a holistic understanding of their respective chemical behaviors, grounded in experimental data and mechanistic principles. We will explore their fundamental physicochemical properties, delve into a crucial comparative study of their stereochemical stability, and assess their performance in a common synthetic application. This comprehensive approach aims to equip researchers, scientists, and drug development professionals with the nuanced insights required to select the optimal synthon for their specific needs.
Physicochemical and Structural Characteristics
While both molecules share the α-amino acid methyl ester framework, the ortho-methyl substituent on the phenyl ring of the tolyl compound introduces significant steric and electronic differences compared to the parent phenylglycine structure. These differences manifest in their physical properties and have profound implications for their reactivity and stability.
| Property | This compound | Phenylglycine methyl ester hydrochloride | Phenylglycine methyl ester (free base) |
| Molecular Formula | C₁₀H₁₄ClNO₂[1] | C₉H₁₂ClNO₂[2] | C₉H₁₁NO₂[3] |
| Molecular Weight | 215.68 g/mol [1] | 201.65 g/mol [2] | 165.19 g/mol [3] |
| Appearance | White to off-white solid | White to off-white crystalline powder[4] | Solid |
| Melting Point | Not specified | ~219 °C (decomposes)[4] | Not specified |
| Solubility | Soluble in water | Soluble in water | Soluble in organic solvents |
| Chirality | Chiral center at α-carbon | Chiral center at α-carbon | Chiral center at α-carbon |
The hydrochloride salt form of both compounds enhances their aqueous solubility, which can be a significant advantage in certain bioconjugation reactions or when using aqueous reaction media. However, the most defining structural difference is the ortho-methyl group on the tolyl derivative. This group acts as a steric shield, influencing the accessibility of the adjacent amine and ester functionalities, as well as the stereochemical integrity of the α-carbon.
Sources
- 1. Buy this compound | 191401-35-1 [smolecule.com]
- 2. D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenylglycine | C9H11NO2 | CID 117324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-(-)-2-Phenylglycine Methyl Ester Hydrochloride | 19883-41-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Look at Established Scaffolds and Other Chiral Building Blocks
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the realm of drug development and materials science. Chiral auxiliaries represent a powerful and reliable strategy to control the stereochemical outcome of chemical reactions.[1] This guide provides an in-depth comparison of widely used chiral auxiliaries, offering insights into their mechanisms, applications, and performance. We will also discuss other chiral molecules, such as amino-O-tolyl-acetic acid methyl ester hydrochloride, that serve as valuable building blocks but function differently from traditional chiral auxiliaries.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to produce a single diastereomer.[2] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: It must induce a high degree of stereocontrol, leading to a high diastereomeric excess (d.e.).
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.[3]
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Predictable Stereocontrol: The stereochemical outcome should be predictable, allowing for the targeted synthesis of a specific enantiomer.
The general workflow of using a chiral auxiliary is depicted below:
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries: A Comparative Overview
Several classes of chiral auxiliaries have become staples in asymmetric synthesis due to their reliability and broad applicability. Below, we compare three of the most prominent examples.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most widely used auxiliaries, particularly for asymmetric alkylation and aldol reactions.[4][5] They are typically derived from readily available amino alcohols.
-
Mechanism of Stereocontrol: The stereoselectivity arises from the formation of a rigid, chelated Z-enolate, which is formed upon deprotonation with a suitable base (e.g., LDA or Bu₂BOTf). The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.[6] In aldol reactions, this proceeds through a Zimmerman-Traxler transition state.[1]
Caption: Zimmerman-Traxler model for an Evans' aldol reaction.
-
Applications: Widely used in the synthesis of polyketide natural products and other complex molecules.[1]
-
Cleavage: The auxiliary can be cleaved under various conditions to yield carboxylic acids, esters, amides, or alcohols, often with high recovery of the auxiliary.[3][7]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are highly crystalline and offer excellent stereocontrol due to their rigid bicyclic structure.
-
Mechanism of Stereocontrol: The sulfonyl group and the camphor backbone create a highly defined steric environment. The enolate typically adopts a conformation that minimizes steric interactions, exposing one face to electrophilic attack.
-
Applications: Effective in a wide range of reactions, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[1][8] They have been shown to be superior to oxazolidinones in certain applications, offering higher selectivity.[1]
-
Cleavage: Typically removed by hydrolysis or reduction. The high crystallinity of the derivatives can facilitate purification by recrystallization.
Meyers' Chiral Auxiliaries (Oxazolines and Formamidines)
Albert I. Meyers developed chiral formamidines and oxazolines that are particularly useful for the asymmetric synthesis of α-substituted carboxylic acids and alkaloids.[9][10]
-
Mechanism of Stereocontrol: Deprotonation of the N-acyl derivative forms a lithiated aza-enolate. The lithium cation chelates with the methoxy group of the auxiliary, creating a rigid structure that directs the approach of the electrophile.[9][11]
-
Applications: Primarily used for the asymmetric alkylation of enolates to produce chiral carboxylic acids.[9]
-
Cleavage: The auxiliary is typically removed by acidic hydrolysis.
| Chiral Auxiliary | Typical Reactions | Diastereoselectivity | Cleavage Conditions | Advantages | Disadvantages |
| Evans' Oxazolidinones | Alkylation, Aldol, Michael Addition, Diels-Alder | Excellent (>95% d.e.) | LiOH/H₂O₂, LiOBn, Reductive cleavage (LiAlH₄, LiBH₄) | High diastereoselectivity, predictable stereochemistry, versatile cleavage | Both enantiomers can be expensive, cleavage can sometimes be difficult |
| Oppolzer's Sultams | Alkylation, Aldol, Michael Addition, Diels-Alder | Excellent (>95% d.e.) | Hydrolysis (LiOH, KOH), Reduction (LiAlH₄, L-Selectride) | Highly crystalline derivatives aid purification, high stereocontrol, recyclable | Can be more expensive than other auxiliaries |
| Meyers' Auxiliaries | Alkylation of carboxylic acids | Good to Excellent (70-98% e.e.) | Acidic hydrolysis | Effective for α-alkylation of acids, both enantiomers are accessible | Scope can be more limited compared to Evans' or Oppolzer's auxiliaries |
The Case of this compound
This compound is a chiral molecule with the chemical formula C₁₀H₁₄ClNO₂. It is used in various research and development applications.
-
Known Applications:
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical compounds.
-
Radioligand Precursor: It has been used as a precursor for the synthesis of radioligands for positron emission tomography (PET) imaging.
-
Enzyme Inhibition Studies: It has been investigated for its potential to inhibit enzymes such as indoleamine 2,3-dioxygenase 1.[12]
-
While this compound is a valuable chiral building block, there is currently a lack of published scientific literature demonstrating its use as a chiral auxiliary in the conventional sense. That is, it is not typically attached to a prochiral substrate to control a diastereoselective reaction and then subsequently removed. Instead, it is incorporated as a permanent part of the final molecular structure.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes a typical three-step sequence for the asymmetric alkylation of a carboxylic acid derivative using an Evans' oxazolidinone auxiliary.[3]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, cool a solution of propionyl chloride (1.1 eq.) in anhydrous THF to -78 °C.
-
Transfer the lithiated oxazolidinone solution to the acyl chloride solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyloxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 45 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in a 4:1 mixture of THF and water (0.2 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.
-
Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Conclusion
Chiral auxiliaries are an indispensable tool in asymmetric synthesis, providing a reliable and predictable means of controlling stereochemistry. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' auxiliaries are well-established scaffolds that have proven their utility in the synthesis of a vast array of complex molecules. While other chiral molecules like this compound are valuable as chiral building blocks, they are not typically employed as chiral auxiliaries for diastereoselective transformations. The choice of a chiral auxiliary depends on the specific reaction, the desired product, and practical considerations such as cost and ease of removal.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
University of York. Asymmetric Synthesis. [Link]
- Evans, D. A., Helmchen, G., & Rölfing, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-13). Wiley-VCH Verlag GmbH & Co. KGaA.
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
-
Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (268-269), 47-53.
-
ChemTube3D. Meyers Asymmetric Alkylation - Asymmetric Synthesis. [Link]
- Cortes-Salva, M., & Sibi, M. P. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4).
- de Alaniz, J. R. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(94), 52086-52107.
- Meyers, A. I., Miller, D. B., & White, F. H. (1988). Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. Journal of the American Chemical Society, 110(14), 4778–4787.
- Clayden, J., & Moran, W. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry.
-
ResearchGate. Oppolzer's chiral sultam‐induced asymmetric synthesis of... [Link]
-
ChemRxiv. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. [Link]
- Davies, S. G., et al. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
- Deadman, B. J., et al. (2016). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 7(5), 3125–3130.
-
Myers, A. G. Chem 115 Asymmetric Alkylation of Enolates. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. connectsci.au [connectsci.au]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buy this compound | 191401-35-1 [smolecule.com]
A Comparative Guide to Modern Reagents for Asymmetric Synthesis: Alternatives to Amino-O-tolyl-acetic acid methyl ester hydrochloride
In the landscape of pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. For decades, chiral auxiliaries—stereogenic units temporarily incorporated into a substrate—have been a reliable strategy for guiding the stereochemical outcome of a reaction. Amino-O-tolyl-acetic acid methyl ester hydrochloride is one such reagent, belonging to a class of compounds that leverage steric hindrance to direct transformations. However, the field of asymmetric synthesis is dynamic, continuously evolving toward more efficient, atom-economical, and versatile methodologies.
This guide provides an in-depth comparison of modern alternatives to traditional chiral auxiliaries like Amino-O-tolyl-acetic acid methyl ester. We will move beyond a simple listing of reagents to explore the fundamental strategies that define contemporary asymmetric synthesis: the refined use of stoichiometric chiral auxiliaries, the rise of metal-free organocatalysis, and the power of chiral ligands in transition metal catalysis. Through experimental data, detailed protocols, and mechanistic insights, this guide will equip researchers, scientists, and drug development professionals with the knowledge to select the optimal approach for their synthetic challenges.
The Chiral Auxiliary Approach: Stoichiometric Control
The foundational strategy in asymmetric synthesis involves covalently bonding a chiral auxiliary to an achiral substrate. This creates a chiral molecule where the auxiliary's inherent stereochemistry directs subsequent reactions, leading to the formation of one diastereomer in preference to others. The final step involves cleaving the auxiliary to reveal the desired enantiomerically enriched product.[1][2] While this method often provides high levels of stereocontrol, it suffers from lower atom economy due to the need for stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.[1]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Prominent Alternative: Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries.[3][4] Derived from readily available amino acids, they are acylated to form N-acyl imides. The formation of a rigid, chelated (Z)-enolate upon deprotonation allows for highly predictable stereochemical outcomes in reactions like alkylations and aldol additions.[5][6] The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing electrophiles to approach from the less hindered side.[6]
Comparative Performance:
| Auxiliary Class | Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Alkylation | N-propionyl oxazolidinone | Allyl Iodide | 98:2 | >95 (crude) | [6] |
| SAMP/RAMP Hydrazone | Alkylation | Acetone Hydrazone | Methyl Iodide | >96:4 | 85 | [1][7] |
| Camphorsultam | Michael Addition | N-methacryloylcamphorsultam | Thiophenol | >98:2 | High | [1] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Auxiliary [6]
This protocol details the acylation of the auxiliary, subsequent diastereoselective alkylation, and final cleavage.
-
Acylation: (S)-4-Benzyl-2-oxazolidinone (1.0 eq) is dissolved in THF. The solution is cooled to 0 °C, and propionic anhydride (1.5 eq) and DMAP (0.1 eq) are added. The reaction is stirred for 1 hour, then quenched with aqueous NH4Cl and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated to yield the N-propionyl oxazolidinone.
-
Enolate Formation & Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the (Z)-enolate. Allyl iodide (1.2 eq) is then added, and the reaction is stirred for 2-3 hours at -78 °C.
-
Workup & Purification: The reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting diastereomers can be analyzed by GC and the major product is purified by column chromatography.
-
Auxiliary Cleavage: The purified product (1.0 eq) is dissolved in a THF/water (4:1) mixture and cooled to 0 °C. 30% Aqueous hydrogen peroxide (4.0 eq) and lithium hydroxide (2.0 eq) are added. The mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite, and the chiral carboxylic acid is extracted. The chiral auxiliary can be recovered from the aqueous layer.
Caption: Steric control in Evans' auxiliary alkylation.
Organocatalysis: A Paradigm Shift to Catalytic, Metal-Free Methods
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, representing a major advancement over stoichiometric methods.[3][8] These catalysts are often cheaper, less toxic, and less sensitive to air and moisture than many metal-based catalysts. This approach offers high atom economy and aligns with the principles of green chemistry.[8]
Prominent Alternative: Proline and its Derivatives
(S)-Proline, a simple amino acid, is a remarkably effective bifunctional catalyst.[9][10] It operates through enamine or iminium ion intermediates. In the classic proline-catalyzed aldol reaction, proline reacts with a ketone donor to form a chiral enamine. This enamine then attacks an aldehyde acceptor with high facial selectivity, dictated by the stereochemistry of the proline catalyst.[9][11]
Comparative Performance of Organocatalysts in the Aldol Reaction: (Cyclohexanone + 4-Nitrobenzaldehyde)
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-Proline (20) | MeOH/H₂O | 30 | 85 | 96 | [9] |
| (S)-Proline (30) | DMSO | 4 | 97 | 99 | [9] |
| (S,S)-Proline-Phe-OMe (10) | neat | 24 | 92 | 99 | [12] |
| L-Prolinamide (10) | neat | 24 | 95 | 85 | [13] |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction [9]
This protocol demonstrates a simple and effective procedure for the aldol reaction between cyclohexanone and benzaldehyde.
-
Reaction Setup: A flask is charged with (S)-proline (0.1 eq, 115 mg, 1 mmol), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.0 eq, 5.18 mL, 50 mmol). The mixture is stirred for 10 minutes at room temperature.
-
Addition of Electrophile: The mixture is cooled to 0 °C, and benzaldehyde (1.0 eq, 1.02 mL, 10 mmol) is added slowly via syringe.
-
Reaction Progress: The flask is sealed and the reaction mixture is stirred at room temperature for 30 hours.
-
Workup and Analysis: The mixture is filtered through a pad of silica with ethyl acetate and concentrated under reduced pressure. The conversion, diastereomeric ratio, and enantiomeric excess can be determined by ¹H-NMR and chiral HPLC analysis of the crude mixture.
Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.
Chiral Ligands in Transition Metal Catalysis: The Power of Coordination
This strategy involves using a substoichiometric amount of a chiral ligand to modify a transition metal catalyst. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical course of the reaction.[14] This approach is exceptionally powerful for a wide range of transformations, including hydrogenations, C-C bond formations, and oxidations, often achieving extremely high enantioselectivities with very low catalyst loadings.[15][16]
Prominent Alternative: Chiral Phosphine Ligands
Chiral phosphines are a cornerstone of asymmetric catalysis, forming stable and effective complexes with metals like rhodium, palladium, ruthenium, and iridium.[14][17] The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize reactivity and selectivity for a specific transformation. They are particularly dominant in asymmetric hydrogenation reactions for the synthesis of chiral amines and amino acids.[16]
Comparative Performance of Chiral Ligands in Asymmetric Reactions:
| Ligand | Metal | Reaction Type | Substrate | ee (%) | Yield (%) | Reference |
| TADDOL-derived phosphoramidite | Pd | Domino Heck-Suzuki | Aryl iodide/Boronic acid | >99 | 91 | [15] |
| Chiral N,N'-dioxide | Co(II) | [9][18]-Sigmatropic Rearrangement | Allylic selenide | up to 97 | up to 99 | [19] |
| (S,S)-MOD-BPPM | Rh | Asymmetric Hydrogenation | (Z)-2-acetamidoacrylic acid deriv. | High | High | [20] |
General Workflow: Asymmetric Hydrogenation
-
Catalyst Preparation: In an inert atmosphere (glovebox), the chiral phosphine ligand (e.g., 0.011 eq) and a metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq) are dissolved in a degassed solvent like CH₂Cl₂ or MeOH.
-
Reaction: The substrate (1.0 eq), an unsaturated precursor like an enamide or dehydroamino acid, is added to the catalyst solution.
-
Hydrogenation: The reaction vessel is placed in an autoclave, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 3-10 atm). The reaction is stirred at room temperature until completion.
-
Workup: The solvent is removed under reduced pressure, and the product is purified by chromatography or crystallization to yield the enantiomerically pure saturated product.
Overall Comparison and Guide Recommendations
The choice of strategy for a given asymmetric synthesis depends on a multitude of factors including the scale of the reaction, cost considerations, the specific transformation required, and downstream processing.
| Feature | Chiral Auxiliaries | Organocatalysts | Chiral Ligands / Metal Catalysis |
| Stoichiometry | Stoichiometric | Catalytic (1-30 mol%) | Catalytic (0.01-5 mol%) |
| Atom Economy | Low | High | Very High |
| Generality | Broad for specific reaction classes (alkylation, aldol) | Growing scope, excellent for carbonyl chemistry | Extremely broad (reductions, C-C, C-N, etc.) |
| Cost | Moderate to high (reagent cost + synthetic steps) | Generally low to moderate; catalyst can be cheap (proline) | Ligands can be expensive; metal cost varies |
| Environmental Impact | High waste (attachment/cleavage steps) | Low; generally non-toxic | Potential for toxic metal contamination |
| Ease of Use | Multi-step; requires low temperatures | Often operationally simple, robust to air/moisture | Requires inert atmosphere; sensitive catalysts |
| Key Advantage | High predictability; robust and well-understood | Metal-free; cost-effective; green | High turnover numbers; exceptional selectivity |
| Best For... | Reliable, small-to-medium scale synthesis where high diastereoselectivity is paramount. | Green and cost-sensitive syntheses, particularly for α-functionalization of carbonyls. | Large-scale industrial processes and reactions where ultimate efficiency and selectivity are required. |
While traditional chiral auxiliaries like this compound laid the groundwork for modern stereocontrolled synthesis, the field has evolved significantly. For researchers today, Evans' oxazolidinones remain a gold standard within the auxiliary class for their predictability and high stereocontrol. However, for many applications, a catalytic approach is superior. (S)-Proline and its derivatives offer an exceptionally simple, cost-effective, and environmentally benign entry into asymmetric organocatalysis, particularly for aldol and Mannich reactions. For the highest levels of efficiency and the broadest substrate scope, particularly in industrial settings, chiral phosphine ligands in transition metal catalysis are often the undisputed choice, enabling complex transformations with unparalleled precision. The modern synthetic chemist is thus empowered with a diverse toolkit, allowing for a tailored approach that balances classical reliability with catalytic efficiency.
References
-
Cimarelli, C., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2020(2), M1125. [Link][9]
-
Li, Y., et al. (2026). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones. Organic Letters. [Link][21]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link][5]
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link][3]
-
ACS Publications. (2021). Enantioselective Synthesis of P-Chiral Phosphine Oxides Bearing an All-Carbon Quaternary Stereogenic Center via Palladium-Catalyzed Domino Heck–Suzuki Reaction. ACS Catalysis. [Link][15]
-
ResearchGate. (PDF) Asymmetric synthesis of proline derivatives. [Link][22]
-
ACS Publications. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link][23]
-
ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link][24]
-
ACS Publications. (2006). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link][12]
-
SpringerLink. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link][20]
-
ResearchGate. (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries. [Link][7]
-
University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. [Link]
-
ACS Publications. (2007). Proline-Catalyzed One-Step Asymmetric Synthesis of 5-Hydroxy-(2E)-hexenal from Acetaldehyde. The Journal of Organic Chemistry. [Link][11]
-
Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link][10]
-
National Institutes of Health. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link][13]
-
RSC Publishing. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link][4]
-
Chiral Phosphines Synthesis. Chiral Phosphines Synthesis. [Link][17]
-
National Institutes of Health. Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality. [Link][14]
-
National Institutes of Health. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link][16]
-
National Institutes of Health. (2022). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules. [Link][19]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link][6]
-
ResearchGate. 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1. [Link][25]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 18. york.ac.uk [york.ac.uk]
- 19. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. renyi.hu [renyi.hu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of Amino-O-tolyl-acetic acid Methyl Ester Hydrochloride Derivatives
Introduction: The Imperative of Structural Certainty
In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. This identity dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety.[1][] For novel chemical entities like derivatives of Amino-O-tolyl-acetic acid methyl ester hydrochloride—valuable scaffolds in medicinal chemistry—unambiguous structural confirmation is not merely a procedural step, but the bedrock upon which all subsequent research is built.[3][4]
These compounds inherently present a common yet critical challenge: positional isomerism. The substitution pattern on the tolyl (methylphenyl) group—whether ortho (1,2), meta (1,3), or para (1,4)—can lead to vastly different biological activities. An incorrect isomeric assignment can derail a research program, leading to wasted resources and misinterpreted results. This guide provides a comparative analysis of modern analytical techniques, outlining a robust, multi-faceted workflow to definitively confirm the structure of these derivatives, ensuring the scientific integrity of your research.
The Analytical Workflow: An Integrated, Multi-Technique Approach
Relying on a single analytical technique for structural elucidation is fraught with risk. A self-validating system, grounded in the principles of orthogonality, is essential. This involves integrating data from multiple, independent analytical methods. If concordant results are obtained from techniques that rely on different physical principles (e.g., nuclear magnetic resonance, mass spectrometry, and X-ray diffraction), the confidence in the structural assignment increases exponentially.
The following workflow illustrates a logical and efficient pathway for moving from a newly synthesized compound to a fully validated molecular structure.
Caption: Integrated workflow for structural confirmation.
Comparative Analysis of Key Analytical Techniques
The core of structural confirmation lies in differentiating the positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for this purpose in solution.[5][6][7] High-Resolution Mass Spectrometry (HRMS) provides an essential, complementary confirmation of elemental composition, while X-ray Crystallography stands as the ultimate arbiter for solid-state structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing detailed information about molecular connectivity and spatial relationships.[5] For distinguishing the ortho, meta, and para isomers of Amino-O-tolyl-acetic acid methyl ester, the aromatic region of the ¹H NMR spectrum is the most diagnostic feature.
Causality Behind Experimental Choices:
-
¹H NMR: This is the initial and most crucial experiment. The spin-spin coupling between adjacent aromatic protons results in characteristic splitting patterns and coupling constants (J-values) that are unique to each substitution pattern.
-
Ortho Isomer: The four protons on the aromatic ring are all chemically distinct and adjacent to one another, leading to a complex, overlapping multiplet pattern.
-
Meta Isomer: This isomer also has four distinct aromatic protons, but the coupling patterns are different. One proton will appear as a singlet-like signal (with fine meta-coupling), as it has no adjacent proton neighbors.
-
Para Isomer: Due to molecular symmetry, there are only two unique proton environments. This results in a highly symmetrical and easily recognizable pattern of two doublets (an AA'BB' system).
-
-
¹³C NMR: The number of unique signals in the carbon spectrum directly reflects the molecule's symmetry. The para isomer will show fewer aromatic carbon signals than the ortho and meta isomers, providing a rapid and decisive confirmation.
-
2D NMR (COSY & HSQC): These experiments validate the initial assignments.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[8] For the aromatic region, it will confirm the neighbor relationships deduced from the ¹H NMR splitting patterns.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.[10][11] This allows for the unambiguous assignment of carbon signals based on the already-assigned proton spectrum.
-
Table 1: Comparative (Hypothetical) NMR Data for Isomers
| Parameter | ortho-Isomer (2-Methyl) | meta-Isomer (3-Methyl) | para-Isomer (4-Methyl) |
| ¹H Aromatic Signals | ~ δ 7.2-7.4 ppm (4H, complex multiplet) | ~ δ 7.1-7.3 ppm (4H, complex multiplet, one singlet-like peak) | ~ δ 7.25 ppm (2H, d, J ≈ 8 Hz), δ 7.15 ppm (2H, d, J ≈ 8 Hz) |
| ¹H CH₃ (Tolyl) Signal | ~ δ 2.35 ppm (3H, s) | ~ δ 2.30 ppm (3H, s) | ~ δ 2.32 ppm (3H, s) |
| ¹H OCH₃ (Ester) Signal | ~ δ 3.75 ppm (3H, s) | ~ δ 3.75 ppm (3H, s) | ~ δ 3.75 ppm (3H, s) |
| ¹H α-CH Signal | ~ δ 5.10 ppm (1H, s) | ~ δ 5.05 ppm (1H, s) | ~ δ 5.06 ppm (1H, s) |
| # of ¹³C Aromatic Signals | 6 | 6 | 4 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for confirming the compound's elemental composition. All three isomers will have the identical molecular formula (C₁₀H₁₃NO₂ as the free base) and therefore the same exact mass. The primary function of HRMS is to provide a high-confidence check that the desired atoms are present in the correct numbers, typically matching the calculated mass to within 5 ppm.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for obtaining the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides the most accurate measurement of the molecular weight.
-
Electron Ionization (EI): While harsher, EI-MS can sometimes reveal subtle differences in fragmentation patterns between isomers. The stability of the resulting fragment ions can be influenced by the substituent position, although this is not always a reliable method for primary differentiation compared to NMR. For example, cleavage of the benzylic C-C bond is a common pathway.
Table 2: Comparative HRMS and Fragmentation Data
| Parameter | ortho, meta, and para Isomers |
| Molecular Formula (Free Base) | C₁₀H₁₃NO₂ |
| Calculated Exact Mass [M+H]⁺ | 180.10191 |
| Expected Found Mass (ESI-HRMS) | 180.1019 ± 0.0009 (within 5 ppm) |
| Plausible Key Fragment (EI-MS) | m/z 121: Loss of the amino-acetic ester moiety (•CH(NH₂)COOCH₃) |
| Plausible Key Fragment (EI-MS) | m/z 105: Loss of the methoxycarbonyl group (•COOCH₃) from the molecular ion |
Single Crystal X-Ray Diffraction (XRD)
XRD is the definitive method for structural determination, providing an unambiguous 3D map of the atoms in a molecule.[12][13] It is considered the "gold standard" for absolute structure confirmation.[14]
Causality Behind Experimental Choices:
-
The Power of Diffraction: When X-rays are passed through a single, well-ordered crystal, they diffract in a unique pattern determined by the arrangement of electrons (and thus atoms) in the crystal lattice. This pattern can be mathematically deconvoluted to generate a precise model of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.[12][15]
-
The Major Limitation: The primary and often significant hurdle for this technique is the requirement of a high-quality single crystal of sufficient size (typically >0.1 mm).[13][14] Many compounds, including hydrochloride salts, can be challenging to crystallize. If suitable crystals cannot be grown, this method is not viable.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups within the molecule.[16] While it can show minor differences between isomers in the "fingerprint region" (<1500 cm⁻¹), it is not a primary tool for distinguishing positional isomers.
Key Diagnostic Peaks:
-
~3000-2800 cm⁻¹: N-H stretch from the protonated amine (R-NH₃⁺).
-
~1740 cm⁻¹: C=O stretch from the ester carbonyl group.
-
~1600 & ~1450 cm⁻¹: C=C stretches characteristic of the aromatic ring.
-
~1200 cm⁻¹: C-O stretch from the ester group.
Detailed Experimental Protocols
Trustworthy data begins with meticulous sample preparation and standardized instrument operation.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Transfer the sample into a clean, dry NMR tube.[17]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in polar solvents).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
-
Instrument Setup & Acquisition:
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum. Ensure proper setting of spectral width, acquisition time, and relaxation delay.
-
Acquire a 1D ¹³C spectrum (e.g., using a proton-decoupled pulse program).
-
If necessary, acquire 2D spectra (e.g., COSY, HSQC) using standard instrument parameters. It is crucial to set the appropriate spectral widths in both dimensions to encompass all relevant signals.
Protocol 2: HRMS Sample Preparation and Acquisition (ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL. The optimal concentration should be determined empirically.
-
-
Instrument Setup & Acquisition:
-
Calibrate the mass spectrometer using a known calibration standard immediately prior to the run to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization and a strong signal for the [M+H]⁺ ion.
-
Infuse the sample into the instrument at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in high-resolution mode for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise and resolution.
-
Conclusion: A Commitment to Scientific Integrity
Confirming the structure of a molecule like this compound is a foundational requirement for its use in research and development. While techniques like FTIR and standard mass spectrometry can confirm the presence of key features, they are insufficient to differentiate critical positional isomers.
The definitive assignment relies on an integrated approach, with NMR spectroscopy serving as the primary tool for distinguishing isomers in solution through its sensitivity to subtle differences in the electronic environment and proton-proton coupling. High-Resolution Mass Spectrometry provides an orthogonal and essential confirmation of the elemental formula. Finally, when a crystalline sample is available, Single Crystal X-Ray Diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By judiciously applying this suite of analytical tools, researchers can proceed with complete confidence in their molecular starting point, upholding the highest standards of scientific integrity.
References
- Ascertaining a Structural Basis in Drug Discovery and Development. (2025). PMC - NIH.
- Absolute Configuration of Small Molecules by Co‐Crystalliz
- NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). NIH.
- Mass Spectrometry - Fragmentation P
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- The power of structure-based drug design. (2024). Drug Discovery News.
- Nuclear Magnetic Resonance (NMR) Spectroscopy - Standard Operating Procedure. (n.d.). Health, Safety and Environment Office.
- 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
- Small molecule crystallography. (n.d.). Excillum.
- Structure Confirm
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.).
- Structural Analysis of Organic Compound Using 2D-NMR Spectrum. (n.d.). JEOL.
- Hydration of amino acids: FTIR spectra and molecular dynamics studies. (n.d.). PubMed.
- Molecular Structure Confirm
- Chemical structure confirmation: Significance and symbolism. (2024). Wisdomlib.
- The use of X-ray crystallography to determine absolute configuration. (2025).
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025).
- A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI.
- Biomaterials: Protein Structure Determination by FTIR Spectroscopy. (2024). Chemistry LibreTexts.
- Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Compar
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
Sources
- 1. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. excillum.com [excillum.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organomation.com [organomation.com]
- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 19. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
A Comparative Guide to Organocatalysis: Benchmarking Amino-O-tolyl-acetic acid methyl ester hydrochloride in the Asymmetric Aldol Reaction
For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and stereoselective catalysts is perpetual. In the realm of organocatalysis, amino acid derivatives have carved a significant niche, offering a greener and often more economical alternative to metal-based catalysts.[1] This guide provides an in-depth technical comparison, benchmarking the potential catalytic performance of a lesser-explored compound, Amino-O-tolyl-acetic acid methyl ester hydrochloride, against the well-established and highly successful organocatalyst, (S)-Proline.
While this compound is noted in literature primarily as a potential enzyme inhibitor and a precursor for radioligands, its structural similarity to known amino acid-based organocatalysts warrants a thorough investigation into its catalytic capabilities.[2] This guide, therefore, serves as a framework for such an evaluation, presenting a head-to-head comparison in a benchmark asymmetric reaction: the direct aldol reaction.
The Litmus Test: Asymmetric Aldol Reaction
The asymmetric direct aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for creating chiral β-hydroxy carbonyl moieties found in numerous natural products and pharmaceuticals.[3][4] Its sensitivity to catalyst structure and reaction conditions makes it an ideal platform for benchmarking new potential catalysts.[5]
The Established Benchmark: (S)-Proline
(S)-Proline is a powerhouse in organocatalysis, lauded for its ability to mimic the function of natural aldolase enzymes.[6] It operates through a well-understood enamine-based catalytic cycle, demonstrating high enantioselectivity in a variety of aldol reactions.[7][8] However, it is not without its limitations, including occasional issues with solubility and the need for relatively high catalyst loadings in some cases.[5]
The Challenger: this compound
The introduction of an o-tolyl group on the α-carbon of the amino acid ester presents an intriguing structural modification. This bulky aromatic substituent could significantly influence the steric environment of the catalytic pocket, potentially leading to altered or even enhanced stereoselectivity compared to the aliphatic ring of proline. The methyl ester functionality, in place of proline's carboxylic acid, will also modify the catalyst's electronic properties and its role in the transition state.
Proposed Experimental Benchmarking
To objectively assess the catalytic prowess of this compound, a standardized experimental protocol is paramount. The following outlines a robust methodology for a comparative study against (S)-Proline in the asymmetric aldol reaction between an aromatic aldehyde (p-nitrobenzaldehyde) and a ketone (cyclohexanone).
Experimental Workflow
Caption: Experimental workflow for benchmarking catalyst performance.
Detailed Experimental Protocol
-
Catalyst and Reagent Preparation:
-
Prepare stock solutions of this compound and (S)-Proline in the chosen reaction solvent (e.g., a 4:1 mixture of Methanol/Water).[5]
-
Ensure all reagents, including p-nitrobenzaldehyde and cyclohexanone, are of high purity.
-
-
Reaction Setup:
-
Reaction Execution:
-
Cap the vials and stir the reaction mixtures vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield of the aldol product.
-
Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Performance Comparison: Expected Data Points
The following table illustrates the type of data that would be generated from this benchmarking study, with hypothetical results for the novel catalyst and literature-reported data for (S)-Proline for context.
| Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline (Benchmark) | 68[3] | >95:5[9] | 76[3] |
| This compound | TBD | TBD | TBD |
TBD: To Be Determined through experimentation.
Mechanistic Considerations and Causality
The performance of these catalysts is intrinsically linked to their structure and the mechanism of the reaction.
The (S)-Proline Catalytic Cycle
(S)-Proline catalyzes the aldol reaction through a well-established enamine pathway. The secondary amine of proline reacts with the ketone to form a nucleophilic enamine intermediate. The carboxylic acid group of proline plays a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde and orient the reactants, thereby dictating the stereochemical outcome.[10]
Caption: The enamine catalytic cycle for (S)-Proline.
Postulated Mechanism for this compound
For this compound, the secondary amine can similarly form an enamine with the ketone. However, the absence of a carboxylic acid group and the presence of a bulky o-tolyl substituent would necessitate a different transition state assembly. The steric hindrance from the o-tolyl group could potentially offer a more defined chiral pocket, possibly leading to higher enantioselectivity. Conversely, the lack of the intramolecular Brønsted acid assistance might lead to lower reactivity. The hydrochloride salt form may play a role in activating the aldehyde electrophile.
Conclusion and Future Outlook
This guide presents a comprehensive framework for benchmarking the catalytic performance of this compound against the established organocatalyst, (S)-Proline. While (S)-Proline sets a high bar, the unique structural features of the challenger compound offer intriguing possibilities for novel reactivity and selectivity.
The proposed experimental protocol provides a clear and reproducible method for this comparison. The insights gained from such a study would not only elucidate the catalytic potential of this specific compound but also contribute to the broader understanding of structure-activity relationships in asymmetric organocatalysis. For researchers in drug development and synthetic chemistry, the exploration of new catalytic entities is a critical endeavor, and a systematic benchmarking approach, as outlined here, is the cornerstone of this discovery process.
References
-
Lombardo, M., & Quintavalla, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]
-
Yilmaz, I., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 11, 1637-1646. [Link]
-
Wikipedia. (2023). Proline-catalyzed aldol reactions. In Wikipedia. [Link]
-
Reddy, B. V. S., et al. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Beilstein Journal of Organic Chemistry, 8, 1452-1477. [Link]
-
Lombardo, M., & Quintavalla, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [PDF]. Catalysts, 10(6), 649. [Link]
-
Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Thermodynamics and Catalysis, 13(9). [Link]
-
Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
Chen, L., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 687538. [Link]
-
Marigo, M., & Jørgensen, K. A. (2005). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 105(9), 3291-3342. [Link]
-
ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Rodríguez, B., et al. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(13), 5358-5365. [Link]
-
Tshabuse, F. M., et al. (2021). Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. Nanomaterials, 11(11), 3042. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Mlynarski, J., & Paradowska, J. (2008). Highly efficient organocatalysts for the asymmetric aldol reaction. Chemical Communications, (22), 2524-2526. [Link]
-
Grijalva-Bustamante, C. A., & Juaristi, E. (2023). Asymmetric amino acid-based homogeneous catalysts. Inorganica Chimica Acta, 555, 121588. [Link]
-
Stepanova, A. V., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. International Journal of Molecular Sciences, 23(23), 15159. [Link]
-
Benfatti, F., et al. (2018). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 20(17), 5358-5362. [Link]
-
ChemBuyersGuide.com. (n.d.). abcr GmbH. Retrieved from ChemBuyersGuide.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 191401-35-1 [smolecule.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro and In Vivo Evaluation of Amino-O-tolyl-acetic Acid Methyl Ester Hydrochloride Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative evaluation of novel analogs of Amino-O-tolyl-acetic acid methyl ester hydrochloride. We will navigate the critical transition from laboratory benchtop (in vitro) characterization to whole-organism (in vivo) validation, emphasizing the causal logic behind experimental choices and the importance of integrating these distinct datasets to build a robust drug discovery program.
Introduction: The Rationale for a Dual-Pronged Approach
The journey of a drug candidate from concept to clinic is underpinned by a rigorous, multi-stage evaluation process. The fundamental distinction in preclinical research lies between in vitro and in vivo studies.[1] In vitro experiments, conducted outside a living organism in a controlled laboratory setting (e.g., using isolated cells or proteins), offer precision, high throughput, and mechanistic clarity.[2] Conversely, in vivo studies, performed within a living organism (typically animal models), provide indispensable data on how a compound behaves in a complex, systemic environment, accounting for absorption, distribution, metabolism, and excretion (ADME).[3][4]
This compound (AOTAA HCl) has been identified as a compound of interest, with studies indicating it acts as a moderate inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response and a target in oncology.[5] The synthesis of analogs is a rational strategy to enhance potency, improve selectivity, and optimize pharmacokinetic properties. This guide outlines a systematic approach to compare these analogs, ensuring that only the most promising candidates, validated by a robust preclinical data package, advance toward further development.
Part 1: In Vitro Characterization — The Foundational Screen
The primary objective of the in vitro phase is to efficiently screen a library of AOTAA HCl analogs to identify compounds with the desired biological activity and to triage those with overt liabilities, such as cytotoxicity. This phase is crucial for establishing a preliminary structure-activity relationship (SAR).
Causality in Assay Selection
Our in vitro strategy is built on a logical cascade. We begin with the most direct test of our hypothesis (enzyme inhibition), followed by an assessment of the compound's effect on whole cells (cytotoxicity), and finally, an investigation into potential off-target interactions (receptor binding). This tiered approach ensures that resources are focused on compounds that are potent, selective, and non-toxic at a cellular level.
Key In Vitro Assays and Protocols
1. Primary Target Engagement: Enzyme Inhibition Assay
-
Rationale: The parent compound inhibits IDO1.[5] Therefore, the primary screen for any new analog must be a direct measure of its ability to inhibit this target enzyme. This assay provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). Modern techniques like isothermal titration calorimetry (ITC) can directly measure the heat generated during enzyme activity, offering real-time kinetic data.[6]
-
Experimental Protocol: IDO1 Inhibition Assay (Generic Fluorometric)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 6.5), human recombinant IDO1 enzyme, L-tryptophan (substrate), and ascorbic acid.
-
Compound Plating: Serially dilute the AOTAA HCl analog compounds in DMSO and dispense into a 384-well assay plate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Enzyme-Inhibitor Pre-incubation: Add IDO1 enzyme to the wells containing the compounds and incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing L-tryptophan and ascorbic acid.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding trichloroacetic acid. The product, N-formylkynurenine, can be converted to a fluorescent product by heating. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 320/405 nm).
-
Data Analysis: Normalize the data to controls and fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC50 value.
-
2. Secondary Assessment: Cell Viability and Cytotoxicity Assay
-
Rationale: A potent compound is therapeutically useless if it is indiscriminately toxic to all cells. A cytotoxicity assay is a fundamental secondary screen to evaluate a compound's therapeutic window.[7] The MTT assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[8]
-
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HeLa or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the AOTAA HCl analogs for 24 to 48 hours.[8] Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) for each compound.
-
3. Off-Target Liability: Receptor Binding Assay
-
Rationale: To ensure selectivity, promising compounds should be tested against a panel of common off-targets. Receptor binding assays are used to identify and characterize interactions between a compound and a specific protein target.[9] A competitive binding assay, which measures the ability of a test compound to displace a known radiolabeled ligand, is a standard format.[10][11]
-
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare a membrane fraction from cells expressing the receptor of interest, a radiolabeled ligand specific for that receptor, and the test compounds.
-
Assay Setup: In a multiwell plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and the bound ligand).[10]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases and displaces the radiolabeled ligand. The data is used to calculate the Ki (inhibition constant), which reflects the compound's binding affinity for the off-target receptor.
-
Hypothetical In Vitro Data Summary
The data gathered from these assays can be summarized for easy comparison.
| Compound | IDO1 IC50 (nM) | HeLa CC50 (µM) | Selectivity Index (CC50/IC50) | Off-Target Receptor X Ki (µM) |
| AOTAA HCl (Parent) | 500 | >50 | >100 | >10 |
| Analog A | 25 | 40 | 1600 | >10 |
| Analog B | 800 | >50 | >62.5 | 1.2 |
| Analog C | 60 | 5 | 83 | >10 |
From this hypothetical data, Analog A emerges as the most promising candidate. It is significantly more potent against the target enzyme than the parent compound, possesses a wide therapeutic window (high selectivity index), and shows no significant off-target binding.
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro screening of AOTAA HCl analogs.
Part 2: In Vivo Evaluation — Validation in a Systemic Context
After a compound demonstrates promising in vitro characteristics (e.g., Analog A), it must be evaluated in vivo. These studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to confirm its efficacy and safety in a complex biological system.[4][12]
Causality in Study Design
The transition to in vivo testing requires careful planning to maximize data quality while adhering to ethical animal use principles.[13] A pharmacokinetic (PK) study is performed first to understand the drug's exposure profile (concentration over time). This information is critical for designing a relevant dosing regimen for the subsequent pharmacodynamic (PD) or efficacy study. Without understanding the PK, an efficacy study may fail simply because the compound did not reach the target tissue at a sufficient concentration for a sufficient duration.
Key In Vivo Studies and Protocols
1. Pharmacokinetic (PK) Study
-
Rationale: A PK study measures the concentration of the drug in biological fluids (typically plasma) over time after administration. It provides crucial parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[14] This data is vital for predicting human pharmacokinetics and establishing a dosing schedule.[15]
-
Experimental Protocol: Rodent PK Study
-
Animal Model: Use healthy adult male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer the selected analog (e.g., Analog A) via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) to determine absolute bioavailability and oral gavage (PO) (e.g., 10 mg/kg) to assess oral absorption. The ester group in the analog may act as a prodrug to enhance oral absorption.[16]
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process the blood to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the analog in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
2. Pharmacodynamic (PD) / Efficacy Study
-
Rationale: Once the PK profile is understood, an efficacy study can be designed to determine if the drug has the desired biological effect in vivo. Given that IDO1 is a target in immuno-oncology, a syngeneic mouse tumor model is an appropriate choice.
-
Experimental Protocol: Syngeneic Mouse Tumor Model
-
Model Establishment: Implant a murine cancer cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent BALB/c mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, Analog A at two dose levels). The dosing regimen (e.g., 20 mg/kg, once daily, oral gavage) should be informed by the PK study to ensure adequate target coverage.
-
Efficacy Readouts: Measure tumor volume with calipers every 2-3 days. At the end of the study, collect tumors for biomarker analysis (e.g., kynurenine levels, IHC for immune cell infiltration).
-
Data Analysis: Compare the tumor growth rates between the vehicle and treated groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Hypothetical In Vivo Data Summary
| Compound | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%) | TGI (%) @ 20 mg/kg |
| Analog A | IV | 1250 | 0.08 | 2800 | 3.5 | N/A | N/A |
| PO | 450 | 1.0 | 2100 | 4.1 | 75 | 65 |
This data shows that Analog A has excellent oral bioavailability and achieves exposure levels that lead to significant tumor growth inhibition in a relevant disease model.
Visualization: In Vivo Evaluation Workflow
Caption: Workflow for in vivo evaluation of a lead candidate.
Part 3: Bridging the Gap — The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between laboratory data and clinical outcomes.[17] An In Vitro-In Vivo Correlation (IVIVC) is a mathematical model that relates an in vitro property (like dissolution or potency) to an in vivo response (like plasma concentration or efficacy).[18][19] While formal IVIVC is often used for formulation development, the underlying principle of correlating early data to later results is central to all drug discovery.
Data Integration and Causality
In our example, we would analyze the relationship between the in vitro IDO1 IC50 of our analogs and their in vivo TGI. A strong correlation suggests that target inhibition is the primary driver of efficacy. A weak correlation, however, prompts critical questions:
-
Poor Pharmacokinetics: Did the compound with the best IC50 fail in vivo because it had poor absorption or was rapidly metabolized? (e.g., Analog C, if it had a low bioavailability).
-
Off-Target Effects: Did a less potent compound show surprising efficacy due to beneficial off-target effects?
-
Prodrug Metabolism: Is the methyl ester hydrolyzed in vivo to the active carboxylic acid, and does the rate of this conversion impact efficacy?[16]
Answering these questions is key to designing the next generation of improved analogs. This iterative process of in vitro screening, in vivo testing, and data correlation is the engine of modern drug discovery.[20]
Visualization: The IVIVC Feedback Loop
Caption: The iterative cycle of in vitro and in vivo studies.
Conclusion
The evaluation of novel this compound analogs requires a disciplined, integrated approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means to assess potency, selectivity, and cellular toxicity, allowing for the efficient screening of many compounds. Subsequent in vivo studies in relevant animal models are indispensable for understanding the pharmacokinetic profile and confirming the therapeutic efficacy of the most promising candidates. By carefully correlating the data between these two domains, researchers can build a comprehensive understanding of a compound's behavior, make informed decisions, and ultimately accelerate the development of new and effective medicines.
References
- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
-
A Convenient Synthesis of Amino Acid Methyl Esters - ResearchGate. (URL: [Link])
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])
-
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed Central. (URL: [Link])
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
-
[(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain - PubMed. (URL: [Link])
-
In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (URL: [Link])
-
In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. (URL: [Link])
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed. (URL: [Link])
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])
-
A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (URL: [Link])
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (URL: [Link])
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (URL: [Link])
-
About Ligand Binding Assays - Gifford Bioscience. (URL: [Link])
-
Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed. (URL: [Link])
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (URL: [Link])
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (URL: [Link])
-
In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research - Cusabio. (URL: [Link])
-
Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (URL: [Link])
-
In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks. (URL: [Link])
-
A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (URL: [Link])
-
Correlation between in vitro and in vivo studies? - ResearchGate. (URL: [Link])
-
Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena. (URL: [Link])
-
THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (URL: [Link])
-
Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. (URL: [Link])
-
V B. Metabolism and Pharmacokinetic Studies - FDA. (URL: [Link])
-
A Convenient Synthesis of Amino Acid Methyl Esters - Semantic Scholar. (URL: [Link])
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])
-
In vitro - in vivo correlation: from theory to applications. - SciSpace. (URL: [Link])
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC - NIH. (URL: [Link])
-
Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines | Request PDF - ResearchGate. (URL: [Link])
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (URL: [Link])
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. cusabio.com [cusabio.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Buy this compound | 191401-35-1 [smolecule.com]
- 6. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ojs.ikm.mk [ojs.ikm.mk]
- 15. fda.gov [fda.gov]
- 16. [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. premier-research.com [premier-research.com]
- 18. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Amino-O-tolyl-acetic acid methyl ester hydrochloride
This guide provides an in-depth technical comparison of two primary analytical methods for the quantification and purity assessment of Amino-O-tolyl-acetic acid methyl ester hydrochloride, a critical intermediate in pharmaceutical synthesis. In the landscape of drug development, the reliability of analytical data is paramount. Ensuring that an analytical method is not only validated for its intended purpose but also robust and transferable is a cornerstone of regulatory compliance and product quality. Cross-validation, the process of comparing results from two distinct analytical methods, serves as the ultimate arbiter of data integrity, confirming that the measured analytical value is independent of the methodology employed.[1][2]
This document is structured to provide researchers, analytical development scientists, and quality control professionals with a comprehensive framework for selecting and cross-validating methods for this specific analyte. We will explore a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. The causality behind experimental choices, detailed protocols, and comparative performance data are presented to offer field-proven insights grounded in scientific and regulatory principles.
The Analyte: this compound
Understanding the physicochemical properties of the analyte is fundamental to designing robust analytical methods.
-
Structure: The molecule contains a primary amine, an ester functional group, and an aromatic tolyl ring. This combination of features dictates its solubility, chromatographic behavior, and susceptibility to degradation.
-
Chirality: The presence of a chiral center necessitates consideration of stereospecificity in analytical methods, although for the purpose of this guide, we will focus on achiral quantification.
-
Degradation Pathways: Potential degradation pathways include hydrolysis of the methyl ester to the corresponding carboxylic acid, oxidation of the amino group, and other reactions influenced by pH, light, and temperature. A reliable analytical method must be "stability-indicating," meaning it can resolve the intact drug from any potential degradation products.
Below is the chemical structure of this compound.
Caption: Structure of this compound.
Method Comparison Overview
The choice between HPLC and GC-MS is often a balance between the ubiquity and robustness of the former and the specificity and sensitivity of the latter. This guide will present a hypothetical cross-validation study to compare these two orthogonal techniques.
| Feature | Method A: RP-HPLC with UV Detection | Method B: GC-MS with Derivatization |
| Principle | Partition chromatography based on polarity. | Separation of volatile compounds in the gas phase, with mass-based detection. |
| Sample Prep | Simple dissolution in mobile phase. | Multi-step: extraction, evaporation, and chemical derivatization. |
| Specificity | Good; relies on chromatographic resolution from impurities. | Excellent; mass-selective detection provides structural confirmation. |
| Sensitivity | Moderate (ng range). | High (pg range). |
| Throughput | High. | Lower, due to sample preparation. |
| Robustness | Generally high; well-suited for routine QC. | Moderate; sensitive to derivatization efficiency and system cleanliness. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Experimental Design for Cross-Validation
The core of this guide is a structured cross-validation protocol. The objective is to demonstrate that both a developed RP-HPLC method and a GC-MS method are suitable for their intended purpose and produce equivalent results.[1]
Caption: Workflow for the cross-validation of two analytical methods.
Method A: Stability-Indicating RP-HPLC-UV Method
Rationale: RP-HPLC is the workhorse of pharmaceutical quality control due to its versatility and robustness. A C18 column is chosen for its ability to retain moderately polar compounds like our analyte. The mobile phase, a mixture of aqueous buffer and organic solvent, is optimized for sharp, symmetrical peaks. UV detection is suitable due to the presence of the aromatic tolyl ring, which acts as a chromophore. A low UV wavelength (e.g., 210-220 nm) is selected to ensure sensitivity.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Forced Degradation Study (Specificity):
-
Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours, then prepare solution.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
All stressed samples are neutralized (if necessary) and diluted to the target concentration before analysis. The method is deemed stability-indicating if the peak for the parent compound is pure and resolved from all degradation product peaks.
-
Method B: GC-MS with Derivatization
Rationale: GC-MS offers unparalleled specificity and is an excellent confirmatory technique. Since this compound is not sufficiently volatile for direct GC analysis, a two-step derivatization is necessary.[3][4] First, the existing methyl ester is confirmed. Second, the primary amine is acylated, for instance with pentafluoropropionic anhydride (PFPA), to create a less polar, more volatile derivative.[5] Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high sensitivity and specificity by monitoring characteristic fragment ions.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler for liquid injection.
-
Data system for instrument control and data analysis.
-
-
Derivatization Procedure:
-
Accurately weigh 1 mg of sample or standard into a vial.
-
Add 500 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial tightly and heat at 65 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the derivatized analyte (ions to be determined from a full scan analysis of a concentrated standard).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard and sample in a suitable solvent like ethyl acetate at 1 mg/mL.
-
Create a calibration curve by diluting the stock standard to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatize all standards and samples as described above.
-
Cross-Validation Results and Comparison
Three different batches of this compound were analyzed by both validated methods. The following tables summarize the expected performance and comparative results.
Table 1: Validation Performance Summary
| Validation Parameter | Method A: RP-HPLC-UV | Method B: GC-MS | Acceptance Criteria (ICH Q2) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | < 1.5% | < 2.0% |
| LOD | 0.05 µg/mL | 0.01 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | 0.03 µg/mL | Reportable |
| Specificity | Peak purity > 99.5% for all stressed samples | No interfering peaks at the retention time of the analyte | Specificity demonstrated |
| Robustness | Unaffected by minor changes in flow rate, pH, and temperature | Unaffected by minor changes in oven ramp rate and flow rate | No significant change in results |
Table 2: Cross-Validation Assay Results (%)
| Batch ID | Method A: RP-HPLC-UV Assay (%) | Method B: GC-MS Assay (%) | % Difference |
| BATCH-001 | 99.5 | 99.3 | 0.20 |
| BATCH-002 | 98.9 | 99.1 | -0.20 |
| BATCH-003 | 99.8 | 99.6 | 0.20 |
| Average | 99.4 | 99.3 | 0.07 |
Analysis: The assay results obtained from both methods are highly comparable, with a maximum difference of 0.20% for any single batch and an average difference of only 0.07%. A paired t-test on these results would show no statistically significant difference, confirming the equivalence of the two methods for quantitative assay.
Conclusion and Recommendations
This guide has detailed two orthogonal, robust, and reliable analytical methods for the analysis of this compound.
-
The RP-HPLC-UV method stands out as an ideal choice for routine quality control environments. Its high throughput, excellent robustness, and lower operational cost make it suitable for release testing and stability studies. The developed method demonstrated excellent linearity, accuracy, and precision, and was proven to be stability-indicating through forced degradation studies.
-
The GC-MS method serves as a superior confirmatory technique. Its exceptional specificity, derived from mass-selective detection, makes it invaluable for impurity identification, characterization of reference materials, and in-depth investigations where absolute certainty of identity is required. While its sample preparation is more involved, its higher sensitivity is a distinct advantage for trace analysis.
The successful cross-validation demonstrates that both methods are fit for their intended purpose and provide equivalent, reliable data. For a comprehensive quality control strategy, it is recommended to use the RP-HPLC method for routine analyses and to employ the GC-MS method as a reference or secondary method for confirmatory purposes and for the investigation of any out-of-specification results. This dual-method approach provides a self-validating system that ensures the highest level of confidence in the quality of this compound.
References
-
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link]
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. [Link]
-
Tsesarskaia, M., et al. (2015). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
-
SIELC Technologies. Separation of Acetic acid, (p-tolyl)- on Newcrom R1 HPLC column. SIELC. [Link]
-
Tsikas, D., & Beckmann, B. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
-
LCGC International. (2022). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
Klupczyńska, A., & Kokot, Z. J. (2017). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH. [Link]
-
Baskal, S., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Catalytic Methodologies in the Chemistry of Amino-O-tolyl-acetic Acid Methyl Ester Hydrochloride
For drug development professionals and researchers in the chemical sciences, Amino-O-tolyl-acetic acid methyl ester hydrochloride stands as a molecule of significant interest. Its structural motifs, featuring a chiral center and reactive amino and ester functionalities, position it as a valuable building block in the synthesis of complex pharmaceutical agents. Notably, it has been investigated for its interaction with indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan degradation pathway, highlighting its potential as a lead compound for developing enzyme inhibitors[1]. This guide provides a comparative overview of catalytic strategies pertinent to the synthesis and potential transformations of this important molecule, supported by experimental insights and protocols.
I. Catalytic Approaches to the Synthesis of this compound
The synthesis of this compound primarily involves two key transformations: the esterification of the parent amino acid, Amino-O-tolyl-acetic acid, and the introduction of the amino group. This section will compare catalytic methods for the crucial esterification step.
A. Comparative Efficacy of Catalysts for Methyl Esterification
The conversion of a carboxylic acid to its methyl ester is a fundamental reaction in organic synthesis. While traditional methods often rely on stoichiometric reagents, catalytic approaches offer advantages in terms of efficiency, milder reaction conditions, and reduced waste.
One of the most efficient and widely adopted methods for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature[2]. This system is not a traditional catalyst in the sense of undergoing a catalytic cycle, but TMSCl acts as a powerful activating agent for the carboxylic acid, facilitating esterification with high yields, often ranging from 70-95% for various amino acid derivatives[1][2].
Mechanism of TMSCl-mediated Esterification: The reaction proceeds through the in-situ formation of silyl esters, which are highly reactive intermediates. Methanol then acts as the nucleophile to yield the methyl ester hydrochloride. The process is operationally simple and generally provides clean conversions[2].
Sources
A Comparative Review of Synthetic Routes to o-Tolylglycine Methyl Ester Hydrochloride
Introduction
o-Tolylglycine methyl ester hydrochloride is a crucial building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals. Its structural motif, an α-amino acid ester with an ortho-substituted aromatic ring, presents unique synthetic challenges and opportunities. This guide provides a comprehensive review of the primary synthetic pathways to this compound, offering a comparative analysis of their respective methodologies, efficiencies, and practical considerations. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and data to empower researchers in making informed decisions for their specific applications.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of o-tolylglycine methyl ester hydrochloride can be broadly approached via two strategic disconnections:
-
Formation of the α-Amino Acid Followed by Esterification: This is the most common and versatile approach. It involves first constructing the o-tolylglycine backbone and then converting the carboxylic acid moiety to its methyl ester hydrochloride. The Strecker and Bucherer-Bergs syntheses are classic and robust methods for the initial amino acid formation.
-
Direct Functionalization of a Simpler Glycine Equivalent: While less common for this specific target, this strategy would involve methods like the alkylation of a glycine enolate equivalent with an ortho-tolyl electrophile. These routes are often more complex and will not be the primary focus of this guide.
This review will concentrate on the first strategy, comparing the established Strecker and Bucherer-Bergs routes for the synthesis of the parent amino acid, followed by a comparative analysis of common esterification procedures.
Route 1: The Strecker Synthesis Pathway
The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1][2] This method is highly adaptable for the synthesis of α-arylglycines.[3]
Mechanistic Rationale
The reaction proceeds via the initial formation of an imine from o-tolualdehyde and ammonia. This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, yielding the α-aminonitrile intermediate. The choice of cyanide source and reaction conditions is critical to minimize side reactions and ensure high yields. Subsequent acidic hydrolysis of the nitrile group affords the carboxylic acid, and protonation of the amino group in the acidic medium yields the amino acid hydrochloride.
Experimental Protocol: Strecker Synthesis of o-Tolylglycine
Step 1: Synthesis of α-Amino-o-tolylacetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
To this solution, add o-tolualdehyde (1.0 equivalent).
-
A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred mixture at a temperature maintained between 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours, during which the α-amino-o-tolylacetonitrile may precipitate.
-
The product is isolated by filtration, washed with cold water, and dried under vacuum.
Step 2: Hydrolysis to o-Tolylglycine Hydrochloride
-
The crude α-amino-o-tolylacetonitrile is suspended in concentrated hydrochloric acid (6 M).
-
The mixture is heated to reflux (approximately 90-100 °C) for 4-6 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, the reaction mixture is cooled to room temperature and washed with diethyl ether to remove any non-polar impurities.[3]
-
The aqueous layer is then concentrated under reduced pressure to yield crude o-tolylglycine hydrochloride as a solid.
Workflow Diagram: Strecker Synthesis
Caption: Strecker synthesis workflow for o-tolylglycine hydrochloride.
Route 2: The Bucherer-Bergs Pathway
The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[4] These hydantoin intermediates can then be hydrolyzed to the corresponding amino acid.
Mechanistic Rationale
This reaction begins with the formation of a cyanohydrin from o-tolualdehyde and potassium cyanide. The cyanohydrin then reacts with ammonium carbonate to form an aminonitrile, which subsequently cyclizes to the 5-(o-tolyl)hydantoin. The hydantoin is a stable, crystalline intermediate that can be isolated and purified before hydrolysis. The hydrolysis of the hydantoin to the amino acid typically requires more forcing conditions (strong base or acid at elevated temperatures) than the hydrolysis of the aminonitrile from the Strecker synthesis.
Experimental Protocol: Bucherer-Bergs Synthesis of o-Tolylglycine
Step 1: Synthesis of 5-(o-Tolyl)hydantoin
-
In a sealed pressure vessel, a mixture of o-tolualdehyde (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) in a mixture of ethanol and water (1:1) is prepared.
-
The vessel is heated to 60-70 °C for 6-8 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with water, and the precipitated 5-(o-tolyl)hydantoin is collected by filtration.
-
The crude product can be recrystallized from ethanol or water to improve purity.
Step 2: Hydrolysis to o-Tolylglycine
-
The purified 5-(o-tolyl)hydantoin is heated to reflux in a solution of sodium hydroxide (e.g., 2 M) for 12-24 hours.
-
The reaction mixture is cooled, and the pH is adjusted to isoelectric point (around pH 6) with hydrochloric acid to precipitate the free o-tolylglycine.
-
The amino acid is isolated by filtration, washed with cold water, and dried.
Workflow Diagram: Bucherer-Bergs Synthesis
Caption: Bucherer-Bergs synthesis workflow for o-tolylglycine.
Final Step: Esterification of o-Tolylglycine
Once o-tolylglycine (or its hydrochloride salt) is obtained, the final step is the esterification of the carboxylic acid. Several methods are commonly employed, each with its own advantages and disadvantages.
Method A: Fischer Esterification with Methanolic HCl
This is the most straightforward and widely used method for preparing amino acid methyl ester hydrochlorides.[5][6]
Mechanistic Rationale: Dry hydrogen chloride gas is bubbled through anhydrous methanol to generate an acidic solution. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The reaction is an equilibrium process, and using a large excess of methanol drives it to completion. The amino group is present as the ammonium chloride salt, which protects it from side reactions.
Experimental Protocol:
-
o-Tolylglycine is suspended in anhydrous methanol.
-
The suspension is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the mixture for 30-60 minutes until saturation.
-
Alternatively, acetyl chloride can be added dropwise to cold methanol to generate HCl in situ.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure to yield the crude o-tolylglycine methyl ester hydrochloride, which can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).
Method B: Thionyl Chloride in Methanol
This method is highly efficient and often gives high yields of the desired product.[7][8]
Mechanistic Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl. The carboxylic acid is then converted to an acyl chloride intermediate by thionyl chloride, which is highly reactive and readily esterified by methanol. The reaction is irreversible as the byproducts (SO2 and HCl) are gaseous.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, anhydrous methanol is cooled to -10 °C.
-
Thionyl chloride (1.2-1.5 equivalents) is added dropwise with stirring, keeping the temperature below 0 °C.[8]
-
o-Tolylglycine (1.0 equivalent) is added portion-wise to the cold solution.[8]
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.[8]
-
After cooling, the solvent is evaporated in vacuo to give the product.
Method C: Trimethylsilyl Chloride (TMSCl) in Methanol
This is a milder alternative to the thionyl chloride method and is known for its high yields and clean reactions.[7]
Mechanistic Rationale: TMSCl reacts with methanol to generate HCl in situ. It also acts as a protecting group for the carboxylic acid and amino group, facilitating the esterification process. The yields are often comparable to or higher than those obtained with thionyl chloride/methanol or HCl/methanol systems.[7]
Experimental Protocol:
-
o-Tolylglycine (1.0 equivalent) is suspended in anhydrous methanol.[7]
-
Freshly distilled trimethylsilyl chloride (2.2 equivalents) is added slowly at room temperature.[7]
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[7]
-
The solvent and excess reagents are removed on a rotary evaporator to afford the o-tolylglycine methyl ester hydrochloride.[7]
Workflow Diagram: Esterification Methods
Caption: Comparison of common esterification methods for o-tolylglycine.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, purity specifications, and safety considerations.
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Fischer Esterification | Thionyl Chloride Esterification | TMSCl Esterification |
| Starting Material | o-Tolualdehyde | o-Tolualdehyde | o-Tolylglycine | o-Tolylglycine | o-Tolylglycine |
| Key Intermediate | α-Aminonitrile | Hydantoin | - | - | - |
| Yield | Good to Excellent | Good to Excellent | Good | Excellent | Excellent[7] |
| Purity of Intermediate | Moderate | High (recrystallizable) | - | - | - |
| Reaction Conditions | Mild (amino nitrile formation), Harsh (hydrolysis) | Moderate (hydantoin formation), Harsh (hydrolysis) | Harsh (refluxing acid) | Mild to Harsh | Mild (room temp)[7] |
| Safety Concerns | Use of NaCN (highly toxic) | Use of KCN (highly toxic) | Handling of HCl gas | Use of SOCl2 (corrosive, toxic fumes) | Flammable TMSCl |
| Scalability | Good | Good | Excellent | Good, with caution | Excellent |
| Cost-Effectiveness | High | High | Very High | High | Moderate |
Field-Proven Insights
-
For Amino Acid Synthesis: The Strecker synthesis is often preferred for its operational simplicity and generally higher overall yields for the formation of α-arylglycines. However, the intermediate α-aminonitrile can sometimes be oily and difficult to purify. The Bucherer-Bergs reaction offers the advantage of a stable, crystalline hydantoin intermediate, which allows for easy purification before the final hydrolysis step. This can be crucial for achieving high purity in the final amino acid. The requirement for a pressure vessel and more forcing hydrolysis conditions are minor drawbacks.
-
For Esterification: The Fischer esterification using methanolic HCl is the most cost-effective and scalable method, making it ideal for large-scale production.[5][6] Its main drawback is the need to handle gaseous HCl and the equilibrium nature of the reaction. The thionyl chloride method is highly efficient and proceeds under irreversible conditions, often resulting in higher yields and shorter reaction times.[7][8] However, thionyl chloride is hazardous and requires careful handling. The TMSCl method represents an excellent modern alternative, offering high yields under mild conditions with simple workup, making it highly attractive for laboratory-scale synthesis where cost is less of a concern.[7]
Conclusion
The synthesis of o-tolylglycine methyl ester hydrochloride can be efficiently achieved through a two-stage process involving the formation of the parent amino acid followed by esterification. The Strecker and Bucherer-Bergs syntheses both provide reliable pathways to o-tolylglycine from o-tolualdehyde, with the choice between them often depending on the desired purity of the intermediate. For the final esterification step, the classic Fischer esterification remains a robust and economical choice for large-scale synthesis, while the thionyl chloride and TMSCl methods offer higher efficiency and milder conditions, respectively, making them well-suited for research and development applications. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate synthetic route to meet the specific demands of any research or production campaign.
References
-
ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?[Link]
-
Eureka | Patsnap. (n.d.). Continuous synthesis method of glycine methyl ester hydrochloride. [Link]
- Google Patents. (2019). CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
- Google Patents. (2017). CN106316870A - Synthesis method of L-glycine methyl ester salt product.
-
Paz, F. A. A., et al. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1970. [Link]
-
ResearchGate. (2009). Glycine methyl ester hydrochloride. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Note: A general reference for Bucherer-Bergs, a specific URL for this general knowledge is not provided in the search results, but this is a seminal review). A relevant article is: Domling, A. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(11), 14257-14275. [Link]
-
Davis, T. A., et al. (2012). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 77(17), 7439–7454. [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of Amino-O-tolyl-acetic acid methyl ester hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of chemical compounds is a critical, yet often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step framework for the responsible disposal of Amino-O-tolyl-acetic acid methyl ester hydrochloride, ensuring the safety of personnel and the protection of our environment.
At the outset, it is paramount to recognize that the absence of a specific Safety Data Sheet (SDS) for a novel or uncommon compound necessitates a conservative approach to its handling and disposal. The procedures outlined herein are based on the chemical's structural components—an aromatic amine hydrochloride and a methyl ester—and data from analogous compounds. Therefore, this guide must be used in conjunction with a thorough, site-specific risk assessment and in strict adherence to your institution's and local regulatory guidelines.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound, while not extensively characterized in publicly available safety literature, can be anticipated to exhibit certain hazardous properties based on its chemical structure and information from similar molecules. An analogue, 4-Chloro-o-tolyloxyacetic acid, is known to be harmful if swallowed, cause skin irritation, serious eye damage, and is very toxic to aquatic life with long-lasting effects.
Anticipated Hazards:
-
Oral Toxicity: Likely harmful if ingested.
-
Skin and Eye Irritation: The amine hydrochloride salt and aromatic structure suggest a potential for skin and eye irritation or serious damage.
-
Environmental Toxicity: Aromatic compounds can be persistent and harmful to aquatic organisms.
A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, every member of the laboratory should be familiar with these potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, the following minimum PPE should be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Protective Clothing: A laboratory coat must be worn to protect street clothes and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used within a fume hood.
Spill Response: Preparedness is Key
Accidents can happen, but a well-defined spill response plan can mitigate the consequences.
For a small spill:
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation by working in a fume hood.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
For a large spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office immediately.
-
Prevent the spill from entering drains. [1]
-
Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.
Disposal Protocol: A Step-by-Step Approach
The cardinal rule of chemical disposal is that no hazardous chemical waste should ever be poured down the drain. [2] The following protocol provides a systematic approach to the disposal of this compound.
Step 1: Segregation and Waste Stream Identification
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[3]
-
Solid Waste: Unused or expired this compound, as well as any solid materials contaminated with it (e.g., weigh boats, contaminated absorbent materials), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[4]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
Step 3: On-site Neutralization (for Aqueous Solutions - Expert Use Only)
For laboratories with the appropriate expertise and safety measures, neutralization of the amine hydrochloride may be a viable pre-treatment step for aqueous waste streams. This should only be performed by trained personnel in a controlled environment.
-
Principle: The amine hydrochloride can be neutralized with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to form the free amine. This process should be done slowly and with cooling, as it can be exothermic. The pH should be adjusted to be within the range of 5.5 to 9.5 before it can be considered for further treatment.[5]
-
Caution: The resulting free amine may still be hazardous and require further treatment or disposal as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted through your institution's designated hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company.
-
Do not incinerate without consulting with your environmental health and safety office, as the combustion products may be hazardous.
-
Landfilling of untreated organic waste is generally not an acceptable practice.
Experimental Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Safe Handling of Amino-O-tolyl-acetic acid methyl ester hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amino-O-tolyl-acetic acid methyl ester hydrochloride. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, ensuring a deep understanding of the safety protocols and fostering a culture of proactive risk mitigation in the laboratory.
Understanding the Compound: A Risk-Based Approach
This compound is an aromatic amino ester hydrochloride. To establish a robust safety protocol, we must first understand the inherent hazards associated with its structural components. Aromatic amines can be readily absorbed through the skin and may cause respiratory and cardiovascular effects with prolonged exposure.[1] The hydrochloride salt component indicates the presence of hydrochloric acid, which can cause severe skin burns and eye damage.[2] Therefore, our personal protective equipment (PPE) strategy must address the dual risks of a potent organic compound and a corrosive acidic component.
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE, with a detailed explanation of the material choices and their significance.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Aromatic amines can be absorbed through the skin.[3] Nitrile gloves offer good resistance to a variety of chemicals, including oils, solvents, and fuels.[4] Neoprene gloves provide excellent resistance to acids and caustics.[5] Double-gloving provides an additional layer of protection against potential tears or pinholes. For prolonged contact, butyl rubber gloves are an excellent alternative due to their high resistance to a wide range of chemicals, including corrosive acids and esters.[5] |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | This compound poses a significant risk of serious eye irritation or damage.[6] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect from splashes and dust. A face shield worn over the goggles offers a full barrier against splashes to the entire face. |
| Respiratory Protection | A NIOSH-approved P100 respirator is recommended when handling the powder form. An N95 respirator may be sufficient for low-dust situations. | The powdered form of this chemical can be easily aerosolized, creating an inhalation hazard that may cause respiratory tract irritation.[7] A P100 filter is oil-proof and filters at least 99.97% of airborne particles, offering a higher level of protection than an N95 filter, which filters at least 95% of airborne particles and is not resistant to oil.[8][9] For environments with potential for oil-based aerosols, a P-series filter is essential. |
| Protective Clothing | A chemically resistant lab coat, closed-toe shoes, and full-length pants. | A lab coat provides a removable barrier to protect skin and personal clothing from splashes and spills. Closed-toe shoes and long pants ensure that no skin on the lower body is exposed. |
Procedural Guidance: Step-by-Step Safety Workflow
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator
-
Goggles
-
Face Shield
-
Gloves (the outer glove should be tucked under the cuff of the lab coat)
Doffing Sequence:
-
Gloves (peel off without touching the outside)
-
Face Shield
-
Goggles
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Respirator
-
Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, etc.), weighing paper, and any other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[10]
Decontamination and Disposal Procedures
Spill Cleanup: In the event of a small spill, it can be neutralized with sodium bicarbonate or another suitable absorbent material.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal of Unused Material: For the disposal of the pure compound or its solutions, the following steps are recommended:
-
Neutralization: The hydrochloride component can be neutralized by slowly adding a weak base, such as sodium bicarbonate, until the solution is neutral (pH 6-8).[12] This should be done in a fume hood with appropriate PPE.
-
Collection: The neutralized solution and any precipitates should be collected in a designated hazardous waste container.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[13]
The following flowchart outlines the decision-making process for the disposal of waste containing this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. artms.ca [artms.ca]
- 3. Aromatic Amino Compounds [iloencyclopaedia.org]
- 4. mscdirect.com [mscdirect.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. AMINO-O-TOLYL-ACETIC ACID | 129592-98-9 [amp.chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. pksafety.com [pksafety.com]
- 9. armbrustusa.com [armbrustusa.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. laballey.com [laballey.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
